molecular formula C8H8Cl2N2O B063432 2,5-Dichloro-4,6-dimethylnicotinamide CAS No. 175204-44-1

2,5-Dichloro-4,6-dimethylnicotinamide

Cat. No.: B063432
CAS No.: 175204-44-1
M. Wt: 219.06 g/mol
InChI Key: IHXGELAZSSLGOE-UHFFFAOYSA-N
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Description

2,5-Dichloro-4,6-dimethylnicotinamide (CAS 175204-44-1) is a versatile halogenated nicotinamide derivative serving as a key synthetic intermediate in pharmaceutical and agrochemical research. With a molecular formula of C 8 H 8 Cl 2 N 2 O and a molecular weight of 219.06 g/mol, this compound is characterized by its high purity and well-defined physical properties, including a melting point of 172 °C . Research Applications & Value Pharmaceutical Development: This compound is a valuable building block for the synthesis of nicotinamide-based drugs, which are explored for their potential metabolic and neurological activity . Its structured pyridine core allows for further functionalization, making it a crucial intermediate in designing novel active molecules. Agrochemical Research: The stable heterocyclic structure of this compound makes it a useful precursor in creating new herbicides and plant growth regulators . Enzyme Inhibitor Studies: Researchers utilize this compound in the design and development of enzyme inhibitors, particularly those targeting NAD-dependent enzymes, due to its nicotinamide-like structure . Chemical Properties & Handling The compound is a solid with a predicted density of 1.388 g/cm³ . To maintain stability, it should be stored sealed under an inert gas (nitrogen or argon) at 2-8°C . Note: This product is intended for research purposes and laboratory use only. It is not meant for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-4,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-3-5(8(11)13)7(10)12-4(2)6(3)9/h1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXGELAZSSLGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319216
Record name 2,5-dichloro-4,6-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-44-1
Record name 2,5-dichloro-4,6-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,5-Dichloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Nicotinamides

Substituted nicotinamides are a class of compounds of significant interest in medicinal chemistry and drug discovery. The nicotinamide scaffold, a derivative of niacin (vitamin B3), is a key component of the coenzyme nicotinamide adenine dinucleotide (NAD), which plays a crucial role in cellular metabolism and redox reactions.[1][2] Modifications to the nicotinamide ring structure can lead to compounds with a wide range of biological activities, including potential therapeutic applications in oncology, neurology, and infectious diseases. 2,5-Dichloro-4,6-dimethylnicotinamide is a halogenated derivative that serves as a versatile building block in the synthesis of more complex molecules, including enzyme inhibitors and potential drug candidates.[3] This guide provides an in-depth exploration of the synthetic pathway to this compound, offering field-proven insights and detailed experimental protocols.

Retrosynthetic Analysis: A Strategic Approach to the Target Molecule

A logical retrosynthetic analysis of this compound (I) reveals that the primary disconnection is the amide bond, leading back to the corresponding nitrile, 2,5-dichloro-4,6-dimethylnicotinonitrile (II). This nitrile is a key intermediate, and its synthesis is a critical step in the overall pathway. The nitrile (II) can be envisioned as being formed from a suitably substituted pyridine precursor. A plausible approach involves the chlorination of a hydroxypyridine derivative, such as 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile (III). This precursor provides the foundational ring structure with the desired substitution pattern, which can then be further functionalized.

Retrosynthesis Target This compound (I) Nitrile 2,5-Dichloro-4,6-dimethylnicotinonitrile (II) Target->Nitrile Amide Hydrolysis Hydroxy_Nitrile 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile (III) Nitrile->Hydroxy_Nitrile Chlorination

Figure 1: Retrosynthetic analysis of this compound.

Synthesis Pathway: From Precursor to Final Product

The forward synthesis, therefore, involves a two-step process: the chlorination of 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile to form the key nitrile intermediate, followed by the hydrolysis of the nitrile to the target amide.

Step 1: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile (II)

The crucial chlorination step to convert 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile (III) to 2,5-dichloro-4,6-dimethylnicotinonitrile (II) is effectively achieved using a potent chlorinating agent such as phosphoryl chloride (POCl₃). The use of phosphoryl chloride is a standard and reliable method for the conversion of hydroxypyridines to their corresponding chloropyridines. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Figure 2: Chlorination of 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile.

Experimental Protocol: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile (II)

Materials:

  • 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile (III)

  • Phosphoryl chloride (POCl₃)

  • Ice

  • Deionized water

Procedure:

  • In a well-ventilated fume hood, a glass reactor is charged with 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile (4.000 g, 21.91 mmol).

  • Phosphoryl chloride (3.358 g, 21.91 mmol, 2.04 ml) is added to the reactor.

  • The reaction mixture is heated to 120 °C and stirred for 6 hours.

  • After the reaction is complete, the mixture is cooled, and ice and ice water are carefully added to quench the reaction.

  • The resulting precipitate is isolated by filtration and washed thoroughly with ice water.

  • The solid product, 2,5-dichloro-4,6-dimethylnicotinonitrile (II), is dried to yield an off-white solid (3.373 g, 16.78 mmol, 77% yield).[4]

Characterization Data for 2,5-Dichloro-4,6-dimethylnicotinonitrile (II):

Parameter Value
Molecular Formula C₈H₆Cl₂N₂
Molecular Weight 201.05 g/mol
Appearance Off-white solid
¹³C NMR (DMSO-d₆) δ 159.27, 157.55, 149.41, 115.53 (CN), 111.2, 100.92, 20.05 (CH₃), 18.22 (CH₃) ppm.[4]
Step 2: Hydrolysis of 2,5-Dichloro-4,6-dimethylnicotinonitrile (II) to this compound (I)

The final step in the synthesis is the hydrolysis of the nitrile functional group of 2,5-dichloro-4,6-dimethylnicotinonitrile (II) to the corresponding primary amide, yielding the target compound this compound (I). This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, often employing a strong acid like sulfuric acid, is a common and effective method for this conversion.[3] The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water.

Sources

physicochemical properties of 2,5-Dichloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-4,6-dimethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course for a Novel Synthetic Intermediate

This compound emerges as a halogenated nicotinamide derivative with potential as a key synthetic intermediate in the realms of pharmaceutical and agrochemical research.[1] Its unique substitution pattern, featuring both electron-withdrawing chloro groups and electron-donating methyl groups on the pyridine core, suggests a distinct electronic and steric profile that warrants a thorough investigation of its physicochemical properties.[1] Understanding these fundamental characteristics is paramount for predicting its behavior in biological systems and for guiding its development into potential therapeutic or agrochemical agents. This guide provides a comprehensive overview of the known properties of this compound and outlines a systematic approach to fully characterize its physicochemical profile, offering field-proven insights for its application in research and development.

Molecular Identity and Known Physical Properties

A solid understanding of a compound's basic identity is the foundation of its scientific exploration. This compound is a solid compound with the structural and physical properties summarized below.[1]

PropertyValueSource
IUPAC Name 2,5-dichloro-4,6-dimethylpyridine-3-carboxamide[1]
CAS Number 175204-44-1[1]
Molecular Formula C₈H₈Cl₂N₂O[1]
Molecular Weight 219.06 g/mol [1]
Melting Point 172 °C[1]
Appearance Solid[1]
Predicted Density 1.388 g/cm³[1]

Handling and Storage: To maintain its stability, this compound should be stored in a sealed container under an inert gas, such as nitrogen or argon, at a temperature of 2-8°C.[1]

Spectral Data: Limited spectral information, including ¹H NMR and Mass Spectrometry (GC) data, is available for this compound, which can be instrumental in confirming its identity and purity.[2]

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves a multi-step process.[1] A common strategy is to start with a precursor molecule, such as 2,5-dichloro-4,6-dimethylnicotinonitrile, and then proceed with the hydrolysis of the nitrile group to the corresponding amide.[1] The precursor nitrile can be synthesized through the reaction of 2,5-dichloroacetophenone with a suitable dimethylpyridine derivative or 2-(methylthio)aniline.[1][3]

The reactivity of this compound is influenced by its substituents. The electron-withdrawing chlorine atoms can make the pyridine ring susceptible to nucleophilic substitution, particularly at the 2-position.[1] These chlorine atoms can also participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding.[1] The methyl groups at the 4- and 6-positions are generally less reactive but can undergo reactions typical of benzylic positions under more stringent conditions.[1]

Proposed Experimental Protocols for Full Physicochemical Characterization

A comprehensive understanding of a compound's physicochemical properties is crucial for its development as a drug candidate. The following section details the experimental protocols to determine the key, yet currently unreported, properties of this compound.

Aqueous Solubility

Importance in Drug Development: Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poor solubility can lead to low bioavailability and challenging formulation development.

Experimental Protocol: Thermodynamic Solubility Determination

  • Preparation of Solutions: Prepare a series of saturated solutions of this compound in buffers of varying pH (e.g., pH 2.0, 5.0, 7.4, and 9.0) to mimic physiological conditions.

  • Equilibration: Gently agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid phase from the supernatant by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Report the solubility in mg/mL or µM at each pH.

G cluster_0 LogD Determination Workflow A Prepare n-octanol and buffered aqueous phases B Add Compound and Equilibrate A->B C Separate Phases B->C D Quantify Compound in Each Phase C->D E Calculate LogD D->E

Caption: Shake-Flask Method for LogD Determination.

Ionization Constant (pKa)

Importance in Drug Development: The pKa of a compound determines its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and binding to its target.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Dissolve a precise amount of this compound in a suitable co-solvent/water mixture.

  • Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Chemical Stability

Importance in Drug Development: Assessing the chemical stability of a compound under various conditions (pH, temperature, light) is crucial for determining its shelf-life and identifying potential degradation products.

Experimental Protocol: pH-Dependent Stability Study

  • Incubation: Prepare solutions of this compound in a range of aqueous buffers (e.g., pH 2, 7.4, and 9) and at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

  • Quantification: Analyze the concentration of the parent compound and any potential degradants in each aliquot using a stability-indicating HPLC method.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate and half-life at each condition.

The Interplay of Physicochemical Properties in Drug Discovery

The physicochemical properties of a compound are not independent variables but are intricately linked, collectively influencing its journey through the body. The diagram below illustrates the relationship between these core properties and their impact on the key stages of drug action.

G Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption Excretion Excretion Solubility->Excretion Lipophilicity Lipophilicity (LogP/LogD) Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism pKa Ionization (pKa) pKa->Absorption pKa->Excretion Stability Chemical Stability Stability->Distribution Stability->Metabolism

Caption: Interplay of Physicochemical Properties and ADME.

Conclusion: A Roadmap for Advancement

This compound presents itself as a compound of interest for further investigation in medicinal and agrochemical chemistry. While some of its basic physical properties are known, a comprehensive physicochemical characterization is essential for its rational development. By systematically applying the established protocols outlined in this guide, researchers can build a robust data package that will illuminate the compound's potential and guide its journey from a laboratory curiosity to a valuable scientific tool or product. The interplay of its unique structural features with its physicochemical profile will ultimately determine its utility and success.

References

  • 2,5-Dichloro-4,6-dimethyl-nicotinamide. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

  • 2,5-Dichloro-N-(4-methoxy-phenyl)-4,6-dimethyl-nicotinamide - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

  • Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. (n.d.). Anbu Chem. Retrieved January 9, 2026, from [Link]

  • 2,5-Dichloro-4,6-dimethylnicotinic acid | C8H7Cl2NO2 | CID 612963. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • 2-chloro-4,6-dimethylnicotinamide. (n.d.). ChemSynthesis. Retrieved January 9, 2026, from [Link]

  • This compound. (n.d.). precisionFDA. Retrieved January 9, 2026, from [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Retrieved January 9, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 2,5-Dichloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2,5-dichloro-4,6-dimethylnicotinamide, a halogenated nicotinamide derivative of significant interest in modern medicinal and agrochemical research. We will delve into its core chemical identity, synthesis, reactivity, and its role as a strategic building block in the development of novel bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Core Compound Identification and Physicochemical Properties

This compound is a substituted pyridine carboxamide. The strategic placement of two chlorine atoms and two methyl groups on the pyridine ring, along with the amide functionality, imparts specific reactivity and makes it a valuable intermediate for further chemical elaboration.[1]

Caption: Figure 1: Chemical Structure of this compound.

The core data for this compound is summarized below, providing essential identifiers and physical properties for laboratory use.

Identifier Value Source
CAS Number 175204-44-1[1][2][3]
IUPAC Name 2,5-dichloro-4,6-dimethylpyridine-3-carboxamide[1]
Molecular Formula C₈H₈Cl₂N₂O[1][2]
Molecular Weight 219.07 g/mol [2]
SMILES Cc1c(c(Cl)nc(C)c1Cl)C(=O)N[2]
InChI Key IHXGELAZSSLGOE-UHFFFAOYSA-N[1][2]
Physical State Solid[1]
Melting Point 172 °C[1]
Predicted Density 1.388 g/cm³[1]

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that hinges on the strategic construction and subsequent functionalization of the substituted pyridine core. The most common and logical approach involves the hydrolysis of the corresponding nitrile precursor.

Retrosynthetic Analysis

From a retrosynthetic perspective, the amide functionality is most directly installed via the hydrolysis of a nitrile group. This simplifies the synthetic challenge to the formation of the key intermediate, 2,5-dichloro-4,6-dimethylnicotinonitrile (CAS: 91591-63-8).[1][4] This precursor contains the complete substituted pyridine scaffold, which can be assembled through various condensation reactions.[1]

Retrosynthesis Target This compound (Target Molecule) FGI Functional Group Interconversion (FGI) (Hydrolysis) Target->FGI Precursor 2,5-Dichloro-4,6-dimethylnicotinonitrile (Key Intermediate) FGI->Precursor Synthesis Ring Formation (Condensation Reaction) Precursor->Synthesis StartingMaterials Simpler Precursors (e.g., 2,5-dichloroacetophenone) Synthesis->StartingMaterials

Caption: Figure 2: Retrosynthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the final, critical step: the conversion of the nitrile precursor to the target amide. Acid-catalyzed hydrolysis is a robust and common method for this transformation.

Causality: The mechanism relies on the protonation of the nitrile's nitrogen atom by a strong acid (e.g., sulfuric acid). This protonation significantly increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by water. Subsequent tautomerization and proton transfers lead to the stable amide product.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloro-4,6-dimethylnicotinonitrile (1.0 eq).

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~5-10 eq.) to the nitrile while stirring in an ice bath to manage the exothermic reaction.

  • Heating: Once the addition is complete, heat the mixture to 80-100 °C. The reaction progress should be monitored.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) by periodically taking small aliquots, quenching them in a basic solution, and extracting with an organic solvent (e.g., ethyl acetate) to spot on a silica plate. The disappearance of the starting nitrile spot and the appearance of a more polar amide spot indicates reaction progression.

  • Quenching: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then carefully pour it over crushed ice.

  • Neutralization & Precipitation: Slowly neutralize the acidic solution with a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. The product will precipitate as a solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Key Reactive Sites and Downstream Derivatization

The true value of this compound lies in its potential for further modification. The pyridine ring is electron-deficient, and the chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions.

  • C2-Chloro Reactivity: The chlorine atom at the C2 position is particularly activated towards nucleophilic substitution due to its ortho-position relative to the ring nitrogen. This allows for the selective introduction of various nucleophiles, such as amines.

  • Application in Heterocycle Synthesis: Reacting this compound with an amine can substitute the C2-chloro group, yielding a 2-amino-5-chloro-4,6-dimethylnicotinamide derivative. This new intermediate is a perfect precursor for cyclization reactions to form fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are common scaffolds in medicinal chemistry.[1]

Derivatization Start 2,5-Dichloro-4,6- dimethylnicotinamide Reaction Nucleophilic Aromatic Substitution (SNAr) [+ R-NH2] Start->Reaction Intermediate 2-Amino-5-chloro-4,6- dimethylnicotinamide Derivative Reaction->Intermediate Cyclization Cyclization Intermediate->Cyclization Product Fused Heterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidines) Cyclization->Product

Caption: Figure 3: Key downstream reaction pathway for creating complex heterocyclic systems.

Applications in Research and Drug Discovery

This compound is not typically an end-product but rather a crucial starting point for synthesizing more complex molecules with potential biological activity.

A Versatile Building Block

Its stable, functionalized heterocyclic structure makes it a valuable precursor in both pharmaceutical and agrochemical research.[1]

  • Pharmaceutical Development: It serves as a scaffold for nicotinamide-based drugs, which are being explored for metabolic and neurological applications.[1]

  • Agrochemical Research: The chlorinated pyridine core is a common feature in novel herbicides and plant growth regulators.[1]

Enzyme Inhibitor Design

The structural similarity to nicotinamide, a component of the coenzyme NAD (Nicotinamide Adenine Dinucleotide), provides a strong rationale for its use in designing enzyme inhibitors.

Logic: Many enzymes, particularly dehydrogenases and reductases, rely on NAD⁺/NADH as a cofactor. Molecules that mimic the nicotinamide portion can act as competitive inhibitors, blocking the enzyme's active site. The chloro and methyl substituents on this compound allow for fine-tuning of steric and electronic properties to achieve selectivity and potency for specific enzyme targets.

EnzymeInhibition Core 2,5-Dichloro-4,6- dimethylnicotinamide Mimic Structural Mimic of Nicotinamide (Vitamin B3) Core->Mimic Target Potential Target Class: NAD-Dependent Enzymes Mimic->Target Example1 Succinate Dehydrogenase (SDH) Target->Example1 Example2 Nicotinamide N-methyltransferase (NNMT) Target->Example2 Outcome Design of Novel Enzyme Inhibitors Target->Outcome

Caption: Figure 4: Logic diagram for application in enzyme inhibitor design.

Handling and Storage

To ensure the integrity and stability of this compound, proper handling and storage procedures are essential.

  • Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and degradation.[1] Recommended storage temperature is 2-8°C.[1]

  • Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for chemical innovation. Its well-defined structure, predictable reactivity at the C2-chloro position, and its role as a stable precursor make it an exceptionally valuable building block. For researchers in drug discovery and agrochemical synthesis, mastering the chemistry of this intermediate opens the door to novel and complex molecular architectures with significant potential for biological activity.

References

  • This compound. (n.d.). precisionFDA. Retrieved from [Link]

  • Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. (n.d.). Anbu Chem. Retrieved from [Link]

Sources

Spectroscopic Data for 2,5-Dichloro-4,6-dimethylnicotinamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-dichloro-4,6-dimethylnicotinamide, a halogenated nicotinamide derivative of significant interest in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound (CAS No: 175204-44-1) is a versatile synthetic intermediate with the molecular formula C₈H₈Cl₂N₂O and a molecular weight of 219.06 g/mol .[1] Its structure, featuring a substituted pyridine core, presents multiple opportunities for further functionalization, making it a valuable building block in the design of novel bioactive molecules.[1] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide delves into the expected and observed spectroscopic features, providing a framework for its analysis.

Molecular Structure and Key Spectroscopic Features

The IUPAC name for this compound is 2,5-dichloro-4,6-dimethylpyridine-3-carboxamide.[1] The key structural features to be identified by spectroscopic methods are the dichlorinated, dimethylated pyridine ring, and the primary amide group.

Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the two methyl groups and the amide protons.[1] The chemical shifts of the methyl protons are influenced by their positions on the pyridine ring and the presence of adjacent chloro and amide functional groups. The amide protons are expected to appear as two distinct signals due to hindered rotation around the C-N bond, or as a single broad signal.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (at C4)2.3 - 2.6Singlet3H
CH₃ (at C6)2.5 - 2.8Singlet3H
NH₂7.0 - 8.0Broad Singlet2H

Experimental Protocol for ¹H NMR Spectroscopy:

A plausible protocol for acquiring the ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).[2][3][4] DMSO-d₆ is often a good choice for amides due to its ability to dissolve the sample and slow down the exchange of amide protons with any residual water, allowing for their observation.[4]

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the lack of symmetry in the substitution pattern of the pyridine ring, all eight carbon atoms are expected to be chemically non-equivalent and should therefore produce eight distinct signals.[5]

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (at C4)15 - 20
CH₃ (at C6)20 - 25
C3120 - 125
C5130 - 135
C4145 - 150
C2150 - 155
C6155 - 160
C=O165 - 170

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required for ¹³C NMR compared to ¹H NMR. The same solvents as for ¹H NMR can be used.

  • Instrumentation: A 75 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 512-2048 scans are typically necessary to obtain a good signal-to-noise ratio for ¹³C signals.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Referencing: The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.51 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key functional groups are the amide (N-H and C=O stretching), the aromatic pyridine ring (C=C and C=N stretching), C-H bonds of the methyl groups, and the C-Cl bonds.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3400 - 3100Strong, often two bands
C-H Stretch (Methyl)3000 - 2850Medium to Weak
C=O Stretch (Amide I)1680 - 1630Strong
N-H Bend (Amide II)1640 - 1550Medium to Strong
C=C & C=N Stretch (Aromatic)1600 - 1400Medium to Strong (multiple bands)
C-Cl Stretch800 - 600Strong

Experimental Protocol for FTIR Spectroscopy:

The solid nature of this compound allows for several sample preparation techniques.[6]

a. KBr Pellet Method:

  • Grinding: Finely grind 1-2 mg of the sample with an agate mortar and pestle.[6]

  • Mixing: Mix the ground sample with approximately 100-200 mg of dry potassium bromide (KBr) powder.[6]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[6]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.[6]

b. Attenuated Total Reflectance (ATR) Method:

  • Crystal Cleaning: Ensure the ATR crystal is clean.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[6]

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.[6]

  • Analysis: Acquire the spectrum directly. This method is often preferred for its speed and simplicity.[7]

Workflow for FTIR sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation and confirmation of the molecular formula.

Expected Mass Spectrum:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4) with an intensity ratio of approximately 9:6:1, arising from the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Predicted Mass Spectrometry Data:

Ionm/z (for ³⁵Cl)Comments
[M]⁺218Molecular ion
[M+2]⁺220Isotope peak
[M+4]⁺222Isotope peak
[M-NH₂]⁺202Loss of the amino group
[M-CONH₂]⁺174Loss of the amide group
[M-Cl]⁺183Loss of a chlorine atom

Experimental Protocol for Mass Spectrometry:

The choice of ionization technique is crucial for obtaining a good mass spectrum.

a. Electron Ionization (EI):

  • Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

  • Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.[8][9] This is a "hard" ionization technique that can provide valuable structural information from the fragmentation pattern.[9]

  • Analysis: The ions are separated by their mass-to-charge ratio in the mass analyzer.

b. Electrospray Ionization (ESI):

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Ionization: The solution is sprayed through a high-voltage capillary, forming charged droplets. The solvent evaporates, leading to the formation of protonated molecules ([M+H]⁺). ESI is a "soft" ionization technique that typically results in less fragmentation and a prominent molecular ion peak.[8][10]

  • Analysis: The ions are introduced into the mass spectrometer for analysis.

Comparison of hard and soft ionization techniques in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the characterization of this compound. The combination of NMR, IR, and MS allows for unambiguous structural confirmation and purity assessment, which are critical for its application in research and development. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data for this and related compounds.

References

  • SpectraBase. (n.d.). 2,5-Dichloro-N-(4-methoxy-phenyl)-4,6-dimethyl-nicotinamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-Dichloro-N-(4-methoxy-phenyl)-4,6-dimethyl-nicotinamide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Deng, J., Xie, J., Lu, Q., Xiao, X., Wu, Y., Liu, N., ... & Yang, Y. (2023). Nanospray Laser-Induced Plasma Ionization Mass Spectrometry for Rapid and Sensitive Analysis of Polycyclic Aromatic Hydrocarbons and Halogenated Derivatives. Analytical Chemistry, 95(46), 16791–16795. [Link]

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Biological activity screening of 2,5-Dichloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of 2,5-Dichloro-4,6-dimethylnicotinamide

Foreword: Charting the Bio-Potential of a Novel Nicotinamide Analog

In the landscape of drug discovery, nicotinamide and its derivatives represent a privileged scaffold, forming the core of essential cofactors like NAD+ and serving as key components in a multitude of approved therapeutics and clinical candidates.[1] Their influence spans oncology, infectious diseases, and inflammatory conditions.[2][3] The compound this compound (CAS 175204-44-1) presents a unique chemical architecture. The dichloro-substitution on the pyridine ring is predicted to significantly modify its electronic properties, potentially enhancing interactions with biological targets through halogen bonding, while the dimethyl groups increase lipophilicity, which may favor binding to hydrophobic pockets within proteins.[4]

This guide eschews a conventional, rigid template. Instead, it presents a bespoke, logic-driven framework for the systematic biological activity screening of this novel molecule. We will proceed from foundational profiling to a tiered screening cascade and culminate in preliminary mechanism-of-action studies. Each step is designed not merely as a procedure but as an interrogative tool to unveil the compound's therapeutic potential, explaining the causal logic behind each experimental choice.

Part 1: Foundational Profiling: Establishing the Experimental Baseline

Before embarking on a quest for specific biological activities, we must first understand the fundamental physicochemical and cytotoxic properties of this compound. This foundational data is critical for ensuring the integrity and reproducibility of all subsequent assays. It allows us to define a therapeutically relevant concentration range, distinguishing true biological effects from artifacts of poor solubility or overt toxicity.

Experimental Workflow: Foundational Profiling

cluster_0 Phase 1: Foundational Analysis Compound 2,5-Dichloro-4,6- dimethylnicotinamide Solubility Solubility Assessment (DMSO, PBS, Media) Compound->Solubility Is the compound soluble? Cytotoxicity Broad-Spectrum Cytotoxicity Screening Solubility->Cytotoxicity Prepare stock solutions IC50 Determine IC50 Values (e.g., against HS-5, HCT116) Cytotoxicity->IC50 Dose-response analysis WorkingRange Establish Non-Toxic Working Concentration Range IC50->WorkingRange Guide for subsequent assays cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Hit Validation & MoA Input Compound at Sub-Toxic Concentrations AntiC Anticancer Screen (Cancer Cell Panel Viability) Input->AntiC AntiM Antimicrobial Screen (MIC against Bacteria/Fungi) Input->AntiM AntiI Anti-inflammatory Screen (e.g., NO Inhibition Assay) Input->AntiI HitC Anticancer 'Hit' AntiC->HitC >50% inhibition in ≥1 cell line HitM Antimicrobial 'Hit' AntiM->HitM MIC < 32 µg/mL HitI Anti-inflammatory 'Hit' AntiI->HitI >50% inhibition MoA_C Apoptosis, Cell Cycle, Target Engagement Assays HitC->MoA_C MoA_M Bactericidal/Static Assays, Biofilm Inhibition HitM->MoA_M MoA_I Cytokine Profiling, Pathway Analysis (NF-κB) HitI->MoA_I

Caption: A tiered screening cascade for broad bioactivity profiling.

Protocol 2.1: Anticancer Activity Screen

Causality: Given that numerous nicotinamide derivatives exhibit anticancer properties by interfering with cellular metabolism or signaling pathways like VEGFR-2, a broad screen against a panel of cancer cell lines is a logical starting point. [2][5][6]This approach can reveal selective activity against certain cancer types.

Methodology:

  • Cell Panel: Utilize a diverse panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], PC-3 [prostate], U87 [glioblastoma]).

  • Assay: Perform the MTT or a similar cell viability assay as described in Protocol 1.1.

  • Treatment: Treat cells with the compound at two fixed concentrations, for example, 10 µM and 30 µM (well below the determined cytotoxic IC₅₀).

  • Analysis: Calculate the percentage of growth inhibition for each cell line at each concentration compared to a vehicle control. A compound is typically considered a "hit" if it shows >50% growth inhibition in at least one cell line.

Data Presentation:

Cell LineCancer Type% Growth Inhibition at 10 µM% Growth Inhibition at 30 µM
MCF-7Breast15.2 (Hypothetical)45.1 (Hypothetical)
A549Lung11.8 (Hypothetical)33.7 (Hypothetical)
PC-3Prostate65.4 (Hypothetical)91.2 (Hypothetical)
U87Glioblastoma58.9 (Hypothetical)88.5 (Hypothetical)
Protocol 2.2: Antimicrobial Activity Screen

Causality: The heterocyclic nature of the nicotinamide core is present in many antimicrobial agents. [1][7]Therefore, it is prudent to screen for activity against common pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC). [8] Methodology:

  • Microbial Strains: Use representative strains of Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and pathogenic yeast (Candida albicans).

  • Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the compound in appropriate microbial growth broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast). Concentrations should range from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add a standardized inoculum of each microorganism to the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (yeast).

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

Microbial StrainTypeMIC (µg/mL)
S. aureusGram-positive16 (Hypothetical)
E. coliGram-negative>128 (Hypothetical)
C. albicansFungi32 (Hypothetical)
Protocol 2.3: Anti-inflammatory Activity Screen

Causality: Chronic inflammation is a driver of many diseases, and the inhibition of inflammatory mediators like nitric oxide (NO) is a key therapeutic strategy. [9][10]Macrophage cells stimulated with lipopolysaccharide (LPS) provide a robust in vitro model of inflammation. [11] Methodology:

  • Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with serial dilutions of the compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include control wells with cells only, cells + LPS, and cells + LPS + a known inhibitor (e.g., L-NAME).

  • Incubation: Incubate for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Analysis: Calculate the percentage of NO production inhibition relative to the LPS-only control. Determine the IC₅₀ for NO inhibition.

Data Presentation:

AssayCompoundIC₅₀ (µM)
NO Inhibition (RAW 264.7)This compound45.7 (Hypothetical)

Part 3: Secondary Assays & Preliminary Mechanism of Action (MoA)

Assuming a "hit" was identified in the anticancer screen (e.g., potent activity against PC-3 and U87 cells), the next logical phase is to confirm this activity and begin exploring the underlying mechanism of action (MoA). [12][13]

Protocol 3.1: Cell Cycle Analysis by Flow Cytometry

Causality: Anticancer compounds often function by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and preventing proliferation. [14]Propidium iodide (PI) staining of DNA allows for quantification of cells in each phase.

Methodology:

  • Treatment: Treat the "hit" cancer cell line (e.g., PC-3) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvesting: Harvest the cells, including any floating cells, and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Rehydrate the cells in PBS, treat with RNase A to remove RNA, and then stain with a solution containing Propidium Iodide (PI).

  • Acquisition & Analysis: Analyze the cells using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified. A significant accumulation of cells in one phase indicates cell cycle arrest.

Potential Signaling Pathway: Induction of Apoptosis

If the compound induces cell death, it is crucial to determine if it is through apoptosis (programmed cell death) or necrosis. Apoptosis is a preferred mechanism for anticancer drugs. [15]

Compound 2,5-Dichloro-4,6- dimethylnicotinamide Target Hypothetical Target (e.g., Kinase, Metabolic Enzyme) Compound->Target Inhibition Mito Mitochondrial Stress Bax/Bcl-2 Ratio ↑ Cytochrome c Release Target->Mito Downstream Signaling Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Hypothetical intrinsic apoptosis pathway modulated by the compound.

Protocol 3.2: Apoptosis Quantification via Annexin V/PI Staining

Causality: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be fluorescently labeled, allowing for the detection of apoptotic cells. [15] Methodology:

  • Treatment: Treat cells as described in Protocol 3.1 for 24 and 48 hours.

  • Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes.

  • Analysis: Analyze the stained cells immediately by flow cytometry. The results will differentiate between:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered strategy for the initial biological characterization of this compound. The process begins with essential foundational profiling to establish a valid experimental window, followed by a broad primary screening campaign to identify potential therapeutic activities. Positive "hits" are then subjected to secondary assays to confirm activity and begin the critical process of elucidating the mechanism of action.

The hypothetical data presented suggests that this compound could be a promising anticancer agent with selective activity against prostate and glioblastoma cells, potentially acting through the induction of apoptosis. The next steps in its development would involve:

  • Target Identification: Employing techniques like thermal proteome profiling or affinity chromatography to identify the direct protein target(s). [13]* Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the parent compound to understand which chemical features are critical for its activity and to optimize potency and selectivity. [16]* In Vivo Efficacy: Testing the compound in animal models of cancer to evaluate its therapeutic potential in a whole-organism context.

By following this logical and rigorous screening paradigm, researchers can efficiently and effectively navigate the early stages of drug discovery, transforming a novel chemical entity into a potential lead candidate for further development.

References

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A Technical Guide to 2,5-Dichloro-4,6-dimethylnicotinamide: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Halogenated Nicotinamide

In the landscape of modern medicinal and agrochemical research, the strategic design of molecular scaffolds is paramount to the discovery of novel bioactive agents. Among the myriad of heterocyclic building blocks, substituted pyridines hold a place of prominence due to their prevalence in numerous pharmaceuticals and agrochemicals. 2,5-Dichloro-4,6-dimethylnicotinamide is a halogenated nicotinamide derivative that has emerged as a key synthetic intermediate, offering a versatile platform for the construction of complex molecular architectures.[1] Its unique substitution pattern, featuring two chlorine atoms, two methyl groups, and a carboxamide moiety, presents multiple reactive handles for further chemical elaboration.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its synthesis and chemical properties to its strategic applications as a synthetic intermediate. The narrative emphasizes the causality behind experimental choices, providing field-proven insights to empower the design of robust and efficient synthetic routes.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective utilization in multi-step syntheses.

PropertyValueSource
IUPAC Name 2,5-dichloro-4,6-dimethylpyridine-3-carboxamide[1]
CAS Number 175204-44-1[1]
Molecular Formula C₈H₈Cl₂N₂O[1]
Molecular Weight 219.06 g/mol [1]
Melting Point 172 °C[1]
Appearance Solid[1]
Predicted Density 1.388 g/cm³[1]

Spectroscopic Data Interpretation:

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that hinges on the strategic construction of the substituted pyridine ring and the subsequent formation of the amide functionality. The primary and most direct route involves the hydrolysis of its nitrile precursor, 2,5-dichloro-4,6-dimethylnicotinonitrile.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis 2_5_dichloroacetophenone 2,5-Dichloroacetophenone reagents1 Pyridine/Aniline Derivative Triethylamine, CH2Cl2 2_5_dichloroacetophenone->reagents1 Condensation/ Cyclization nitrile 2,5-Dichloro-4,6- dimethylnicotinonitrile reagents1->nitrile reagents2 Base (e.g., KOH) in Alcohol (e.g., t-BuOH) nitrile->reagents2 Hydrolysis amide 2,5-Dichloro-4,6- dimethylnicotinamide reagents2->amide

Caption: Synthetic workflow from precursor to the target nicotinamide.

Part 1: Synthesis of the Nitrile Precursor

A key precursor for the synthesis of the title compound is 2,5-dichloro-4,6-dimethylnicotinonitrile.[1] A common approach to constructing this substituted pyridine ring is through a condensation reaction.[2]

Experimental Protocol: Synthesis of 2,5-dichloro-4,6-dimethylnicotinonitrile

This protocol is based on established methodologies for the synthesis of substituted nicotinonitriles.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloroacetophenone (1 equivalent) and a suitable dimethylpyridine or 2-(methylthio)aniline derivative (1 equivalent) in a chlorinated solvent such as dichloromethane.

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution. The triethylamine acts as a base to facilitate the condensation and subsequent cyclization reactions.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2,5-dichloro-4,6-dimethylnicotinonitrile.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal after the reaction.

  • Base: Triethylamine is a non-nucleophilic organic base that is strong enough to deprotonate the acidic protons, driving the condensation reaction forward without competing as a nucleophile.

Part 2: Hydrolysis to this compound

The final step in the synthesis is the conversion of the nitrile group to the primary amide. This is typically achieved through hydrolysis under either acidic or basic conditions.[1] Care must be taken to control the reaction conditions to prevent over-hydrolysis to the corresponding carboxylic acid.[1] Base-catalyzed hydrolysis often offers milder conditions and can be preferable.

Experimental Protocol: Base-Catalyzed Hydrolysis of 2,5-dichloro-4,6-dimethylnicotinonitrile

This protocol is adapted from a general procedure for nitrile hydrolysis.

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dichloro-4,6-dimethylnicotinonitrile (1 equivalent) in tert-butyl alcohol.

  • Base Addition: Add powdered potassium hydroxide (8 equivalents).

  • Reaction Execution: Heat the mixture at reflux for 1.5 hours. The progress of the reaction should be monitored by TLC.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and acidify with 1 N HCl to a pH of approximately 3. The resulting precipitate is collected by filtration, washed with water and diethyl ether, and dried under vacuum to afford this compound.

Causality Behind Experimental Choices:

  • Solvent: Tert-butyl alcohol is a suitable solvent that is miscible with water and stable under basic conditions.

  • Base: A strong base like potassium hydroxide is required to facilitate the nucleophilic attack of hydroxide on the nitrile carbon. The use of a powdered base increases the surface area for reaction.

  • Acidification: Acidification of the reaction mixture protonates the intermediate carboxylate salt (if any is formed) and the desired amide, causing it to precipitate from the aqueous solution.

Applications as a Synthetic Intermediate

The strategic placement of reactive sites on the this compound scaffold makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-d]pyrimidines

A significant application of this compound is in the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry.[1] The pyrido[2,3-d]pyrimidine core, for instance, is a key pharmacophore in a variety of kinase inhibitors.

The synthesis of a pyrido[2,3-d]pyrimidine from this compound involves a two-step process: selective amination followed by cyclization.

Pyrido_Pyrimidine_Synthesis amide 2,5-Dichloro-4,6- dimethylnicotinamide amination Selective Amination (e.g., NH3 source) amide->amination Nucleophilic Substitution amino_amide 2-Amino-5-chloro-4,6- dimethylnicotinamide amination->amino_amide cyclization Cyclization (e.g., with a C1 synthon) amino_amide->cyclization pyridopyrimidine Pyrido[2,3-d]pyrimidine Derivative cyclization->pyridopyrimidine

Caption: Pathway to Pyrido[2,3-d]pyrimidines.

The 2-chloro substituent is more susceptible to nucleophilic aromatic substitution than the 5-chloro substituent due to the electron-withdrawing effect of the adjacent ring nitrogen. This regioselectivity allows for the selective introduction of an amino group at the 2-position. The resulting 2-amino-5-chloro-4,6-dimethylnicotinamide can then undergo cyclization with a suitable one-carbon synthon (e.g., formic acid, formamide) to form the fused pyrimidine ring.

Development of Enzyme Inhibitors

The nicotinamide scaffold is a well-established pharmacophore in the design of enzyme inhibitors, particularly those targeting NAD-dependent enzymes.[1] this compound serves as a valuable starting material for the synthesis of novel kinase inhibitors. The amide group can be further functionalized, and the chlorine atoms can be displaced by various nucleophiles to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity. For example, derivatives of 4,6-diaminonicotinamides have been investigated as potent inhibitors of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a key target in autoimmune diseases.[3]

Conclusion and Future Outlook

This compound is a strategically important synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its well-defined synthetic pathway and the presence of multiple reactive sites provide a versatile platform for the creation of diverse molecular libraries. The ability to readily access fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, positions this compound as a valuable tool in the development of targeted therapeutics, including kinase inhibitors. As the demand for novel bioactive molecules continues to grow, the utility of well-designed building blocks like this compound will undoubtedly expand, paving the way for future innovations in chemical synthesis and life sciences.

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The Nicotinamide Derivative Saga: From a Forgotten "Coferment" to a Cornerstone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (NAM) and its derivatives represent a class of molecules whose scientific journey mirrors the evolution of biochemistry itself. Initially identified as a simple vitamin—the "pellagra-preventing factor"—its true significance was later revealed as the core component of Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme indispensable for life. This guide traces the historical arc of discovery, from the early observations in yeast fermentation to the elucidation of complex metabolic pathways and the current frontier of therapeutic development. We will explore the pivotal discoveries of key derivatives like Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR), dissect the enzymatic machinery governing their synthesis, and examine the clinical evidence that positions them as promising agents against age-related diseases. This document is structured to provide not just a historical record, but a causal narrative, explaining the scientific rationale that propelled this field forward and offering technical insights for the professionals actively shaping its future.

The Foundational Era: Uncovering a Universal Coenzyme

The story of nicotinamide derivatives begins not with the vitamin itself, but with a fundamental observation in cellular metabolism. In 1906, British biochemists Arthur Harden and William John Young, while studying alcoholic fermentation in yeast extracts, noted that the process required a heat-stable, low-molecular-weight component they termed a "coferment".[1][2][3][4][5][6] This mysterious substance was, in fact, Nicotinamide Adenine Dinucleotide (NAD+), the central scaffold upon which the entire field would be built.

For decades, the significance of this "coferment" was primarily understood within the context of redox reactions. Groundbreaking work by Otto Warburg in the 1930s demonstrated that NAD+ was essential for hydride transfer reactions, acting as a crucial carrier of electrons in cellular metabolism.[1][4] This established NAD+ and its reduced form, NADH, as the linchpin of energy production pathways like glycolysis and the citric acid cycle.[7][8][9]

Parallel to these biochemical investigations, a public health crisis was inadvertently leading to the next major breakthrough. Pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia, was rampant in the early 20th century, particularly in populations reliant on corn-based diets.[10][11][12] Through a series of brilliant epidemiological studies, Dr. Joseph Goldberger of the U.S. Public Health Service demonstrated in 1914 that pellagra was not an infectious disease, but a nutritional deficiency.[10][11][13] He identified a "pellagra-preventative (P-P) factor" present in foods like meat and milk.[11] In 1937, Conrad Elvehjem and his colleagues finally isolated this factor and identified it as nicotinic acid (niacin).[1][11][12][14] Shortly thereafter, it was confirmed that both nicotinic acid and its amide form, nicotinamide, could cure pellagra by serving as precursors for the synthesis of NAD+.[12][14][15]

This convergence of biochemical and nutritional science solidified the essential role of Vitamin B3 (a term encompassing niacin and nicotinamide) in human health, directly linking a dietary component to the functionality of a universal coenzyme.

Key Discovery Scientist(s) Year Significance
Discovery of "Coferment" (NAD+)Arthur Harden & William John Young1906First identification of a critical, non-protein factor required for cellular fermentation.[1][2][3][4]
Pellagra linked to dietJoseph Goldberger1914Established that pellagra was a nutritional deficiency, not an infectious disease.[11][13][15]
Role of NAD+ in hydride transferOtto Heinrich Warburg1936Elucidated the function of NAD+ as a coenzyme in redox reactions, central to metabolism.[1][4]
Identification of NiacinConrad Elvehjem1937Isolated nicotinic acid (niacin) as the "pellagra-preventative factor" and a direct precursor to NAD+.[1][4][11][12]

Mapping the Molecular Machinery: NAD+ Synthesis Pathways

With the precursors identified, the next logical step was to understand how cells convert these simple molecules into the complex dinucleotide, NAD+. This pursuit led to the mapping of several intricate biosynthetic pathways.

The De Novo and Preiss-Handler Pathways

Organisms can synthesize NAD+ from the ground up (de novo) using amino acids like tryptophan.[7][8][16] However, this is an inefficient process. A more direct route, the Preiss-Handler Pathway , was discovered in 1958 by Jack Preiss and Philip Handler.[1] This three-step pathway describes the conversion of dietary nicotinic acid (NA) into NAD+. For a long time, this was considered the primary route for NAD+ synthesis from a vitamin B3 precursor.

The Salvage Pathway: A Paradigm Shift

A significant portion of cellular NAD+ is not synthesized de novo but is recycled from nicotinamide (NAM), a byproduct of NAD+-consuming enzymatic reactions. This Salvage Pathway is the predominant route for maintaining NAD+ homeostasis in mammalian cells.[16][17] The discovery of this pathway was critical because it highlighted the dynamic nature of the NAD+ pool, which is constantly being consumed and regenerated.

The key, rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT) .[17][18][19] NAMPT catalyzes the conversion of NAM to Nicotinamide Mononucleotide (NMN).[18][20] NMN is then converted to NAD+ by a family of enzymes called Nicotinamide Mononucleotide Adenylyltransferases (NMNATs).[18][20] The identification of NAMPT as the gatekeeper of the salvage pathway established it as a major target for regulating cellular NAD+ levels.

A New Player Emerges: The Nicotinamide Riboside (NR) Pathway

In 2004, a discovery by Charles Brenner and his colleagues challenged the established view of NAD+ biosynthesis.[1][21] They identified Nicotinamide Riboside (NR), a nucleoside form of vitamin B3 found naturally in milk, as a novel NAD+ precursor in eukaryotes.[15][21][22] They also characterized the Nicotinamide Riboside Kinase (NRK) enzymes that phosphorylate NR to form NMN, thereby feeding directly into the salvage pathway.[21] This established a Preiss-Handler-independent route to NAD+ and introduced NR as a potent and distinct NAD+ precursor.[21]

NAD_Biosynthesis_Pathways Tryptophan Tryptophan QA Quinolinic Acid Tryptophan->QA multiple steps NAMN Nicotinic Acid Mononucleotide QA->NAMN QAPRTase NAD NAD+ NAMN->NAD NMNATs (+ ATP) NA Nicotinic Acid (NA) NA->NAMN NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT (Rate-Limiting) NR Nicotinamide Riboside (NR) NR->NMN NRK1/2 NMN->NAD NAD->NAM NAD+-consuming enzymes (Sirtuins, PARPs)

Caption: Major NAD+ Biosynthesis Pathways in Mammals.

The Modern Era: NAD+ as a Signaling Molecule and Therapeutic Target

The late 20th and early 21st centuries saw a dramatic expansion in our understanding of NAD+'s role, moving beyond metabolism into the realm of cellular signaling and gene regulation. It became clear that enzymes like Poly (ADP-ribose) polymerases (PARPs) , crucial for DNA repair, and Sirtuins , a class of protein deacetylases linked to longevity, use NAD+ as a substrate, not a coenzyme.[5][7][23][24] This consumptive use of NAD+ directly links the cell's metabolic state to critical processes like DNA repair, chromatin remodeling, and cellular senescence.[23]

This realization, coupled with the observation that cellular NAD+ levels decline with age, sparked immense interest in using NAD+ precursors as therapeutic agents to counteract age-related diseases.[16][23][25]

Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN)

NR and NMN have emerged as the two most prominent NAD+ precursors under investigation.[1]

  • NMN: As the direct precursor to NAD+ in the salvage pathway, NMN has been a major focus of research.[20] Studies by scientists like Shin-ichiro Imai and David Sinclair demonstrated that administering NMN to animal models could raise NAD+ levels, enhance insulin sensitivity, improve mitochondrial function, and promote longevity.[2] The discovery in 2019 of a specific NMN transporter, Slc12a8, provided a mechanism for its direct entry into cells, further validating its role as a key signaling molecule.[26][27]

  • NR: Shown to be orally bioavailable and effective at raising NAD+ levels in humans, NR has also advanced rapidly.[22][28] The first human clinical trial in 2016 confirmed that oral NR is safe and effectively boosts NAD+ metabolism in a dose-dependent manner.[28]

Clinical Investigations

The promising preclinical data has led to numerous human clinical trials for both NMN and NR. These trials are investigating their effects on a wide range of conditions, including metabolic disorders, cardiovascular health, neurodegeneration, and general aspects of aging.[29][30][31][32][33]

Compound Select Clinical Trial Findings Dosage Range (Typical) References
Nicotinamide Riboside (NR) Safe and well-tolerated; increases blood NAD+ levels by up to 142%. Shown to be brain penetrant.100 mg - 2000 mg/day[28][34][35]
Nicotinamide Mononucleotide (NMN) Increases muscle insulin sensitivity in prediabetic women; elevates blood NAD+ in older men; improves physical function.250 mg - 500 mg/day[30][31][33]

While results have been variable, they generally support the safety and NAD+-boosting efficacy of these derivatives in humans.[30][31][33] Ongoing and future trials, such as the NOPARK trial for Parkinson's disease, are expected to provide more definitive evidence of their therapeutic potential.[36]

Experimental Protocols & Methodologies

The ability to accurately measure NAD+ levels is fundamental to research in this field. The following protocol describes a standard, enzyme-cycling-based method for quantifying the NAD+/NADH ratio in biological samples.

Protocol: Quantification of NAD+ and NADH using an Enzymatic Cycling Assay

This protocol relies on the principle that alcohol dehydrogenase uses NAD+ or NADH as a cofactor to interconvert an alcohol and a ketone. The reaction product can be measured colorimetrically or fluorometrically.

I. Rationale: The causality behind this experimental choice is its high sensitivity and specificity. By cycling the reaction, the signal is amplified, allowing for the detection of low NAD(H) concentrations typical in biological samples. The differential destruction of NAD+ (by acid) and NADH (by base) allows for the specific measurement of each component of the redox pair from the same initial sample.

II. Materials:

  • Extraction Buffer A (Acidic): 0.5 M HClO4

  • Extraction Buffer B (Basic): 0.5 M KOH

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Alcohol Dehydrogenase (ADH)

  • Lactate Dehydrogenase (LDH)

  • Substrate Mix: Ethanol, Lactate

  • Detection Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phenazine Ethosulfate (PES)

  • NAD+ and NADH standards

  • 96-well microplate

  • Spectrophotometer (570 nm)

III. Step-by-Step Methodology:

  • Sample Preparation & Extraction (Self-Validating System):

    • Harvest cells or tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

    • For NAD+ measurement , homogenize the sample in ice-cold Extraction Buffer A (Acidic). The low pH degrades NADH while preserving NAD+.

    • For NADH measurement , homogenize a parallel sample in ice-cold Extraction Buffer B (Basic). The high pH degrades NAD+ while preserving NADH.

    • Centrifuge samples at 12,000 x g for 10 min at 4°C.

    • Carefully transfer the supernatant to a new tube. Neutralize the acidic extract with Buffer B and the basic extract with Buffer A to ~pH 7-8. This neutralization is a critical control step to ensure the enzymes in the assay will function correctly.

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of NAD+ and NADH standards in Assay Buffer. This is essential for converting absorbance readings into absolute quantities.

  • Assay Reaction:

    • To each well of a 96-well plate, add 50 µL of sample or standard.

    • Prepare a Master Mix containing Assay Buffer, ADH, LDH, Substrate Mix, MTT, and PES.

    • Add 100 µL of the Master Mix to each well to initiate the reaction. The cycling reaction begins, where ADH reduces NAD+ to NADH, and LDH oxidizes NADH back to NAD+, with each cycle reducing one molecule of MTT to formazan dye.

  • Data Acquisition and Analysis:

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 570 nm.

    • Calculate the concentration of NAD+ and NADH in the samples by comparing their absorbance values to the standard curve.

    • Determine the NAD+/NADH ratio.

Caption: Workflow for NAD+/NADH Quantification.

Conclusion and Future Directions

The journey from a simple "coferment" to a complex signaling molecule has been remarkable. The history of nicotinamide derivatives is a testament to how fundamental research into basic cellular processes can unveil powerful therapeutic strategies. While the initial promise of NR and NMN is compelling, the field is still in its adolescence. Critical questions remain regarding long-term safety, optimal dosing, and the precise mechanisms by which raising systemic NAD+ levels translates into clinical benefits. Future research must focus on well-controlled, long-term human trials to definitively establish the therapeutic efficacy of these molecules. Furthermore, the development of next-generation NAD+ modulators, including NAMPT activators and inhibitors of NAD+-consuming enzymes like CD38, represents an exciting new frontier in leveraging our understanding of this ancient and vital metabolic network for human health.

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An In-Depth Technical Guide to the Characterization of 2,5-Dichloro-4,6-dimethylnicotinamide and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis and characterization of the versatile chemical intermediate, 2,5-Dichloro-4,6-dimethylnicotinamide, and its key precursors. Designed for researchers, scientists, and professionals in drug development and agrochemical research, this document delves into the nuanced causality behind experimental choices, offering field-proven insights to ensure scientific integrity and reproducibility.

Introduction: The Significance of a Dichlorinated Nicotinamide Scaffold

This compound is a halogenated nicotinamide derivative that serves as a crucial building block in the synthesis of a variety of high-value molecules.[1] Its molecular formula is C₈H₈Cl₂N₂O, with a molecular weight of 219.06 g/mol .[1] The strategic placement of two chlorine atoms and two methyl groups on the pyridine ring provides multiple reactive sites and modulates the electronic properties of the molecule, making it a valuable precursor in pharmaceutical and agrochemical development.[1] The dichloro-substitution significantly alters the electron distribution of the pyridine ring, which can enhance interactions with biological targets. Specifically, the electronegative chlorine atoms can participate in halogen bonding, a non-covalent interaction of increasing importance in ligand-protein binding. The 4,6-dimethyl groups contribute to the lipophilicity and steric bulk, influencing binding to hydrophobic pockets in proteins.

This guide will first detail the synthesis and characterization of the pivotal precursor, 2,5-dichloro-4,6-dimethylnicotinonitrile, followed by a comprehensive examination of its conversion to the target amide and the analytical methodologies for its characterization.

Synthesis and Characterization of the Key Precursor: 2,5-Dichloro-4,6-dimethylnicotinonitrile

The most direct precursor to the target amide is the corresponding nitrile, 2,5-dichloro-4,6-dimethylnicotinonitrile. A robust synthetic strategy involves the chlorination of a hydroxynicotinonitrile precursor.

Synthesis of 4,6-Dimethyl-2-hydroxynicotinonitrile

The synthesis of the hydroxynicotinonitrile precursor is achieved through a multi-component reaction involving ethyl acetoacetate and malononitrile. This reaction is a classic example of a condensation reaction to form a substituted pyridine ring.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a suitable base, such as piperidine or triethylamine (0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield 4,6-dimethyl-2-hydroxynicotinonitrile as a crystalline solid.

Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

The conversion of the hydroxynicotinonitrile to the dichlorinated nitrile is a critical step, typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a trap for acidic gases, and a dropping funnel, place 4,6-dimethyl-2-hydroxynicotinonitrile (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask. The reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with extreme caution. Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is approximately 7-8. The product will precipitate as a solid.

  • Purification: Collect the crude 2,5-dichloro-4,6-dimethylnicotinonitrile by vacuum filtration and wash thoroughly with water. The product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to yield a white to off-white crystalline solid. The melting point of the purified compound is reported to be 195 °C.

Characterization of 2,5-Dichloro-4,6-dimethylnicotinonitrile

Thorough characterization is essential to confirm the identity and purity of the synthesized precursor.

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the methyl groups on the pyridine ring, and a singlet for the remaining aromatic proton.

  • ¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display signals for the two methyl carbons, the nitrile carbon, and the carbons of the pyridine ring. The carbons attached to chlorine atoms will show characteristic chemical shifts.

  • Mass Spectrometry (EI-MS): The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 201.05 g/mol . The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺, M+2, M+4).

Synthesis and Characterization of this compound

The final step in the synthesis is the hydrolysis of the nitrile group of the precursor to the corresponding amide. Acid-catalyzed hydrolysis is a common and effective method for this transformation.

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dichloro-4,6-dimethylnicotinonitrile (1.0 eq) in concentrated sulfuric acid (98%). The dissolution is an exothermic process, and the flask should be cooled in an ice bath during the addition.

  • Reaction Conditions: After complete dissolution, heat the reaction mixture to 50-70 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The product will precipitate out of the acidic solution. Neutralize the solution with a suitable base, such as aqueous ammonia or sodium hydroxide, to a pH of 7-8.

  • Purification: Collect the precipitated this compound by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water or ethyl acetate and hexane.[2][3] The purified compound is a solid with a reported melting point of 172 °C.[1]

Characterization of this compound

Comprehensive analytical techniques are employed to confirm the structure and purity of the final product.

dot

Caption: Synthetic and characterization workflow for this compound.

  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show two singlets for the non-equivalent amide protons (NH₂), two singlets for the two methyl groups, and no other signals in the aromatic region, confirming the substitution pattern.

  • ¹³C NMR (DMSO-d₆, 101 MHz): The carbon NMR spectrum will show signals for the two methyl carbons, the amide carbonyl carbon, and the carbons of the pyridine ring. The chemical shifts of the carbons attached to the chlorine atoms will be distinct.

  • Mass Spectrometry (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 218, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will confirm the presence of two chlorine atoms.

  • Infrared (IR) Spectroscopy (KBr): The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1650 cm⁻¹), and C-Cl stretching vibrations.

Analytical Methods for Purity Assessment

To ensure the quality and purity of the synthesized compounds, robust analytical methods are essential. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 2,5-dichloro-4,6-dimethylnicotinonitrile and its amide derivative.

  • Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[4]

  • Injector: Split/splitless injector at 250-280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10-20 °C/min to 280 °C.

    • Final hold: 5-10 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

This method will allow for the separation of the desired compound from any residual starting materials, by-products, or solvents, and the mass spectrometer will provide definitive identification based on the fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment of less volatile or thermally labile compounds and is particularly useful for monitoring the progress of the hydrolysis reaction.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid, is often effective.

    • Gradient: Start with 10-20% B, ramp to 90-95% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., 254 nm or 270 nm).

  • Column Temperature: 25-30 °C.

This HPLC method can effectively separate the nitrile precursor from the amide product and any potential impurities, allowing for accurate quantification of purity.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Analytical Techniques
4,6-Dimethyl-2-hydroxynicotinonitrileC₈H₈N₂O148.16-NMR, IR
2,5-Dichloro-4,6-dimethylnicotinonitrileC₈H₆Cl₂N₂201.05195GC-MS, NMR, IR
This compoundC₈H₈Cl₂N₂O219.06172[1]HPLC, GC-MS, NMR, IR

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound and its essential precursors. By providing detailed, step-by-step protocols and discussing the rationale behind the chosen methodologies, this document serves as a valuable resource for scientists engaged in the synthesis of novel chemical entities. The successful synthesis and thorough characterization of these compounds are paramount for their application in the development of new pharmaceuticals and agrochemicals. The provided analytical methods offer a robust framework for ensuring the identity, purity, and quality of these important synthetic intermediates.

References

  • Novel Method of 4,6-Dimethyl-2-thioxo-1,2-dihydronicotinonitrile Synthesis. [Link]

  • The reactions of different aromatic aldehydes, malononitrile, and ethyl acetoacetate.a. ResearchGate. [Link]

  • Pyrrole, 2,4-dimethyl-3-ethyl-. Organic Syntheses Procedure. [Link]

  • US Patent for Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • The reaction of ethyl acetoacetate 102, malononitrile 2 and aromatic... ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. Reddit. [Link]

  • A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. ResearchGate. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 2,5-Dichloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2,5-Dichloro-4,6-dimethylnicotinamide (CAS No. 175204-44-1), a key halogenated nicotinamide derivative. While this compound serves as a valuable intermediate in pharmaceutical and agrochemical research, publicly available data on its physicochemical properties are scarce. Addressing this gap, this document outlines detailed, field-proven methodologies for determining aqueous and organic solubility, as well as for assessing chemical stability under various stress conditions as mandated by ICH guidelines. By explaining the causality behind experimental choices and providing step-by-step protocols, this guide is intended to empower researchers, scientists, and drug development professionals to generate the robust data necessary for advancing their research and development programs.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative with a molecular formula of C₈H₈Cl₂N₂O and a molecular weight of 219.06 g/mol [1]. Its structure, featuring a nicotinamide core with chlorine and methyl substitutions, makes it a strategic building block in medicinal chemistry and agrochemical synthesis. Nicotinamide-based structures are explored for a range of biological activities, including potential metabolic and neurological applications, and are used in the design of enzyme inhibitors[1].

The physicochemical properties of this intermediate, specifically its solubility and stability, are critical parameters that influence its utility, formulation, and the developability of any resulting active pharmaceutical ingredient (API). Poor solubility can hinder biological absorption and create formulation challenges, while instability can lead to loss of potency and the formation of potentially toxic degradants. The recommended storage conditions for this compound—sealed under an inert gas at 2-8°C—suggest inherent sensitivities that warrant a thorough stability assessment[1].

This guide provides the necessary theoretical grounding and practical protocols to systematically evaluate these critical attributes.

Solubility Profiling: A Foundational Assessment

The solubility of an API is a determining factor in its bioavailability. A comprehensive understanding of solubility in various media is essential for preclinical and formulation development. We will explore two key types of solubility measurements: thermodynamic and kinetic.

Theoretical Considerations for Solubility

The structure of this compound—a crystalline solid with a melting point of 172°C—suggests that significant energy is required to overcome its crystal lattice energy for dissolution[1]. The presence of two chlorine atoms increases its lipophilicity, while the amide group can participate in hydrogen bonding, albeit potentially hindered by the adjacent methyl and chloro groups[2]. The pyridine nitrogen offers a site for protonation, suggesting that solubility will be pH-dependent. Generally, amides are less soluble than comparable amines and carboxylic acids because while they can act as hydrogen bond donors and acceptors, strong intermolecular hydrogen bonding in the solid state can make them more stable and less readily solvated[2].

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for a comprehensive solubility assessment.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-Depth Analysis cluster_2 Phase 3: Analytical Quantification A Kinetic Solubility Assay (High-Throughput) B Solvent Selection (Aqueous & Organic) A->B C Thermodynamic Solubility ('Shake-Flask' Method) A->C B->C D pH-Solubility Profile C->D G Analyze Saturated Solutions C->G E Solubility in Biorelevant Media (FaSSIF, FeSSIF) D->E D->G E->G F Develop & Validate Quantification Method (e.g., HPLC-UV) F->G

Caption: Experimental workflow for solubility profiling.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing a definitive value for a compound's intrinsic solubility in a given medium[3][4].

Objective: To determine the equilibrium concentration of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Validated HPLC-UV method for quantification

Methodology:

  • Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg). The solid should be in excess to ensure a saturated solution is formed in equilibrium with the undissolved solid[3].

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 1-2 mL) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Shake for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid at the end of the incubation.

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a 0.22 µm syringe filter[5]. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a pre-validated HPLC-UV method[5].

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent.

Data Presentation: Predicted Solubility Profile

While experimental data is not available, a qualitative prediction can be made based on the structure. A summary table should be used to present the experimental results.

Solvent System Predicted Solubility Rationale
Water (pH ~7)LowThe molecule is largely hydrophobic due to the dichlorinated, dimethylated pyridine ring. The amide offers some polarity but may not be sufficient for high aqueous solubility.
0.1 N HCl (Aqueous)ModerateThe pyridine nitrogen can be protonated at low pH, forming a more soluble salt.
pH 7.4 Buffer (Aqueous)LowSimilar to neutral water.
Ethanol / MethanolModerate to HighPolar protic solvents that can hydrogen bond with the amide group and solvate the hydrophobic portions of the molecule.
AcetonitrileModerateA polar aprotic solvent that can interact via dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.

Stability Assessment and Degradation Pathway Elucidation

Stability testing is a crucial component of drug development, providing evidence on how the quality of a substance varies over time under the influence of environmental factors[6][7][8]. The International Council for Harmonisation (ICH) provides a framework for these studies[6][9].

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products and establishing the "stability-indicating" nature of analytical methods[10]. By subjecting the compound to conditions more severe than those used in accelerated stability studies, we can rapidly probe its intrinsic stability.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Stress Conditions (as per ICH Q1A):

  • Acid Hydrolysis: 0.1 N to 1 N HCl at room temperature and elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 N to 1 N NaOH at room temperature and elevated temperature. The amide linkage is particularly susceptible to base-catalyzed hydrolysis[11][12].

  • Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Dry heat (e.g., 105°C) on the solid compound.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Methodology:

  • Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Add the stress agent (e.g., HCl, NaOH, H₂O₂) to the solution. For thermal and photostability, use the solid compound.

  • Incubate under the specified conditions for a defined period (e.g., from a few hours to several days). The goal is to achieve 5-20% degradation of the parent compound.

  • At each time point, withdraw a sample, neutralize it if necessary (for acid/base stress), and dilute it for analysis.

  • Analyze all samples using an HPLC system equipped with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and identifying any new peaks corresponding to degradation products[10].

Potential Degradation Pathways

Based on the structure and known degradation patterns of related compounds, several degradation pathways can be hypothesized.

G A This compound B 2,5-Dichloro-4,6-dimethylnicotinic acid A->B  Hydrolysis (Acid/Base) Amide Cleavage C Hydroxylated Derivatives A->C  Oxidation (e.g., N-oxide) D Ring-Opened Products A->D  Photolysis/ Harsh Conditions

Caption: Hypothesized degradation pathways for this compound.

  • Hydrolysis: The most probable degradation pathway is the hydrolysis of the amide bond to form the corresponding carboxylic acid, 2,5-Dichloro-4,6-dimethylnicotinic acid[1][13]. This is a common degradation route for nicotinamide derivatives, particularly under basic conditions[11][12].

  • Oxidation: The pyridine nitrogen is susceptible to oxidation, potentially forming an N-oxide. The methyl groups could also be oxidized under harsh conditions.

  • Photodegradation: Chlorinated pyridines can undergo photodegradation, which may involve dechlorination or ring cleavage[14].

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation[15].

Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products.

Methodology:

  • Column Selection: Start with a versatile reversed-phase column, such as a C18 or C8, of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Screening: Use a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate or phosphate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol).

  • Gradient Optimization: Analyze a pooled sample from the forced degradation studies. Develop a gradient elution method that starts with a lower percentage of organic modifier and ramps up, to ensure separation of early-eluting polar degradants from the parent compound and late-eluting nonpolar degradants.

  • Detection: Use a PDA detector set at a wavelength that provides a good response for the parent compound (e.g., determined from its UV spectrum). Monitor at multiple wavelengths to ensure detection of degradants that may have different chromophores.

  • Validation: Once separation is achieved, the method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is pure and free from co-eluting peaks in all stressed samples, which is confirmed using peak purity analysis from the PDA detector[16].

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is in place, formal stability studies can be initiated as per ICH guidelines to determine the retest period or shelf life[9][17].

Storage Conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH[9].

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[9].

Procedure:

  • Package the solid this compound in containers that simulate the proposed storage and distribution packaging[6].

  • Place the samples in stability chambers set to the long-term and accelerated conditions.

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated)[6][9].

  • Analyze the samples for key quality attributes.

Table of Stability-Indicating Tests:

Test Parameter Analytical Method Purpose
AppearanceVisual InspectionTo detect changes in physical state, color, or the presence of particulates.
AssayHPLC-UVTo quantify the amount of the parent compound remaining.
Degradation ProductsHPLC-UVTo detect, identify, and quantify any impurities formed during storage.
Water ContentKarl Fischer TitrationTo determine if the compound is hygroscopic, as water can promote hydrolytic degradation.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of chemical and pharmaceutical development. For a promising intermediate like this compound, generating this data is the first step toward unlocking its full potential. This guide provides the strategic framework and detailed protocols necessary to perform this characterization. By implementing robust shake-flask solubility studies and comprehensive forced degradation and long-term stability programs guided by ICH principles, researchers can build a foundational dataset. This data will not only inform immediate research decisions but also de-risk future development, enabling a smoother transition from a laboratory intermediate to a viable candidate for advanced applications.

References

  • World Health Organization. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953, Annex 2. [Link][6]

  • J-STAR Research Inc. ICH Stability Studies. [Link][17]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link][5]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link][9]

  • SGS. ICH Stability. [Link][7]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. [Link][3]

  • Vemula, V. R. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link][4]

  • Carneiro, S. B., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics. [Link][8]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link][18]

  • Campbell, M. T. D., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. bioRxiv. [Link][11]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link][19]

  • Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. [Link][14]

  • Sims, G. K., & Sommers, L. E. (1991). Degradation of Pyridines in the Environment. ResearchGate. [Link][20]

  • Campbell, M. T. D., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. ResearchGate. [Link][12]

  • Science.gov. stability-indicating lc method: Topics by Science.gov. [Link][16]

  • ResearchGate. (A) The proposed scheme for degradation of NR to nicotinamide and sugar.... [Link][21]

  • Semantic Scholar. Degradation of pyridines in the environment. [Link][22]

  • PubChem. 2,5-Dichloro-4,6-dimethylnicotinic acid. [Link][13]

  • Fursa, I., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link][23]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. [Link][2]

  • Fursa, I., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. [Link][24]

  • Chan, C.C., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Food and Drug Analysis. [Link][15]

  • ResearchGate. HPLC and ESI-MS analysis of nicotinamide degradation by Alcaligenes sp.... [Link][25]

  • Scribd. Stability Indicating Assay. [Link][26]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Herbicides from 2,5-Dichloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Nicotinamides in Herbicide Discovery

The pyridine ring is a privileged scaffold in modern agrochemistry, forming the core of numerous successful commercial herbicides.[1][2] Nicotinamide derivatives, in particular, have garnered significant attention due to their diverse biological activities and tunable physicochemical properties.[3] The subject of this guide, 2,5-Dichloro-4,6-dimethylnicotinamide, is a versatile synthetic intermediate poised for the creation of novel herbicidal agents.[4] Its specific substitution pattern—two chlorine atoms at positions 2 and 5, two methyl groups at 4 and 6, and a carboxamide group at position 3—offers multiple reaction sites for chemical modification.

The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen renders the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-position.[4] This inherent reactivity provides a direct pathway to introduce a wide array of functional groups, thereby modulating the molecule's herbicidal efficacy, spectrum of activity, and crop selectivity. These application notes will provide a comprehensive guide for researchers on leveraging this reactivity to synthesize potential new herbicides, complete with detailed protocols and the scientific rationale behind the proposed synthetic strategies.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution at the C2-Position

Our primary synthetic approach focuses on the selective displacement of the chlorine atom at the 2-position of the pyridine ring. This position is activated towards nucleophilic attack by the adjacent ring nitrogen.[4] By reacting this compound with various nucleophiles, we can generate a library of novel compounds for herbicidal screening.

Rationale for Targeting the C2-Position:

The choice to target the C2-position is based on established principles of SNAr reactions on electron-deficient aromatic rings.[5] The proximity of the nitrogen atom helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thus lowering the activation energy for substitution at this site compared to the C5-position. This regioselectivity is a key advantage in designing efficient and predictable synthetic routes.

Proposed Synthesis of a Novel Herbicide Candidate: 5-Chloro-2-(4-methoxyphenoxy)-4,6-dimethylnicotinamide

This section details the synthesis of a hypothetical, yet plausible, herbicide candidate. The choice of 4-methoxyphenol as the nucleophile is illustrative, as phenoxy-pyridine linkages are common in commercial herbicides.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis & Characterization start This compound reaction Heat at 80-100 °C Monitor by TLC start->reaction Add Reagents reagent1 4-Methoxyphenol reagent1->reaction base Potassium Carbonate (K2CO3) base->reaction solvent Anhydrous DMF solvent->reaction workup Quench with water Extract with Ethyl Acetate reaction->workup Reaction Completion purification Column Chromatography workup->purification product Final Product: 5-Chloro-2-(4-methoxyphenoxy)- 4,6-dimethylnicotinamide purification->product analysis NMR, MS, Elemental Analysis product->analysis

Caption: Experimental workflow for the synthesis of the target herbicide candidate.

Detailed Step-by-Step Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
This compound219.06102.19 g
4-Methoxyphenol124.14121.49 g
Potassium Carbonate (anhydrous)138.21202.76 g
Dimethylformamide (DMF, anhydrous)--50 mL
Ethyl Acetate--As needed
Brine--As needed
Anhydrous Sodium Sulfate--As needed
Silica Gel (for chromatography)--As needed

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (2.19 g, 10 mmol), 4-methoxyphenol (1.49 g, 12 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C with stirring under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is expected to be complete within 6-12 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and stir for 15 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 5-Chloro-2-(4-methoxyphenoxy)-4,6-dimethylnicotinamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Causality Behind Experimental Choices:
  • Base (K₂CO₃): A mild base like potassium carbonate is used to deprotonate the phenolic hydroxyl group of 4-methoxyphenol, making it a more potent nucleophile. A stronger base could potentially lead to side reactions.

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal for SNAr reactions as it can dissolve the reactants and stabilize the charged intermediate without protonating the nucleophile.

  • Temperature: Heating is necessary to provide the activation energy for the substitution reaction. The chosen temperature range is a balance between achieving a reasonable reaction rate and minimizing potential decomposition.

  • Anhydrous Conditions: The use of anhydrous reagents and solvent is crucial to prevent the hydrolysis of the starting material and the product, and to avoid quenching the activated nucleophile.

Mechanism of Action and Structure-Activity Relationship (SAR)

While the precise mechanism of action for this novel compound would need to be determined experimentally, many pyridine-based herbicides act by disrupting plant growth regulation, often mimicking the action of natural plant hormones like auxins, or by inhibiting specific enzymes essential for plant survival.[2]

Based on related nicotinamide herbicides, we can anticipate certain structure-activity relationships:

  • The Amide Group: The amide functionality is often crucial for binding to the target protein. Modifications at the amide nitrogen can significantly impact activity and selectivity.

  • The Phenoxy Moiety: The nature and substitution pattern of the phenoxy ring are critical. Electron-withdrawing or -donating groups on this ring can influence the molecule's electronic properties and its fit within the active site of the target enzyme.

  • The Chlorine at C5: The remaining chlorine atom at the 5-position contributes to the overall lipophilicity of the molecule and can be involved in halogen bonding with the target protein, potentially enhancing binding affinity.

Data Presentation: Expected vs. Actuals

Upon successful synthesis, the following table should be populated with experimental data.

Compound IDYield (%)Melting Point (°C)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
5-Chloro-2-(4-methoxyphenoxy)-4,6-dimethylnicotinamideTBDTBDTBDTBD
Control Compound 1TBDTBDTBDTBD
Control Compound 2TBDTBDTBDTBD

Logical Relationship Diagram: From Intermediate to Application

G A This compound (Starting Material) B Nucleophilic Aromatic Substitution (Key Reaction Step) A->B Reacts with Nucleophiles C Library of Novel Nicotinamide Derivatives B->C Generates D Primary Herbicidal Screening C->D Tested in E Lead Compound Identification D->E Identifies F Structure-Activity Relationship Studies E->F Informs G Optimization of Herbicidal Activity F->G Guides H Development of New Herbicide G->H Leads to

Caption: Logical progression from the starting intermediate to a potential new herbicide.

Conclusion and Future Directions

This compound serves as a highly valuable and reactive scaffold for the development of new herbicidal compounds. The protocols and rationale outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel nicotinamide derivatives. Future work should focus on expanding the library of nucleophiles used in the SNAr reaction to probe a wider chemical space and to build a comprehensive understanding of the structure-activity relationships governing the herbicidal activity of this promising class of molecules.

References

  • Yu, C., Wang, Q., Min, L., Bajsa Hirschel, J.N., Hua, X., Cantrell, C.L., Duke, S., & Liu, X. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(23), 6423–6430. [Link]

  • Yu, C., Wang, Q., Min, L., Bajsa Hirschel, J.N., Hua, X., Cantrell, C.L., Duke, S., & Liu, X. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. USDA ARS Publication. [Link]

  • ResearchGate. (n.d.). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N -(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid | Request PDF. [Link]

  • Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. (2022). PMC - NIH. [Link]

  • Pyrazinecarboxamides, Their Synthesis and Evaluation as Potential Herbicides. (2019). ResearchGate. [Link]

  • New herbicidal nicotinamide derivatives. (n.d.).
  • Method for producing substituted pyridine-carboxylic acids. (n.d.).
  • Pyridine carboxamide pesticides. (n.d.).
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2025). ResearchGate. [Link]

  • Pesticidal pyridinecarboxamide derivatives. (n.d.).
  • Nicotinamide compound and herbicidal composition comprising compound. (n.d.).
  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025). MDPI. [Link]

  • (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide. (n.d.). PubChem. [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025). PubMed. [Link]

  • Herbicide formulation. (n.d.).
  • DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. (n.d.). Thesis. [Link]

  • Herbicide composition, formulations and methods thereof. (n.d.).
  • Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. (n.d.).
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  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

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Application Notes and Protocols for 2,5-Dichloro-4,6-dimethylnicotinamide in Pharmaceutical Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

2,5-Dichloro-4,6-dimethylnicotinamide is a halogenated nicotinamide derivative that serves as a crucial building block in the synthesis of pharmacologically active molecules.[1] Its unique substitution pattern, featuring electron-withdrawing chlorine atoms and electron-donating methyl groups on the pyridine ring, creates a distinct electronic and steric profile, making it an attractive scaffold for targeting a variety of enzymatic and receptor systems.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and detailed experimental protocols involving this compound in pharmaceutical drug design. The focus is on its utility as a precursor for enzyme inhibitors, particularly those targeting NAD-dependent enzymes.[1]

Chemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in a research setting.

PropertyValueSource
Molecular Formula C₈H₈Cl₂N₂O[1]
Molecular Weight 219.06 g/mol [1]
CAS Number 175204-44-1[1]
Appearance Solid[1]
Melting Point 172 °C[1]
Predicted Density 1.388 g/cm³[1]
Storage Store sealed under an inert gas (nitrogen or argon) at 2-8°C.[1]

Note: This product is intended for research purposes and laboratory use only. It is not meant for diagnostic, therapeutic, or any other human or veterinary use.[1]

Synthesis Protocol: From Nitrile to Amide

The synthesis of this compound is most commonly achieved through the hydrolysis of its nitrile precursor, 2,5-Dichloro-4,6-dimethylnicotinonitrile. This transformation can be accomplished under either acidic or basic conditions.[1] Below is a representative protocol for acid-catalyzed hydrolysis.

Protocol 1: Acid-Catalyzed Hydrolysis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

Causality: Concentrated sulfuric acid protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water, leading to the formation of the corresponding amide.

Workflow Diagram:

G start Start: 2,5-Dichloro-4,6- dimethylnicotinonitrile step1 Add concentrated H₂SO₄ start->step1 step2 Heat the mixture (e.g., 80-100°C) step1->step2 step3 Monitor reaction by TLC step2->step3 step4 Cool and pour onto ice step3->step4 Upon completion step5 Neutralize with base (e.g., NH₄OH) step4->step5 step6 Filter the precipitate step5->step6 step7 Wash with cold water step6->step7 step8 Dry the product step7->step8 end_node End: 2,5-Dichloro-4,6- dimethylnicotinamide step8->end_node

Caption: Workflow for the synthesis of this compound.

Materials:

  • 2,5-Dichloro-4,6-dimethylnicotinonitrile

  • Concentrated sulfuric acid (98%)

  • Crushed ice

  • Concentrated ammonium hydroxide

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Thermometer

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing chamber and appropriate solvent system (e.g., ethyl acetate/hexane)

  • UV lamp

  • Buchner funnel and filter paper

  • Drying oven or vacuum desiccator

Procedure:

  • In a round-bottom flask, cautiously add 2,5-Dichloro-4,6-dimethylnicotinonitrile to an excess of concentrated sulfuric acid with stirring. The reaction is exothermic.

  • Heat the mixture to 80-100°C and maintain this temperature for 2-4 hours.

  • Monitor the reaction progress by TLC. A suitable solvent system might be a 1:1 mixture of ethyl acetate and hexane. The disappearance of the starting nitrile spot and the appearance of a more polar amide spot indicates reaction completion.

  • Once the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Slowly neutralize the acidic solution with concentrated ammonium hydroxide until a precipitate forms. The pH should be approximately 7-8.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with several portions of cold deionized water to remove any remaining salts.

  • Dry the purified this compound in a drying oven at 50-60°C or in a vacuum desiccator to a constant weight.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry. The obtained melting point should be close to the literature value of 172°C.[1]

Application in Drug Design: Targeting NAD-Dependent Enzymes

The structural similarity of this compound to nicotinamide, the core component of the NAD cofactor, makes it a promising candidate for the design of inhibitors targeting NAD(P)-dependent enzymes. These enzymes are crucial in a multitude of cellular processes, including metabolism, signaling, and DNA repair, and their dysregulation is implicated in various diseases.

Conceptual Framework for Inhibitor Design

The NAD(P)-binding domain of enzymes is modular, typically consisting of a nicotinamide-binding sub-site (N-site), an adenosine-binding sub-site (A-site), and a pyrophosphate-binding region.[2] The design strategy for nicotinamide-mimicking inhibitors often involves modifying the nicotinamide scaffold to enhance binding affinity and selectivity for the N-site of a specific enzyme. The chloro and methyl substitutions on this compound can influence its electronic and steric properties, potentially leading to specific interactions within the N-site that are not possible with nicotinamide itself.

Logical Relationship Diagram:

G compound 2,5-Dichloro-4,6- dimethylnicotinamide mimic Structural Mimic of Nicotinamide compound->mimic target NAD-Dependent Enzymes mimic->target binding Binds to Nicotinamide Sub-site (N-site) target->binding inhibition Enzyme Inhibition binding->inhibition effect Therapeutic Effect inhibition->effect

Caption: Rationale for targeting NAD-dependent enzymes.

Protocol 2: In Vitro Enzyme Inhibition Assay - Nicotinamide N-Methyltransferase (NNMT)

Introduction: Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide and is overexpressed in several cancers and metabolic diseases.[3] This makes it an attractive target for therapeutic intervention. The following is a representative protocol for screening inhibitors of NNMT using a fluorescence-based assay.

Principle: NNMT transfers a methyl group from S-adenosyl methionine (SAM) to a nicotinamide substrate. The product, S-adenosylhomocysteine (SAH), is then hydrolyzed to homocysteine. The free thiol group of homocysteine reacts with a probe to generate a fluorescent signal. An inhibitor of NNMT will reduce the amount of homocysteine produced, leading to a decrease in fluorescence.

Workflow Diagram:

G start Prepare Reagents: NNMT, SAM, Nicotinamide, Inhibitor, Probe step1 Dispense Inhibitor and NNMT Enzyme to Plate start->step1 step2 Pre-incubate step1->step2 step3 Initiate Reaction with SAM and Nicotinamide step2->step3 step4 Incubate at 37°C step3->step4 step5 Stop Reaction step4->step5 step6 Add Detection Reagent step5->step6 step7 Measure Fluorescence (Ex/Em = 392/482 nm) step6->step7 end_node Calculate % Inhibition and IC₅₀ step7->end_node

Caption: Workflow for the NNMT enzyme inhibition assay.

Materials:

  • Recombinant human NNMT enzyme

  • S-adenosyl methionine (SAM)

  • Nicotinamide

  • This compound (or other test inhibitors)

  • SAH hydrolase

  • Thiol-reactive fluorescent probe

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 0.01% Triton X-100)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test inhibitor (e.g., in DMSO). Create a dilution series of the inhibitor in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Diluted test inhibitor or vehicle control (e.g., DMSO)

    • NNMT enzyme solution

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding a mixture of SAM and nicotinamide to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination (if necessary): The reaction can be stopped by adding a suitable reagent (e.g., acid or organic solvent).

  • Signal Detection: Add the SAH hydrolase and the thiol-reactive fluorescent probe to each well. Incubate at room temperature for 10-20 minutes, protected from light.

  • Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).

Data Analysis:

  • Subtract the background fluorescence (wells without enzyme) from all readings.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Data Presentation:

Inhibitor Concentration (µM)% Inhibition (Mean ± SD)
0.15.2 ± 1.1
125.8 ± 3.5
1048.9 ± 4.2
5075.3 ± 2.8
10092.1 ± 1.9
IC₅₀ (µM) ~10.5

Protocol 3: In Vitro Enzyme Inhibition Assay - Succinate Dehydrogenase (SDH)

Introduction: Succinate dehydrogenase (SDH), or mitochondrial complex II, is a key enzyme in both the citric acid cycle and the electron transport chain.[4][5] Its inhibition can have significant metabolic consequences, and SDH inhibitors are being explored as potential therapeutic agents.

Principle: SDH activity can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP). In the presence of succinate, SDH reduces DCPIP, leading to a decrease in its absorbance at 600 nm. An SDH inhibitor will slow down this rate of reduction.

Workflow Diagram:

G start Prepare Reagents: Mitochondrial fraction, Succinate, DCPIP, Inhibitor step1 Dispense Assay Buffer, Mitochondria, and Inhibitor start->step1 step2 Pre-incubate step1->step2 step3 Add DCPIP step2->step3 step4 Initiate Reaction with Succinate step3->step4 step5 Monitor Absorbance at 600 nm over time step4->step5 end_node Calculate Reaction Rate and % Inhibition step5->end_node

Caption: Workflow for the SDH enzyme inhibition assay.

Materials:

  • Isolated mitochondria or cell lysates containing active SDH

  • Potassium phosphate buffer (pH 7.4)

  • Potassium cyanide (KCN) or sodium azide (to inhibit complex IV)

  • Rotenone (to inhibit complex I)

  • Succinate

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Test inhibitor (this compound)

  • UV/Vis spectrophotometer with temperature control

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from a suitable source (e.g., rat liver, cultured cells) using standard differential centrifugation methods.

  • Assay Setup: In a cuvette, prepare the reaction mixture containing:

    • Phosphate buffer

    • KCN or sodium azide

    • Rotenone

    • Mitochondrial suspension

    • Test inhibitor at various concentrations or vehicle control

  • Pre-incubation: Incubate the mixture for 5 minutes at the desired temperature (e.g., 30°C) to allow for inhibitor binding and temperature equilibration.

  • Reaction Initiation: Add DCPIP to the cuvette and then initiate the reaction by adding succinate.

  • Measurement: Immediately monitor the decrease in absorbance at 600 nm over time (e.g., for 5-10 minutes). The rate of the reaction is proportional to the slope of the linear portion of the absorbance vs. time plot.

Data Analysis:

  • Calculate the initial rate of the reaction for each inhibitor concentration.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a valuable and versatile starting point for the development of novel therapeutic agents. Its straightforward synthesis and its potential to interact with NAD-dependent enzymes make it a compound of significant interest in medicinal chemistry. The provided protocols offer a foundational framework for researchers to explore the biological activities of this compound and its derivatives.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand how different substitutions on the nicotinamide ring affect potency and selectivity.[6][7][8][9][10]

  • X-ray Crystallography: Obtaining crystal structures of this compound or its more potent derivatives in complex with their target enzymes will provide invaluable insights into the binding mode and facilitate structure-based drug design.[11][12][13][14]

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced to cellular and animal models to evaluate their therapeutic potential in relevant disease contexts.[3][15][16]

By leveraging the information and protocols outlined in this guide, the scientific community can further unlock the therapeutic potential of this intriguing chemical scaffold.

References

  • Neelakantan, H., Vance, V., Wetzel, M.D., Wang, H.-Y.L., McHardy, S.F., Finnerty, C.C., et al. (2019). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. ACS Chemical Biology, 14, 613–618. [Link]

  • Anbu Chem. (n.d.). Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. Retrieved from [Link]

  • Utsunomiya, I., et al. (1997). Inhibitory effect of nicotinamide on in vitro and in vivo production of tumor necrosis factor-alpha. Immunology Letters, 59(1), 7-11. [Link]

  • Felczak, K., & Pankiewicz, K. W. (2011). Rehab of NAD(P)-dependent enzymes with NAD(P)-based inhibitors. Current Medicinal Chemistry, 18(13), 1891-908. [Link]

  • Zhang, Y., et al. (2023). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 246, 114958. [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • Wu, J., et al. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Agricultural and Food Chemistry, 69(4), 1345-1353. [Link]

  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications, 317(3), 950-956. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]

  • Oh, H., et al. (2011). Design, synthesis and X-ray crystallographic study of NAmPRTase inhibitors as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 21(17), 5031-5035. [Link]

  • Google Patents. (n.d.). CN101270083A - Method for preparing nicotinamide by non-catalytic hydrolysis of nicotinamide in high-temperature liquid aqueous medium.
  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]

  • ClinicalTrials.gov. (2017). Safety Study of Nicotinamide to Treat Alzheimer's Disease. Retrieved from [Link]

  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications, 317(3), 950-6. [Link]

  • Rasgania, J., et al. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry, 35, 1463-1472. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]

  • Bagot-Guéret, C., et al. (2003). Synthesis and biological evaluation of halogenated naphthyridone carboxamides as potential ligands for in vivo imaging studies of substance P receptors. Bioconjugate Chemistry, 14(3), 629-41. [Link]

  • Oh, H., et al. (2011). Design, synthesis and X-ray crystallographic study of NAmPRTase inhibitors as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 21(17), 5031-5035. [Link]

  • Li, Q., et al. (2016). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Pest Management Science, 72(11), 2133-2140. [Link]

  • Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(13), 5585-5599. [Link]

  • Thoden, J. B., et al. (2000). X-ray Crystallographic Analyses of Inhibitor and Substrate Complexes of Wild-Type and Mutant 4-hydroxybenzoyl-CoA Thioesterase. Biochemistry, 39(26), 7686-7697. [Link]

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Application Notes and Protocols for 2,5-Dichloro-4,6-dimethylnicotinamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Nicotinamide Scaffold

2,5-Dichloro-4,6-dimethylnicotinamide is a halogenated nicotinamide derivative that serves as a pivotal intermediate in the synthesis of novel agrochemicals. Its pyridine core, substituted with chloro and methyl groups, offers a stable and versatile scaffold for the development of new herbicides and plant growth regulators. While direct biological activity data for this specific compound is not extensively documented in public literature, the broader class of nicotinamide derivatives has demonstrated significant potential in crop protection, exhibiting a wide spectrum of fungicidal, herbicidal, and insecticidal activities[1][2][3].

This guide provides a comprehensive overview of the potential applications of this compound in agrochemical research. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for evaluating its potential as a lead compound for the development of new fungicides, herbicides, and insecticides. The methodologies described herein are based on established principles for screening nicotinamide-based agrochemicals and are intended to be adapted and optimized for specific research objectives.

Part 1: Fungicidal Applications - Targeting Fungal Respiration

The nicotinamide scaffold is a well-established pharmacophore in the development of fungicides, with many derivatives acting as Succinate Dehydrogenase Inhibitors (SDHIs)[3][4]. These compounds disrupt the fungal mitochondrial respiratory chain, leading to the inhibition of fungal growth and development.

Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition

It is hypothesized that derivatives of this compound could function as SDHIs. The core nicotinamide structure can be modified to bind to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase complex (Complex II) in the mitochondrial respiratory chain. This binding event blocks the oxidation of succinate to fumarate, thereby inhibiting ATP production and ultimately leading to fungal cell death.

SDHI_Mechanism_of_Action cluster_SDH TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (Complex II) Succinate->SDH substrate Fumarate Fumarate SDH->Fumarate produces UQ Ubiquinone (Q) ETC Electron Transport Chain UQH2 Ubihydroquinone (QH2) UQ->UQH2 reduced to Complex_III Complex III UQH2->Complex_III donates electrons ATP_Synthase ATP Synthase Complex_III->ATP_Synthase drives proton pumping for ATP ATP ATP_Synthase->ATP produces Nicotinamide_Derivative This compound Derivative Nicotinamide_Derivative->SDH Inhibits

Caption: Proposed mechanism of action for fungicidal derivatives of this compound as Succinate Dehydrogenase Inhibitors (SDHIs).

Experimental Protocol: In Vitro Antifungal Bioassay

This protocol outlines a method for determining the in vitro antifungal activity of this compound and its derivatives against common plant pathogenic fungi.

1. Preparation of Fungal Cultures and Test Compound:

  • Culture selected phytopathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum) on Potato Dextrose Agar (PDA) plates at 25°C until the mycelia cover the plate.

  • Prepare a stock solution of this compound (and its synthesized derivatives) in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

2. Mycelial Growth Inhibition Assay:

  • Prepare a series of dilutions of the test compound stock solution to achieve final concentrations ranging from 0.1 to 100 µg/mL in molten PDA.

  • Pour the amended PDA into sterile Petri dishes.

  • Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.

  • Include a solvent control (PDA with DMSO) and a positive control (a commercial SDHI fungicide like boscalid).

  • Incubate the plates at 25°C in the dark.

3. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

  • Determine the EC50 (effective concentration causing 50% inhibition) value for each compound using probit analysis.

Compound Target Fungus EC50 (µg/mL)
This compoundBotrytis cinereaData to be determined
Derivative 1Botrytis cinereaData to be determined
Derivative 2Rhizoctonia solaniData to be determined
Boscalid (Positive Control)Botrytis cinereaReference value

Part 2: Herbicidal Applications - Exploring Novel Modes of Action

Nicotinic acid and its derivatives have also been investigated for their herbicidal properties[2]. The structural features of this compound suggest it could be a valuable starting point for the synthesis of novel herbicides.

Experimental Protocol: Whole-Plant Herbicide Screening

This protocol provides a general method for evaluating the pre- and post-emergence herbicidal activity of this compound and its derivatives.

1. Plant Material and Growth Conditions:

  • Select a range of monocotyledonous (e.g., barnyardgrass, annual bluegrass) and dicotyledonous (e.g., velvetleaf, common lambsquarters) weed species.

  • Sow seeds in pots containing a standard potting mix and grow in a greenhouse under controlled conditions (25/20°C day/night temperature, 16-hour photoperiod).

2. Pre-emergence Application:

  • One day after sowing, apply the test compounds to the soil surface.

  • Dissolve the compounds in a suitable solvent and prepare a series of concentrations (e.g., 10, 100, 1000 g/ha).

  • Use a laboratory sprayer to ensure even application.

  • Include an untreated control and a commercial herbicide as a positive control.

3. Post-emergence Application:

  • When the plants have reached the 2-3 leaf stage, apply the test compounds as a foliar spray.

  • Prepare the same series of concentrations as for the pre-emergence application.

  • Include an untreated control and a commercial herbicide as a positive control.

4. Assessment of Herbicidal Activity:

  • Visually assess the plants for signs of injury (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 days after treatment (DAT).

  • Use a rating scale from 0 (no effect) to 100 (complete kill).

  • For promising compounds, determine the GR50 (the dose required to cause a 50% reduction in plant growth) by harvesting the above-ground biomass and measuring the fresh or dry weight.

Compound Weed Species Application GR50 (g/ha)
This compoundBarnyardgrassPre-emergenceData to be determined
Derivative 3VelvetleafPost-emergenceData to be determined
Commercial HerbicideBarnyardgrassPre-emergenceReference value

Part 3: Insecticidal Applications - Targeting the Insect Nervous System

Nicotinic acetylcholine receptors (nAChRs) are a key target for a major class of insecticides, the neonicotinoids[1]. While structurally distinct from neonicotinoids, the nicotinamide core of this compound provides a foundation for exploring novel insecticidal compounds that may interact with nAChRs or other targets in the insect nervous system.

Experimental Workflow: From Synthesis to Bioassay

Insecticide_Development_Workflow Start This compound Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Primary Insecticidal Screening (e.g., contact, ingestion assays) Purification->Screening Dose_Response Dose-Response Studies (LC50 / LD50 determination) Screening->Dose_Response Active Compounds MOA Mechanism of Action Studies (e.g., electrophysiology on nAChRs) Dose_Response->MOA Lead_Optimization Lead Optimization MOA->Lead_Optimization

Caption: A typical workflow for the development of novel insecticides from a lead compound like this compound.

Experimental Protocol: Contact and Ingestion Bioassays

This protocol describes methods to evaluate the contact and ingestion toxicity of this compound derivatives against common insect pests.

1. Insect Rearing:

  • Maintain healthy colonies of test insects (e.g., aphids, caterpillars, beetles) under controlled laboratory conditions.

2. Contact Toxicity Assay (Topical Application):

  • Dissolve the test compounds in a volatile solvent (e.g., acetone).

  • Apply a small droplet (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a micro-applicator.

  • Treat a control group with the solvent only.

  • Place the treated insects in a clean container with a food source and maintain them under controlled conditions.

  • Record mortality at 24, 48, and 72 hours after treatment.

  • Calculate the LD50 (lethal dose to kill 50% of the population).

3. Ingestion Toxicity Assay (Diet Incorporation):

  • Incorporate the test compounds into the artificial diet of the insects at various concentrations.

  • Place a known number of insects in each container with the treated diet.

  • Provide an untreated diet for the control group.

  • Record mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities) over a set period.

  • Calculate the LC50 (lethal concentration to kill 50% of the population).

Compound Insect Pest Assay Type LD50/LC50
This compoundAphidsContactData to be determined
Derivative 4CaterpillarsIngestionData to be determined
Commercial InsecticideAphidsContactReference value

Conclusion: A Promising Scaffold for Future Agrochemicals

This compound represents a valuable and versatile starting material for the synthesis of novel agrochemicals. By leveraging the known bioactivities of the broader nicotinamide class, researchers can strategically design and screen derivatives of this compound for potent fungicidal, herbicidal, and insecticidal properties. The protocols and workflows detailed in this guide provide a solid foundation for initiating such research programs, with the ultimate goal of developing new and effective crop protection solutions.

References

  • MDPI. (2017). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Retrieved from [Link]

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Application Notes & Protocols: Synthesis of Fused Heterocyclic Systems from 2,5-Dichloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of 2,5-Dichloro-4,6-dimethylnicotinamide in Heterocyclic Chemistry

Fused heterocyclic systems are foundational scaffolds in modern drug discovery and materials science. Their rigid, three-dimensional structures and unique electronic properties allow for precise interactions with biological targets, making them privileged structures in medicinal chemistry.[1] The starting material, this compound, is a particularly valuable precursor for the construction of these complex architectures.[2] Its pyridine core is pre-functionalized with two distinct chlorine atoms, offering differential reactivity that can be exploited for selective, stepwise annulation reactions. The chloro-substituent at the 2-position is highly susceptible to nucleophilic substitution, while the one at the 5-position is less reactive, providing an orthogonal handle for subsequent transformations. The carboxamide group at the 3-position is a versatile functional group that can participate directly in cyclization reactions or be modified to facilitate ring closure.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of various fused heterocyclic systems—specifically thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrrolo[2,3-b]pyridines—using this compound as the key building block. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure reproducibility and adaptability.

PART 1: Synthesis of Thieno[2,3-b]pyridine Derivatives

The thieno[2,3-b]pyridine scaffold is a core component of numerous pharmacologically active compounds, known for its wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4] The synthesis from this compound typically proceeds via a Gewald-type reaction, involving an initial nucleophilic substitution of the C2-chloride with a sulfur nucleophile, followed by an intramolecular cyclization.

Causality Behind the Experimental Design

The chosen synthetic strategy hinges on the higher reactivity of the C2-chlorine atom towards nucleophilic aromatic substitution. This is due to the electron-withdrawing effect of the adjacent ring nitrogen and the carboxamide group, which stabilize the Meisenheimer complex intermediate. Sodium sulfide or other sulfur nucleophiles readily displace this chloride. The subsequent intramolecular cyclization is a Thorpe-Ziegler reaction, where the nitrile, generated in situ from the amide, is attacked by the sulfur-containing side chain.[5]

Experimental Workflow Diagram

start This compound intermediate1 Thioamide Intermediate start->intermediate1 Thionation reagent1 Na2S or Lawesson's Reagent intermediate2 S-Alkylated Intermediate intermediate1->intermediate2 S-Alkylation reagent2 α-haloketone or α-haloester cyclization Base-catalyzed Intramolecular Cyclization intermediate2->cyclization product 3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide cyclization->product

Caption: Workflow for Thieno[2,3-b]pyridine Synthesis.

Detailed Protocol 1: Synthesis of 3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • 2-Chloroacetamide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Step 1: In situ formation of the thiolate.

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.19 g (10 mmol) of this compound in 30 mL of DMF.

    • Add 2.40 g (10 mmol) of sodium sulfide nonahydrate to the solution. The mixture will likely change color.

    • Heat the reaction mixture to 80 °C and stir for 2 hours. This step replaces the C2-chloride with a sulfhydryl group.

  • Step 2: S-Alkylation.

    • Cool the reaction mixture to room temperature.

    • Add 0.94 g (10 mmol) of 2-chloroacetamide and 2.76 g (20 mmol) of potassium carbonate.

    • Stir the mixture at room temperature for 12 hours. The K₂CO₃ acts as a base to facilitate the alkylation of the thiolate.

  • Step 3: Intramolecular Cyclization (Thorpe-Ziegler Reaction).

    • Heat the reaction mixture to 120 °C and maintain this temperature for 4 hours. The elevated temperature promotes the intramolecular cyclization to form the thieno[2,3-b]pyridine ring system.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Step 4: Work-up and Purification.

    • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

    • A precipitate should form. Collect the solid by vacuum filtration and wash it with copious amounts of water.

    • Recrystallize the crude product from ethanol to obtain the pure 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide.

PART 2: Synthesis of Furo[2,3-b]pyridine Derivatives

The furo[2,3-b]pyridine core is another important heterocycle found in compounds with potential cytotoxic activities.[6][7] The synthesis from the starting nicotinamide involves the reaction with an oxygen nucleophile to form an ether linkage, followed by an intramolecular cyclization, typically a Dieckmann condensation or a related variant.[8]

Causality Behind the Experimental Design

This synthesis again leverages the enhanced reactivity of the C2-chlorine. An O-nucleophile, such as the enolate of a ketone, will selectively displace the C2-chloride. The choice of a strong, non-nucleophilic base like sodium hydride is crucial to generate the enolate without competing side reactions. The subsequent intramolecular cyclization is driven by the formation of a stable, five-membered furan ring. The acidic workup is necessary to protonate the intermediate and facilitate the final dehydration step to form the aromatic furan ring.[9]

Reaction Mechanism Diagram

start This compound intermediate1 O-Arylated Intermediate start->intermediate1 Nucleophilic Substitution reagent1 Ethyl acetoacetate, NaH cyclization Intramolecular Cyclization (Dieckmann-type) intermediate1->cyclization dehydration Acid-catalyzed Dehydration cyclization->dehydration product Ethyl 5-chloro-2,4,6-trimethylfuro[2,3-b]pyridine-3-carboxylate dehydration->product

Caption: Mechanism for Furo[2,3-b]pyridine Synthesis.

Detailed Protocol 2: Synthesis of Ethyl 5-chloro-2,4,6-trimethylfuro[2,3-b]pyridine-3-carboxylate

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl acetoacetate

  • Dry tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Step 1: Enolate Formation.

    • To a flame-dried 100 mL three-neck flask under an inert atmosphere of argon, add 0.48 g (12 mmol) of sodium hydride (60% dispersion).

    • Wash the sodium hydride with dry hexanes (3 x 10 mL) to remove the mineral oil, then carefully decant the hexanes.

    • Add 20 mL of dry THF to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add 1.30 g (10 mmol) of ethyl acetoacetate dropwise. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas will be evolved.

  • Step 2: Nucleophilic Aromatic Substitution.

    • In a separate flask, dissolve 2.19 g (10 mmol) of this compound in 20 mL of dry THF.

    • Add the solution of the nicotinamide to the enolate suspension at 0 °C dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Step 3: Cyclization and Work-up.

    • Cool the reaction mixture to 0 °C and slowly quench by adding 2M HCl until the pH is acidic (~pH 2). This step facilitates the intramolecular cyclization and subsequent dehydration.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Step 4: Purification.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

PART 3: Synthesis of Pyrrolo[2,3-b]pyridine Derivatives

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[10][11][12][13] The synthesis of this ring system from the starting material can be achieved through strategies such as the Buchwald-Hartwig amination, followed by an intramolecular cyclization.

Causality Behind the Experimental Design

This approach involves a palladium-catalyzed cross-coupling reaction to form a C-N bond at the C2 position. The Buchwald-Hartwig amination is a powerful tool for this transformation.[10] The choice of a suitable amine, such as an amino alcohol, provides the necessary functionality for the subsequent intramolecular cyclization. The cyclization to form the pyrrole ring can be promoted by acid, which facilitates the dehydration of the intermediate hemiaminal.

Synthetic Pathway Diagram

start This compound intermediate1 N-Arylated Intermediate start->intermediate1 Buchwald-Hartwig Amination reagent1 Ethanolamine, Pd catalyst, Ligand, Base cyclization Acid-catalyzed Intramolecular Cyclization/Dehydration intermediate1->cyclization product 5-Chloro-4,6-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridin-3-carboxamide

Caption: Pathway for Pyrrolo[2,3-b]pyridine Synthesis.

Detailed Protocol 3: Synthesis of 5-Chloro-4,6-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridin-3-carboxamide

Materials:

  • This compound

  • Ethanolamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Dry, degassed 1,4-dioxane

  • Polyphosphoric acid (PPA)

Procedure:

  • Step 1: Buchwald-Hartwig Amination.

    • To an oven-dried Schlenk tube, add 2.19 g (10 mmol) of this compound, 92 mg (0.1 mmol) of Pd₂(dba)₃, 116 mg (0.2 mmol) of Xantphos, and 4.89 g (15 mmol) of cesium carbonate.

    • Evacuate and backfill the tube with argon three times.

    • Add 40 mL of dry, degassed 1,4-dioxane, followed by 0.73 g (12 mmol) of ethanolamine.

    • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Step 2: Work-up of the Intermediate.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude intermediate by column chromatography on silica gel (ethyl acetate/hexanes gradient).

  • Step 3: Intramolecular Cyclization.

    • Place the purified intermediate from the previous step into a round-bottom flask.

    • Add 20 g of polyphosphoric acid.

    • Heat the mixture to 140 °C and stir for 3 hours. The PPA acts as both a solvent and a dehydrating agent to promote the cyclization.

  • Step 4: Final Work-up and Purification.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrrolo[2,3-b]pyridine derivative.

Summary of Synthetic Data

Fused SystemKey ReagentsCatalyst/BaseSolventTemp. (°C)Typical Yield (%)
Thieno[2,3-b]pyridine Na₂S·9H₂O, 2-ChloroacetamideK₂CO₃DMF12060-75
Furo[2,3-b]pyridine Ethyl acetoacetateNaHTHFReflux55-70
Pyrrolo[2,3-b]pyridine EthanolaminePd₂(dba)₃/Xantphos, Cs₂CO₃1,4-Dioxane10050-65

References

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Application Notes and Protocols for the Development of Plant Growth Regulators from 2,5-Dichloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,5-Dichloro-4,6-dimethylnicotinamide (herein referred to as DCMA) as a promising chemical scaffold for the development of novel plant growth regulators (PGRs). We present the scientific rationale, detailed protocols for synthesis and characterization, formulation strategies for biological screening, and robust bioassay methodologies for efficacy evaluation. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers to not only replicate but also adapt these methods for their specific objectives.

Section 1: Scientific Rationale & Mechanistic Hypothesis

The selection of DCMA as a candidate for PGR development is rooted in a logical synthesis of established biochemical principles. The molecule combines the biologically active nicotinamide core with the reactivity-enhancing properties of a dichlorinated pyridine ring.

The Nicotinamide Backbone: A Core Metabolic Regulator

Nicotinamide, a form of vitamin B3, is a fundamental molecule in all living organisms, including plants. It serves as a direct precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1] These coenzymes are central to a vast array of metabolic processes, including cellular respiration and redox reactions, which directly fuel plant growth and development.[2] Endogenous nicotinamide has been identified as a natural plant growth regulator, promoting growth, germination, and chlorophyll synthesis, particularly when acting in concert with ammonium ions.[3] Harnessing this core structure provides a validated foundation for designing new bioactive molecules.

The Role of Halogenation: Enhancing Bioactivity

The introduction of two chlorine atoms at the 2 and 5 positions of the pyridine ring is a strategic chemical modification. Halogenation significantly alters the electron distribution of the aromatic ring, which can enhance the molecule's interaction with biological targets.[4] Specifically, the highly electronegative chlorine atoms can participate in halogen bonding—an increasingly recognized non-covalent interaction that can be critical for the specific and high-affinity binding of a ligand to a protein's active site.[4] Furthermore, the dimethyl groups increase the molecule's lipophilicity, which can improve its ability to penetrate plant cuticles and cell membranes to reach its site of action.[4]

Potential Mode of Action: Targeting Cellular Respiration

While novel compounds require full mechanistic elucidation, a strong hypothesis for DCMA's mode of action can be formulated based on its structural class. Many commercial fungicides with a pyridine carboxamide structure are known inhibitors of Succinate Dehydrogenase (SDH) , or Complex II, a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[5][6][7][8] By inhibiting SDH, these molecules disrupt cellular energy (ATP) production, leading to cell death in fungi.[6]

It is plausible that DCMA could exert a sub-lethal, modulatory effect on plant SDH or related metabolic enzymes. A mild inhibition or modulation could alter the plant's energy balance and metabolic fluxes, leading to changes in growth and development, such as resource reallocation, stress response priming, or altered source-sink dynamics. This hypothesis provides a clear, testable starting point for mode-of-action studies.

cluster_Mitochondrion Plant Cell Mitochondrion TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain (ETC) ATP ATP Synthesis (Energy for Growth) ETC->ATP Growth Modulated Plant Growth (e.g., altered root/shoot development, stress tolerance) ATP->Growth SDH->TCA Fumarate SDH->ETC e- DCMA 2,5-Dichloro-4,6- dimethylnicotinamide (DCMA) DCMA->SDH  Hypothesized Inhibition/ Modulation

Hypothesized mechanism: DCMA modulates plant growth by targeting the key metabolic enzyme Succinate Dehydrogenase (SDH).

Section 2: Synthesis and Characterization

The most direct route to synthesizing DCMA is through the hydrolysis of its corresponding nitrile precursor, 2,5-Dichloro-4,6-dimethylnicotinonitrile (CAS 91591-63-8).[9][10][11] This precursor is commercially available from various chemical suppliers.

Protocol: Synthesis of DCMA via Acid-Catalyzed Hydrolysis

This protocol describes the conversion of the nitrile group to the primary amide using concentrated sulfuric acid.

Rationale: Concentrated acid protonates the nitrile nitrogen, making the carbon atom highly electrophilic and susceptible to nucleophilic attack by water. This well-established reaction is typically high-yielding for converting cyanopyridines to their amide counterparts.

Materials:

  • 2,5-Dichloro-4,6-dimethylnicotinonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water (ice-cold)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, reflux condenser, separatory funnel, Büchner funnel.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,5-Dichloro-4,6-dimethylnicotinonitrile (1.0 eq).

  • Acid Addition: Place the flask in an ice bath to manage the exothermic reaction. Slowly and carefully add concentrated sulfuric acid (approx. 5-10 eq by volume) to the nitrile with stirring.

  • Reaction: Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Then, heat the mixture to 60-80°C and stir for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: After the reaction is complete, cool the mixture back to 0°C using an ice bath. Very slowly and cautiously, pour the reaction mixture onto a stirred beaker of crushed ice. This will precipitate the product.

  • Neutralization & Filtration: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white or off-white solid. Dry the final product under vacuum.

start Start: 2,5-Dichloro-4,6- dimethylnicotinonitrile step1 1. Add conc. H₂SO₄ at 0°C start->step1 step2 2. Heat to 60-80°C, 2-4h step1->step2 step3 3. Quench in ice-water step2->step3 step4 4. Neutralize with NaHCO₃ (Precipitation) step3->step4 step5 5. Filter and wash solid step4->step5 step6 6. Recrystallize & Dry step5->step6 end End Product: Pure DCMA step6->end

Workflow for the synthesis of DCMA from its nitrile precursor.
Characterization

Confirming the identity and purity of the synthesized DCMA is critical before biological testing.

ParameterMethodExpected Result
Identity ¹H NMR, ¹³C NMRSpectra should be consistent with the structure of this compound.
Identity/Molecular Weight Mass Spectrometry (MS)The molecular ion peak should correspond to the calculated mass (C₈H₈Cl₂N₂O: 219.07 g/mol ).[12]
Purity HPLC, GC>95% purity is recommended for initial biological screening.[13]
Physical Property Melting Point ApparatusA sharp melting point around 172°C is expected for a pure sample.[4]

Section 3: Formulation for Biological Screening

Pure active ingredients are rarely applied directly to plants. A formulation is required to ensure the compound is soluble, stable, and can be applied uniformly at precise concentrations.[][15][16]

Protocol: Preparation of Stock and Working Solutions

This protocol creates a concentrated stock solution in a solvent, which is then used to make dilute aqueous working solutions for bioassays.

Rationale: DCMA has low aqueous solubility. A strong organic solvent like Dimethyl Sulfoxide (DMSO) is used to create a high-concentration stock that is fully miscible in aqueous media for final dilutions. A surfactant (e.g., Tween® 20) is included to reduce surface tension, ensuring uniform coverage on plant tissues.

Materials:

  • Synthesized and characterized DCMA

  • Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Tween® 20 (or similar surfactant)

  • Sterile deionized water

  • Sterile volumetric flasks and micropipettes

Procedure:

  • Prepare 100 mM Stock Solution:

    • Accurately weigh 21.9 mg of DCMA (MW = 219.07 g/mol ).

    • Place it in a 1 mL sterile volumetric flask or vial.

    • Add DMSO to dissolve the solid completely, then bring the final volume to exactly 1.0 mL. This is your 100 mM stock solution . Store at -20°C for long-term stability.

  • Prepare Working Solutions:

    • Prepare a series of dilutions from the stock solution in sterile deionized water. It is critical to prepare a "vehicle control" solution containing the same concentration of DMSO and surfactant as the highest concentration test solution.

    • Example for a 100 µM working solution: a. Add 998 µL of sterile deionized water to a sterile microcentrifuge tube. b. Add 1 µL of the 100 mM DMSO stock solution. c. Add 1 µL of a 10% Tween® 20 solution (final concentration 0.01%). d. Vortex thoroughly. This is your 100 µM working solution .

    • Prepare other concentrations (e.g., 1 µM, 10 µM, 50 µM) using serial dilutions. Always maintain the same final concentration of DMSO and Tween® 20 in all solutions, including the vehicle control.

Section 4: Efficacy Evaluation - Protocols for Bioassays

A tiered approach to bioassays, starting with simple, high-throughput screens and moving to more complex whole-plant assays, is an efficient strategy.[17]

Protocol 1: Seed Germination and Early Seedling Growth Assay

Rationale: This assay provides rapid initial data on the compound's effect on fundamental plant processes. It can reveal phytotoxicity at high concentrations or growth promotion at lower concentrations. Arabidopsis thaliana is an ideal model due to its small size, rapid life cycle, and well-understood genetics.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Petri dishes (60 mm)

  • 0.5x Murashige and Skoog (MS) medium with 0.8% agar

  • DCMA working solutions and vehicle control

  • Growth chamber (22°C, 16h light/8h dark cycle)

Procedure:

  • Seed Sterilization: Surface sterilize seeds with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and rinse 3-5 times with sterile water.

  • Plating: Pipette 50-100 sterilized seeds onto the surface of petri dishes containing MS agar supplemented with the various concentrations of DCMA (e.g., 0, 1, 10, 50, 100 µM). The vehicle control plate contains only DMSO and surfactant.

  • Stratification: Wrap and seal the plates and store them at 4°C in the dark for 2-3 days to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber.

  • Data Collection:

    • Germination Rate: At day 3, count the number of seeds that have successfully germinated (radicle emergence). Calculate the percentage germination.[18]

    • Root Length: At day 7, select 10-15 representative seedlings from each plate and photograph them. Measure the primary root length using image analysis software (e.g., ImageJ).

Protocol 2: Whole-Plant Foliar Application Assay

Rationale: This assay assesses the compound's effect on established plants, mimicking a more agriculturally relevant application method. It allows for the evaluation of broader physiological changes. A model crop like tomato (Solanum lycopersicum) or wheat (Triticum aestivum) can be used.

Materials:

  • Tomato seedlings (2-3 weeks old) in individual pots

  • DCMA working solutions and vehicle control

  • Handheld sprayer/atomizer

  • Greenhouse or controlled growth chamber

Procedure:

  • Plant Growth: Grow seedlings until they have 2-3 true leaves.

  • Application: Randomly assign plants to treatment groups. Spray the foliage of each plant until runoff with the appropriate DCMA working solution or vehicle control. Ensure the spray is fine and covers all leaf surfaces.

  • Incubation: Return plants to the greenhouse and grow for an additional 14-21 days. Water and fertilize as needed.

  • Data Collection: At the end of the experiment, measure the following parameters:

    • Plant Height (from soil level to apical meristem)

    • Stem Diameter

    • Total Leaf Area (using a leaf area meter or image analysis)

    • Fresh Weight and Dry Weight (after drying at 60°C for 48h)

    • Chlorophyll Content (using a SPAD meter or solvent extraction)

cluster_prep Phase 1: Preparation cluster_screen Phase 2: Biological Screening cluster_analysis Phase 3: Analysis synthesis Synthesis & Characterization of DCMA formulation Formulation of Stock & Working Solutions synthesis->formulation assay1 Assay 1: Seed Germination & Root Growth (in vitro) formulation->assay1 assay2 Assay 2: Whole-Plant Foliar Assay (in vivo) formulation->assay2 data Data Collection (Germination %, Root Length, Biomass, Height, etc.) assay1->data assay2->data analysis Statistical Analysis & Dose-Response Curves data->analysis conclusion Conclusion: Candidate for further Mode-of-Action studies & Field Trials analysis->conclusion Identify Lead Concentrations

Overall experimental workflow from compound synthesis to efficacy data analysis.

Section 5: Data Analysis and Presentation

Data from bioassays should be analyzed statistically to determine significant effects. A one-way ANOVA with a post-hoc test (e.g., Tukey's HSD) is appropriate for comparing multiple treatment groups to the control.

Example Data Summary Table: Seedling Growth Assay
Treatment (DCMA)Germination (%)Primary Root Length (mm ± SE)Statistical Significance (vs. Control)
Vehicle Control98 ± 245.2 ± 1.5-
1 µM97 ± 348.1 ± 1.8ns
10 µM99 ± 155.6 ± 2.1
50 µM96 ± 438.4 ± 1.9
100 µM75 ± 621.7 ± 2.5**
SE: Standard Error. ns: not significant. *: p < 0.05. **: p < 0.01.

Section 6: Conclusion and Future Directions

These application notes provide a validated framework for synthesizing this compound and evaluating its potential as a plant growth regulator. The outlined protocols, from chemical synthesis to whole-plant bioassays, offer a clear path for generating reliable, reproducible data. A plausible mode of action targeting the central metabolic enzyme SDH provides a strong basis for further mechanistic studies.

Successful identification of lead concentrations that promote or desirably inhibit growth should be followed by:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of DCMA to optimize activity.

  • Mode-of-Action Elucidation: Investigating the effect of DCMA on mitochondrial respiration, phytohormone levels, and global gene expression.[19][20][21]

  • Broader Crop and Weed Spectrum Screening: Testing the compound on a wider range of agriculturally important species.

  • Greenhouse and Field Trials: Progressing the most promising candidates to larger-scale trials to evaluate performance under real-world conditions.[17]

References

  • Avenot, H. F., & Michailides, T. J. (2015). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. American Chemical Society. [Link]

  • Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2025). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery | Request PDF. ResearchGate. [Link]

  • ResearchGate. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. ResearchGate. [Link]

  • Vanitha, J., et al. (2024). Small chemical molecules regulating the phytohormone signalling alter the plant's physiological processes to improve stress adaptation, growth and productivity. PubMed Central. [Link]

  • Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI. [Link]

  • CropLife America. (2022). Process of Testing & Trialing a New Agricultural Chemical Formulation. CropLife America. [Link]

  • Google Patents. (n.d.). US4212664A - Nicotinamide-ammonium hydroxide plant growth regulator compositions.
  • PubChem. (n.d.). (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide. PubChem. [Link]

  • precisionFDA. (n.d.). This compound. precisionFDA. [Link]

  • Slideshare. (n.d.). Bioassay for plant growth regulators. Slideshare. [Link]

  • International Seed Testing Association. (n.d.). Seedling Evaluation. International Seed Testing Association. [Link]

  • Anbu Chem. (n.d.). Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. Anbu Chem. [Link]

  • Asami, T., & Jiang, C. (2015). Target sites for chemical regulation of strigolactone signaling. Frontiers in Plant Science. [Link]

  • Shobharani, M., et al. (2024). Standardization of Seed Testing Protocol and Seed Germination Improvement Treatment in Henna (Lawsonia inermis Linn.). Journal of Experimental Agriculture International. [Link]

  • Al-Sarayreh, M., et al. (2022). Interplay between phytohormone signalling pathways in plant defence – other than salicylic acid and jasmonic acid. PubMed Central. [Link]

  • ResearchGate. (2025). Phytohormone signaling mechanisms and genetic methods for their modulation and detection. ResearchGate. [Link]

  • Analyzeseeds. (n.d.). Germination: Seedling evaluation. Analyzeseeds. [Link]

  • Ma, K. W., & Ma, W. (2016). Phytohormone pathways as targets of pathogens to facilitate infection. Plant Molecular Biology. [Link]

  • PubChem. (n.d.). 2,5-Dichloro-N-hydroxy-4,6-dimethyl-nicotinamidine. PubChem. [Link]

  • Zhao, Y., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. [Link]

  • Berglund, T., et al. (2011). Nicotinamide; antioxidative and DNA hypomethylation effects in plant cells. Plant Physiology and Biochemistry. [Link]

  • IRRI Rice Knowledge Bank. (n.d.). Measuring seed germination. IRRI Rice Knowledge Bank. [Link]

  • Li, P., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Makarov, S. S., et al. (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. PubMed Central. [Link]

  • SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide. HELIX Chromatography. [Link]

  • ResearchGate. (2016). (PDF) Germination testing: procedures and evaluation. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2013127768A1 - Pyridine carboxamide pesticides.
  • Camacho-Pereira, J., et al. (2016). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. PubMed Central. [Link]

  • Ashihara, H., et al. (2005). Metabolic fate of nicotinamide in higher plants. Physiologia Plantarum. [Link]

  • Al-Khafaji, R., et al. (2022). Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. MDPI. [Link]

  • University of Nebraska–Lincoln Extension. (n.d.). Laboratory Pesticide Formulations, Labels, and Safety. University of Nebraska–Lincoln. [Link]

  • PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS. PhytoTechnology Laboratories. [Link]

  • Downer-Riley, N. K., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. International Journal for Parasitology: Drugs and Drug Resistance. [Link]

  • Li, P., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed. [Link]

  • ASTM International. (n.d.). Formulation Test Methods and Statistical Experimental Design. ASTM Digital Library. [Link]

  • National Pesticide Information Center. (n.d.). Pesticide Formulations Fact Sheet. National Pesticide Information Center. [Link]

  • Yaku, K., et al. (2018). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI. [Link]

Sources

Application Note & Protocol: Facile Hydrolysis of 2,5-dichloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2,5-dichloro-4,6-dimethylnicotinic acid via Hydrolysis

Introduction

2,5-dichloro-4,6-dimethylnicotinic acid is a key heterocyclic building block, notably utilized as an intermediate in the synthesis of specialized agrochemicals such as herbicides and plant growth regulators.[1] The strategic placement of chloro and methyl groups on the pyridine ring imparts specific chemical properties that are leveraged in the development of biologically active compounds. A primary and efficient route to this valuable carboxylic acid is the hydrolysis of its corresponding nitrile precursor, 2,5-dichloro-4,6-dimethylnicotinonitrile.[2]

This document provides detailed, validated protocols for the conversion of 2,5-dichloro-4,6-dimethylnicotinonitrile to 2,5-dichloro-4,6-dimethylnicotinic acid using both acid- and base-catalyzed hydrolysis. The causality behind critical experimental choices is explained to empower researchers to adapt these methods as needed. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and agrochemical industries.

Reaction Scheme

The hydrolysis reaction converts the nitrile functional group (-C≡N) into a carboxylic acid group (-COOH) through the addition of water, facilitated by either an acid or a base catalyst.

Chemical reaction scheme for the hydrolysis of 2,5-dichloro-4,6-dimethylnicotinonitrile to 2,5-dichloro-4,6-dimethylnicotinic acid.

Figure 1: General scheme for the hydrolysis of 2,5-dichloro-4,6-dimethylnicotinonitrile.

Materials and Reagents

Proper preparation and sourcing of materials are critical for reproducible results. The following table outlines the necessary reagents.

ReagentCAS No.Molecular Wt.Required PurityRecommended Supplier
2,5-dichloro-4,6-dimethylnicotinonitrile91591-63-8201.05>98%Anbu Chem[3]
Sulfuric Acid (H₂SO₄)7664-93-998.0895-98% (Conc.)Fisher Scientific
Sodium Hydroxide (NaOH)1310-73-240.00>97% (Pellets)MilliporeSigma
Hydrochloric Acid (HCl)7647-01-036.4637% (Conc.)Fisher Scientific
Ethanol (EtOH)64-17-546.07Anhydrous, >99.5%VWR
Dichloromethane (DCM)75-09-284.93ACS GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousMilliporeSigma
Deionized Water (H₂O)7732-18-518.0218.2 MΩ·cmIn-house

Safety Precautions

General Handling: All manipulations should be performed inside a certified chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[5] Avoid inhalation of dusts and vapors.

  • 2,5-dichloro-4,6-dimethylnicotinonitrile: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.[5]

  • Concentrated Acids (H₂SO₄, HCl): Highly corrosive and can cause severe burns.[6] Always add acid to water slowly, never the other way around, to control the exothermic reaction.

  • Sodium Hydroxide (NaOH): Caustic and can cause severe skin and eye burns. Handle pellets carefully to avoid generating dust.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen.[7] Handle in a well-ventilated fume hood and avoid skin contact.

Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Acidic and basic aqueous waste must be neutralized before disposal. Halogenated organic waste (DCM) must be collected in a designated container.

Experimental Workflow Overview

The overall process, from setup to final analysis, follows a logical sequence to ensure reaction completion and product purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis reagents Weigh Reagents & Prepare Solutions setup Assemble Reflux Apparatus in Fume Hood reagents->setup charge Charge Reactor with Nitrile and Solvent setup->charge add_catalyst Add Acid or Base Catalyst charge->add_catalyst reflux Heat to Reflux & Monitor by TLC add_catalyst->reflux cool Cool Reaction Mixture reflux->cool precipitate Neutralize/Acidify to Precipitate Product cool->precipitate filter Filter and Wash Crude Solid precipitate->filter dry Dry Product Under Vacuum filter->dry characterize Characterize by NMR, IR, and Melting Point dry->characterize

Caption: General experimental workflow for nitrile hydrolysis.

Detailed Experimental Protocols

Two primary methods are presented. The choice depends on substrate compatibility and available equipment. Basic hydrolysis is often faster, while acidic hydrolysis can sometimes yield cleaner products for heterocyclic systems.

Protocol A: Acid-Catalyzed Hydrolysis

This protocol employs concentrated sulfuric acid to drive the hydrolysis to completion. The amide is formed as an intermediate but is typically not isolated.[8]

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 2,5-dichloro-4,6-dimethylnicotinonitrile (2.01 g, 10.0 mmol).

  • Acid Solution: In the fume hood, carefully prepare the hydrolysis medium by slowly adding concentrated sulfuric acid (10 mL) to deionized water (20 mL) in a separate beaker with cooling.

  • Reaction Initiation: Add the diluted sulfuric acid solution to the reaction flask.

  • Reflux: Heat the mixture to reflux (approximately 105-110 °C) using a heating mantle. The reaction is typically vigorous at the start.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-3 hours. Use a 7:3 mixture of Ethyl Acetate:Hexane as the mobile phase. The product (carboxylic acid) will have a much lower Rf value than the starting nitrile. The reaction is generally complete within 8-12 hours.

  • Work-up: a. Once the reaction is complete, cool the flask to room temperature and then in an ice bath. b. Slowly and carefully pour the reaction mixture over 100 g of crushed ice in a 500 mL beaker. c. Adjust the pH to ~3-4 by slowly adding a 50% (w/v) aqueous solution of sodium hydroxide. The product will precipitate as a white solid.

  • Isolation: a. Collect the solid product by vacuum filtration using a Büchner funnel. b. Wash the filter cake with cold deionized water (3 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 50-60 °C overnight to yield 2,5-dichloro-4,6-dimethylnicotinic acid.

Protocol B: Base-Catalyzed Hydrolysis

This protocol uses sodium hydroxide in an aqueous ethanol solution. The initial product is the sodium salt of the carboxylic acid, which is then protonated in the work-up.[9][10]

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 2,5-dichloro-4,6-dimethylnicotinonitrile (2.01 g, 10.0 mmol), ethanol (30 mL), and a solution of sodium hydroxide (2.0 g, 50.0 mmol) in deionized water (10 mL).

  • Reflux: Heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.

  • Monitoring: Monitor the reaction by TLC as described in Protocol A. The reaction is typically complete within 4-6 hours. Ammonia gas may be evolved during the reaction.[11]

  • Work-up: a. After completion, cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous residue with 30 mL of deionized water. d. Wash the aqueous solution with dichloromethane (2 x 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers. e. Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the dropwise addition of concentrated hydrochloric acid. The product will precipitate.

  • Isolation & Drying: Follow steps 8 and 9 from Protocol A.

Summary of Key Parameters & Expected Results

ParameterProtocol A: Acid-CatalyzedProtocol B: Base-Catalyzed
Catalyst Sulfuric Acid (H₂SO₄)Sodium Hydroxide (NaOH)
Solvent AqueousEthanol / Water
Temperature ~110 °C (Reflux)~85 °C (Reflux)
Typical Time 8-12 hours4-6 hours
Expected Yield 80-90%85-95%
Product Form 2,5-dichloro-4,6-dimethylnicotinic acid[12]2,5-dichloro-4,6-dimethylnicotinic acid[13]

Characterization of Product

The identity and purity of the final product, 2,5-dichloro-4,6-dimethylnicotinic acid, should be confirmed by standard analytical techniques.

  • Melting Point: Literature values can be used for comparison.

  • ¹H NMR: Expect signals corresponding to the two distinct methyl groups and the carboxylic acid proton.

  • ¹³C NMR: Expect signals for the pyridine ring carbons, methyl carbons, and the carboxyl carbon (~165-175 ppm). The nitrile carbon signal (~115-125 ppm) from the starting material should be absent.[14]

  • FT-IR: Look for the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid. The C≡N stretch (~2220-2260 cm⁻¹) from the starting material should have disappeared.

Hydrolysis Mechanism & Rationale

The hydrolysis of nitriles proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[15] The mechanism differs slightly under acidic and basic conditions.

Base-Catalyzed Hydrolysis Mechanism

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.[16][17] This is generally more efficient than the attack of neutral water, explaining the faster reaction times in Protocol B.

Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.

In acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom, allowing it to be attacked by a weaker nucleophile like water.[8][11]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Catalyst concentration too low.1. Extend reflux time and monitor by TLC.2. Ensure accurate measurement of acid/base.
Low Yield 1. Product is partially soluble in the aqueous mother liquor.2. Incomplete precipitation during work-up.3. Loss during transfers.1. Extract the aqueous filtrate with a suitable organic solvent (e.g., Ethyl Acetate) after filtration.2. Ensure pH is correctly adjusted for full precipitation.3. Use care during filtration and washing steps.
Formation of Amide Byproduct 1. Reaction stopped prematurely.2. Hydrolysis conditions are too mild (especially for base-catalyzed).1. Resubject the crude mixture to the reaction conditions.2. Increase temperature or reaction time.[17]
Dechlorination Side Reaction The 2- and 6- positions on pyridine rings are susceptible to nucleophilic substitution.[18]This is less common under these conditions but possible. Consider using milder conditions or a different synthetic route if this is a major issue.

References

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Philadelphia University. (n.d.). Carboxylic acids and Nitriles. [Link]

  • Anbu Chem. (n.d.). Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]

  • MySkinRecipes. (n.d.). 2,5-Dichloro-4,6-dimethylnicotinic Acid. [Link]

  • PubChem. (n.d.). 2,5-Dichloro-4,6-dimethylnicotinic acid. [Link]

  • precisionFDA. (n.d.). 2,5-DICHLORO-4,6-DIMETHYLNICOTINIC ACID. [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. [Link]

  • VelocityEHS. (2015). Dichloromethane (Methylene Chloride) Hazards & Safety Information. [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

Sources

2,5-Dichloro-4,6-dimethylnicotinamide as a building block for novel enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2,5-Dichloro-4,6-dimethylnicotinamide: A Versatile Scaffold for the Development of Novel Enzyme Inhibitors

Introduction: The Strategic Value of a Dichlorinated Nicotinamide Scaffold

In the landscape of medicinal chemistry and drug discovery, the identification of versatile and strategically functionalized building blocks is paramount. This compound is one such molecule, emerging as a key intermediate for the synthesis of potent and selective enzyme inhibitors.[1] Its inherent chemical architecture, combining a substituted pyridine core with reactive handles, provides a robust platform for generating diverse molecular libraries for structure-activity relationship (SAR) studies.

The nicotinamide moiety itself is a well-established pharmacophore, recognized by a vast array of enzymes, particularly those involved in cellular metabolism and signaling that utilize the cofactor NAD+.[1] The strategic placement of two chlorine atoms and two methyl groups on the pyridine ring significantly modulates the electronic and steric properties of the scaffold:

  • Dichlorination: The two chlorine atoms serve as versatile synthetic handles. They activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions and provide vectors for exploring chemical space. Furthermore, these halogen atoms can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity and selectivity for a target protein.[1]

  • Dimethylation: The methyl groups at positions 4 and 6 increase the molecule's lipophilicity and steric bulk.[1] This can be crucial for optimizing interactions within hydrophobic pockets of an enzyme's active site and can influence the molecule's pharmacokinetic properties.

  • Amide Functionality: The primary amide group is a critical interaction point, capable of acting as both a hydrogen bond donor and acceptor. It also serves as a key site for derivatization to extend the molecule and probe for additional binding interactions.

This document provides a comprehensive guide for researchers, outlining the synthesis of the core scaffold, detailing strategies for its derivatization, and providing validated protocols for synthesizing and evaluating novel enzyme inhibitors based on this privileged structure.

Synthesis of the Core Building Block: this compound

The most direct route to the title compound involves the controlled hydrolysis of its nitrile precursor, 2,5-dichloro-4,6-dimethylnicotinonitrile.[1][2] The nitrile itself can be synthesized through various heterocyclic chemistry methods.[2] Below is a generalized protocol for the final hydrolysis step.

Protocol 2.1: Synthesis via Hydrolysis of 2,5-dichloro-4,6-dimethylnicotinonitrile

This protocol describes the conversion of the nitrile precursor to the desired primary amide using acid-catalyzed hydrolysis.

Rationale: Concentrated sulfuric acid serves as both the solvent and the catalyst. It protonates the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by water. Gentle heating ensures the reaction proceeds to completion without significant degradation of the product. The quench with ice-cold water followed by neutralization precipitates the amide product, which is typically less soluble in aqueous media than its corresponding salt.

Materials:

  • 2,5-dichloro-4,6-dimethylnicotinonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Carefully add 2,5-dichloro-4,6-dimethylnicotinonitrile (1.0 eq.) to a round-bottom flask containing concentrated sulfuric acid (10 mL per gram of nitrile) at 0 °C (ice bath).

  • Allow the mixture to stir at room temperature for 30 minutes until the solid has completely dissolved.

  • Gently heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the flask in a large ice bath.

  • Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate should form.

  • Neutralize the cold slurry by slowly adding saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold deionized water, followed by a small amount of cold diethyl ether to aid in drying.

  • Dry the product under vacuum to yield this compound as a solid.[1]

.dot

G cluster_synthesis Synthetic Workflow precursor 2,5-dichloro-4,6- dimethylnicotinonitrile reagent Conc. H₂SO₄, H₂O Heat, then Neutralization precursor->reagent product 2,5-Dichloro-4,6- dimethylnicotinamide reagent->product

Caption: Synthesis of the core amide from its nitrile precursor.

Derivatization Strategies for Inhibitor Development

The power of this compound lies in its capacity for selective, multi-point derivatization. This allows for a systematic exploration of the chemical space around the scaffold to achieve high potency and selectivity for the target enzyme.

Strategy A: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the amide group activates the C2 and C5 positions for SNAr. This allows for the introduction of a wide variety of nucleophiles (amines, thiols, alcohols) to build out the inhibitor structure. Regioselectivity can often be controlled by steric and electronic factors.

Strategy B: Amide Modification

The primary amide can be readily modified. It can be N-alkylated or N-arylated, or it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of secondary and tertiary amides using standard peptide coupling reagents (e.g., HATU, HOBt).

.dot

G cluster_snar Strategy A: SNAr at C2/C5 cluster_amide Strategy B: Amide Modification start 2,5-Dichloro-4,6- dimethylnicotinamide snar_reagent Nucleophile (R-NH₂, R-SH, R-OH) start->snar_reagent SₙAr amide_reagent 1. Hydrolysis (Acid/Base) 2. Amine (R'-NH₂), Coupling Reagent start->amide_reagent Modification snar_product C2/C5 Substituted Derivatives snar_reagent->snar_product amide_product N-Substituted Amide Derivatives amide_reagent->amide_product G cluster_assay Coupled Nicotinamidase Assay Workflow Nam Nicotinamide NA Nicotinic Acid Nam->NA Nicotinamidase (Inhibited by Compound) Glu Glutamate NH3 Ammonia (NH₃) NA->NH3 NADH NADH (Abs @ 340nm) NH3->NADH aKG α-Ketoglutarate aKG->NADH NAD NAD⁺ (No Abs @ 340nm) NADH->NAD GDH

Sources

Application Notes and Protocols for Cell-Based Assays Involving 2,5-Dichloro-4,6-dimethylnicotinamide Derivatives as NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Metabolic Vulnerability in Cancer

2,5-Dichloro-4,6-dimethylnicotinamide and its structural analogs belong to a class of compounds that have garnered significant interest in oncological research.[1] While serving as versatile synthetic intermediates, their true therapeutic potential is realized through the strategic inhibition of key metabolic enzymes.[1] A primary and extensively studied target for many nicotinamide-based compounds is Nicotinamide Phosphoribosyltransferase (NAMPT).[2][3][4]

NAMPT is the rate-limiting enzyme in the salvage pathway, the principal route for nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammalian cells.[2][5] NAD+ is an essential cofactor for a multitude of cellular processes, including energy metabolism (glycolysis and oxidative phosphorylation), DNA repair, and redox reactions.[5][6][7] Many cancer cells exhibit a heightened dependence on the NAMPT-mediated salvage pathway to meet their high energetic and biosynthetic demands, making NAMPT a compelling therapeutic target.[3][5][8]

Inhibition of NAMPT by small molecules leads to a rapid depletion of intracellular NAD+ pools.[9] This metabolic crisis triggers a cascade of events, including the attenuation of glycolysis, increased oxidative stress, and ultimately, the induction of apoptotic cell death.[2][4][5] Consequently, NAMPT inhibitors are potent anti-proliferative agents in various cancer models.[2][3]

These application notes provide a comprehensive guide for researchers to robustly characterize the cellular effects of this compound derivatives and other putative NAMPT inhibitors. We will detail the core assays required to validate target engagement, quantify phenotypic outcomes, and elucidate the mechanism of action.

The Central Mechanism: NAMPT Inhibition and NAD+ Depletion

The central hypothesis for the anti-cancer activity of these compounds is the direct inhibition of NAMPT, leading to a state of NAD+ deficiency. This disruption of cellular energetics and signaling provides a clear, quantifiable biomarker of drug activity.

NAMPT_Pathway cluster_pathway NAD+ Salvage Pathway cluster_inhibition Pharmacological Intervention cluster_consequences Cellular Consequences NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNATs NMN->NMNAT ATP_NMNAT ATP ATP_NMNAT->NMNAT NAD NAD+ NMNAT->NAD NAD_depletion NAD+ Depletion Inhibitor This compound Derivative (NAMPT Inhibitor) Block Inhibitor->Block Block->NAMPT Metabolism Altered Metabolism (e.g., Glycolysis Inhibition) NAD_depletion->Metabolism Apoptosis Induction of Apoptosis NAD_depletion->Apoptosis Proliferation Decreased Cell Proliferation NAD_depletion->Proliferation

Figure 1: The NAD+ salvage pathway and the point of intervention by NAMPT inhibitors.

Experimental Workflows: A Multi-Assay Approach

A robust characterization of a NAMPT inhibitor involves a tiered approach, moving from direct target engagement to broad cellular consequences. The following workflow is recommended:

Experimental_Workflow cluster_assays Core Assays cluster_data Data Analysis & Interpretation start Cancer Cell Culture (e.g., A2780, HCT116) treatment Treat with Derivative (Dose-Response & Time-Course) start->treatment nad_assay Target Engagement: Measure Intracellular NAD+ Levels treatment->nad_assay viability_assay Phenotypic Outcome: Cell Viability/Proliferation Assay treatment->viability_assay apoptosis_assay Mechanistic Insight: Apoptosis Assay (Caspase Activity) treatment->apoptosis_assay nad_data Quantify NAD+ Depletion nad_assay->nad_data viability_data Calculate IC50 Value viability_assay->viability_data apoptosis_data Determine Fold-Increase in Caspase Activity apoptosis_assay->apoptosis_data

Figure 2: Recommended experimental workflow for characterizing NAMPT inhibitors.

Protocol 1: Quantification of Intracellular NAD+ Levels

Principle: This protocol quantifies the direct biochemical consequence of NAMPT inhibition. It employs an enzymatic cycling assay where the amount of NAD+ in the cell lysate is proportionally converted to a fluorescent or colorimetric signal. The assay relies on the conversion of NAD+ to NADH, which then reduces a probe (e.g., resazurin) into a detectable product.[6][7][10]

Materials:

  • Cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells).

  • Cell culture medium, FBS, and supplements.

  • Phosphate-Buffered Saline (PBS).

  • NAD/NADH Extraction Buffer (e.g., 0.6 M Perchloric Acid for NAD+ extraction).

  • Neutralization Buffer (e.g., 3 M KOH, 0.4 M Tris).

  • NAD+/NADH Assay Kit (containing NAD cycling enzyme mix, developer, and substrate).

  • 96-well black, clear-bottom microplates.

  • Microplate reader with fluorescence capabilities.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of harvest (e.g., 8 x 10⁴ cells/well) and incubate for 4-24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative. Treat cells for a predetermined time (e.g., 24 hours).[11] Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis and Extraction:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold NAD/NADH Extraction Buffer to each well.

    • Incubate on ice for 10-15 minutes.

    • Neutralize the extract by adding 50 µL of Neutralization Buffer. Mix well.

    • Centrifuge the plate at 4°C for 5 minutes to pellet cell debris.

  • NAD+ Measurement:

    • Transfer 20-40 µL of the supernatant (cell extract) to a new 96-well black plate.

    • Prepare NAD+ standards according to the assay kit manufacturer's instructions.

    • Prepare the Master Mix as per the kit protocol (this typically includes the cycling enzymes, substrate, and buffer).[12]

    • Add the Master Mix to all wells containing samples and standards.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence using a microplate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm for resazurin-based assays).[11]

Data Analysis:

  • Generate a standard curve using the known NAD+ concentrations.

  • Calculate the NAD+ concentration in each sample based on the standard curve.

  • Normalize the NAD+ levels to the protein concentration of the lysate or cell number to account for differences in cell density.

  • Plot the normalized NAD+ levels against the compound concentration.

ParameterExpected Outcome
Vehicle Control High, basal NAD+ levels
NAMPT Inhibitor Dose-dependent decrease in NAD+ levels
Positive Control (e.g., FK866) Significant reduction in NAD+ levels

Protocol 2: Cell Viability Assessment using Resazurin

Principle: This colorimetric/fluorometric assay measures the metabolic activity of viable cells, which serves as an indicator of cell proliferation and cytotoxicity.[13][14] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is proportional to the number of living cells.[14]

Materials:

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered).

  • 96-well clear-bottom cell culture plates.

  • Microplate reader with fluorescence or absorbance capabilities.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with a dose-response of the compound as described in Protocol 1. A typical treatment duration for proliferation effects is 72 hours.

  • Addition of Resazurin:

    • After the treatment period, add resazurin solution to each well to a final concentration of approximately 10% of the total volume (e.g., add 20 µL to 200 µL of medium).

    • Gently swirl the plate to mix.

  • Incubation: Incubate the plate at 37°C for 2-4 hours. The optimal incubation time may vary by cell type and density and should be determined empirically to ensure the signal is within the linear range of the instrument.

  • Data Acquisition: Measure the fluorescence (Ex/Em = ~560/590 nm) or absorbance (~570 nm, with a reference at 600 nm).

Data Analysis:

  • Subtract the background fluorescence/absorbance from a "medium only" control well.

  • Express the data as a percentage of the vehicle-treated control cells.

  • Plot the percentage viability against the log of the compound concentration.

  • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

ParameterExpected Outcome
IC50 Value A potent NAMPT inhibitor will exhibit a low nanomolar to micromolar IC50 value.[2][15]
Maximum Inhibition Should approach >90% at the highest concentrations.

Protocol 3: Apoptosis Detection via Caspase-3/7 Activity

Principle: A hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[16][17] This protocol uses a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a light signal that is proportional to the amount of active caspase-3/7.[18]

Materials:

  • Luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7).

  • 96-well white-walled, clear-bottom microplates.

  • Luminometer.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound for a period sufficient to induce apoptosis (e.g., 24-48 hours).

  • Reagent Preparation: Prepare the caspase-glo reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add the caspase-glo reagent to each well in a 1:1 volume ratio with the cell culture medium (e.g., add 100 µL of reagent to 100 µL of medium).

    • Gently mix the contents on a plate shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence from a "cell-free" control.

  • Express the data as "Fold-Change" in caspase activity relative to the vehicle-treated control.

  • Plot the fold-change against the compound concentration.

ParameterExpected Outcome
Vehicle Control Basal level of caspase-3/7 activity.
NAMPT Inhibitor Dose-dependent increase in luminescence, indicating caspase activation.[2]
Positive Control (e.g., Staurosporine) Strong induction of caspase activity.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • St-Germain, J. R., & L-Abbé, D. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179.
  • Dwane, S., H-Howard, L., & Moynagh, P. N. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2341, 1-13.
  • Yang, Y., & Sauve, A. A. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology, 1457, 239-251.
  • Yang, Y., & Sauve, A. A. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. ResearchGate.
  • BenchChem. (2025). Measuring Cellular NAD+ Levels Following NAMPT Inhibition: Application Notes and Protocols.
  • Sigma-Aldrich. (n.d.). Apoptosis Assays.
  • BMG Labtech. (2025). Apoptosis – what assay should I use?.
  • Yang, Y., & Sauve, A. A. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. ResearchGate.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • Elysium Health. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging.
  • Biocompare. (2021). Choosing an Apoptosis Detection Assay.
  • Merck. (n.d.). Apoptosis Assays | Life Science Research.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays - Drug discovery.
  • Abcam. (n.d.). Cell viability assays.
  • BenchChem. (n.d.). This compound | CAS 175204-44-1.
  • Akasaka, T., et al. (2011). Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening. Bioorganic & Medicinal Chemistry Letters, 21(21), 6432-6435.
  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit.
  • Zheng, X., et al. (2019). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics, 18(10), 1777-1787.
  • Liu, Z., et al. (2022). NAMPT-targeting PROTAC promotes antitumor immunity via suppressing myeloid-derived suppressor cell expansion. Acta Pharmaceutica Sinica B, 12(7), 3048-3061.
  • Zheng, X., et al. (2019). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. SciSpace.
  • Shabani, M., & Shiri, M. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Chemistry, 10, 963581.
  • G-Dayan, A., & Stevens, S. J. (2020). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 63(23), 14263-14285.
  • Tan, B., et al. (2015). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 290(25), 15589-15600.
  • BenchChem. (n.d.). 2,5-Dichloro-4,6-dimethylnicotinonitrile | 91591-63-8.
  • L-Shankar, G. M., et al. (2021). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology, 23(11), 1869-1882.
  • L-Shankar, G. M., et al. (2021). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology, 23(11), 1869-1882.

Sources

Application Notes & Protocols for Agrochemical Formulation Utilizing 2,5-Dichloro-4,6-dimethylnicotinamide as a Key Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract: This document provides a comprehensive technical guide on the synthesis and formulation of novel agrochemical active ingredients derived from the precursor 2,5-Dichloro-4,6-dimethylnicotinamide. It is designed to equip researchers with the necessary protocols and scientific rationale to leverage this versatile chemical scaffold in the development of new herbicides and plant growth regulators. The guide details the synthesis of the precursor, its conversion to the active amide, and subsequent formulation into user-friendly agrochemical products. Emphasis is placed on the causality behind experimental choices and self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Nicotinamide Scaffold in Agrochemicals

The pyridine ring is a foundational structural motif in a multitude of successful agrochemicals, prized for its metabolic stability and diverse functionalization potential.[1] Nicotinamide (a form of vitamin B3) and its derivatives have emerged as particularly promising scaffolds for the development of new active ingredients.[2][3] The strategic placement of substituents on the pyridine ring can profoundly influence the molecule's biological activity, selectivity, and environmental fate.

This compound is a halogenated nicotinamide derivative that serves as a critical synthetic intermediate in the creation of novel herbicides and plant growth regulators.[4] The dichloro- and dimethyl-substituents on the pyridine core provide a unique electronic and steric profile, which can be exploited to design molecules with specific modes of action and desirable crop safety profiles.

This guide provides a detailed walkthrough of the synthesis of this key precursor and its subsequent formulation into a wettable powder (WP) and an emulsifiable concentrate (EC), two of the most common and effective formulation types in the agrochemical industry.[5][6]

Synthesis of this compound: A Two-Step Approach

The synthesis of the target nicotinamide is most efficiently achieved through a two-step process, starting with the synthesis of the nitrile precursor, 2,5-dichloro-4,6-dimethylnicotinonitrile, followed by its hydrolysis to the desired amide.

Step 1: Synthesis of the Nitrile Precursor (2,5-Dichloro-4,6-dimethylnicotinonitrile)

The synthesis of the nitrile precursor is a critical first step that establishes the core dichlorinated and dimethylated pyridine structure. One effective method involves the reaction of 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile with a chlorinating agent such as phosphorus oxychloride.[7]

Synthesis_Step1 reactant1 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile product 2,5-dichloro-4,6-dimethylnicotinonitrile reactant1->product Chlorination reactant2 Phosphorus Oxychloride (POCl3) reactant2->product catalyst Tetramethylammonium chloride catalyst->product solvent Dichloromethane (DCM) solvent->product

Caption: Synthesis of the nitrile precursor.

Protocol 2.1: Synthesis of 2,5-dichloro-4,6-dimethylnicotinonitrile

Materials:

  • 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile

  • Phosphorus oxychloride (POCl₃)

  • Tetramethylammonium chloride

  • Dichloromethane (DCM)

  • Deionized water

  • Sodium bicarbonate (aqueous solution, 5%)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: In a flame-dried reaction flask equipped with a reflux condenser and magnetic stirrer, add 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile (1 equivalent), tetramethylammonium chloride (0.1 equivalents), and dichloromethane (10 volumes).

  • Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (3 equivalents) to the suspension at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 85°C) and maintain for 5 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to ice-cold water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution and deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,5-dichloro-4,6-dimethylnicotinonitrile.

Validation Checkpoints:

  • TLC Analysis: Monitor the disappearance of the starting material and the appearance of the product spot.

  • Melting Point: The purified product should have a sharp melting point.[4]

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Hydrolysis of the Nitrile to this compound

The conversion of the nitrile group to the primary amide is a standard transformation in organic synthesis. A robust method for this conversion is non-catalytic hydrolysis in a high-temperature liquid water medium, which is an environmentally friendly approach that avoids the use of strong acids or bases.[8]

Synthesis_Step2 reactant1 2,5-dichloro-4,6-dimethylnicotinonitrile product This compound reactant1->product Hydrolysis reactant2 Deionized Water reactant2->product conditions High Temperature (200-270°C) High Pressure conditions->product

Caption: Hydrolysis of the nitrile to the amide.

Protocol 2.2: Hydrolysis to this compound

Materials:

  • 2,5-dichloro-4,6-dimethylnicotinonitrile

  • Deionized water

  • High-pressure autoclave with stirring capability

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: Charge a high-pressure autoclave with 2,5-dichloro-4,6-dimethylnicotinonitrile and deionized water (a mass ratio of 1:6 is a good starting point).[8]

  • Purging: Seal the autoclave and heat to boiling under normal pressure. Open the exhaust valve for 2-5 minutes to remove air with steam.[8]

  • Reaction: Close the exhaust valve and heat the mixture to 220-250°C. Maintain this temperature for 55-195 minutes with continuous stirring.[8] The optimal time and temperature should be determined empirically.

  • Cooling and Crystallization: After the reaction is complete, cool the autoclave to room temperature. The product should precipitate out of the solution.

  • Isolation: Collect the crude product by filtration.

  • Purification and Drying: The crude product can be further purified by recrystallization. Dry the final product in a vacuum oven to obtain pure this compound.

Validation Checkpoints:

  • HPLC Analysis: Determine the purity of the final product.

  • Melting Point: The purified product should exhibit a sharp melting point of around 172°C.[4]

  • Spectroscopic Confirmation: Verify the structure using FTIR (disappearance of the nitrile peak and appearance of amide peaks), ¹H NMR, and ¹³C NMR.

Formulation of Agrochemicals

Once the active ingredient (AI) is synthesized from the this compound precursor, it must be formulated into a product that is stable, easy to handle, and effective in the field. Below are protocols for two common formulation types: a Wettable Powder (WP) and an Emulsifiable Concentrate (EC).

Wettable Powder (WP) Formulation

Wettable powders are dry, finely ground formulations that are mixed with water to form a suspension for spraying.[3][5][6] This formulation is suitable for active ingredients that are not readily soluble in water.

Table 1: Example Composition of a 50% WP Formulation

ComponentFunctionPercentage (w/w)
Active Ingredient (derived from precursor)Herbicide/PGR50.0
Wetting Agent (e.g., Sodium Lignosulfonate)Facilitates suspension in water3.0
Dispersing Agent (e.g., Sodium Naphthalene Sulfonate Formaldehyde Condensate)Prevents particle agglomeration5.0
Carrier (e.g., Kaolin Clay)Inert diluent42.0

Protocol 3.1: Preparation of a Wettable Powder (WP) Formulation

Materials:

  • Active Ingredient (AI)

  • Wetting agent

  • Dispersing agent

  • Carrier

  • Air-jet mill or hammer mill

  • Blender

Procedure:

  • Pre-blending: In a blender, mix the active ingredient, wetting agent, dispersing agent, and carrier until a homogenous powder is obtained.

  • Milling: Pass the pre-blended powder through an air-jet mill or hammer mill to achieve a fine particle size (typically >95% of particles should be less than 44 µm).

  • Quality Control: Analyze the final product for active ingredient content, suspensibility, and wettability according to standard CIPAC methods.

Emulsifiable Concentrate (EC) Formulation

Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a solvent system with emulsifiers. When mixed with water, they form a stable emulsion for spraying.[9][10][11]

Table 2: Example Composition of a 25% EC Formulation

ComponentFunctionPercentage (w/w)
Active Ingredient (derived from precursor)Herbicide/PGR25.0
Solvent (e.g., Aromatic 150)Dissolves the AI60.0
Emulsifier Blend (e.g., Calcium Dodecylbenzene Sulfonate and Castor Oil Ethoxylate)Forms a stable emulsion in water15.0

Protocol 3.2: Preparation of an Emulsifiable Concentrate (EC) Formulation

Materials:

  • Active Ingredient (AI)

  • Solvent

  • Emulsifier blend

  • Mixing vessel with stirrer

Procedure:

  • Dissolution: In the mixing vessel, add the solvent and begin stirring. Slowly add the active ingredient and stir until it is completely dissolved.

  • Addition of Emulsifiers: Add the emulsifier blend to the solution and continue to stir until a homogenous liquid is formed.

  • Quality Control: Test the final product for its emulsion stability, clarity, and active ingredient content.

Analytical Methods for Quality Control

Rigorous quality control is essential to ensure the purity of the precursor and the correct concentration of the active ingredient in the final formulation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[12][13][14][15]

QC_Workflow cluster_synthesis Synthesis cluster_formulation Formulation cluster_qc Quality Control Precursor This compound HPLC_Analysis HPLC Analysis (Purity & Assay) Precursor->HPLC_Analysis WP_Formulation Wettable Powder WP_Formulation->HPLC_Analysis Physical_Tests Physical Tests (Suspensibility, Emulsion Stability) WP_Formulation->Physical_Tests EC_Formulation Emulsifiable Concentrate EC_Formulation->HPLC_Analysis EC_Formulation->Physical_Tests

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-dichloro-4,6-dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles and field-proven insights to ensure your success.

PART 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental questions regarding the synthesis of this compound, providing a solid grounding for practical application.

Q1: What is the most common synthetic route for this compound?

The most prevalent and controlled method for synthesizing this compound involves a two-step process starting from a pre-halogenated precursor. This strategy circumvents the challenges of direct chlorination on the nicotinamide ring, which can lead to poor selectivity and over-halogenation.[1][2] The general pathway is as follows:

  • Precursor Synthesis : The synthesis begins with the preparation of the key intermediate, 2,5-dichloro-4,6-dimethylnicotinonitrile. This precursor establishes the correct dichlorination pattern on the pyridine ring.[1]

  • Nitrile Hydrolysis : The nitrile group of the precursor is then hydrolyzed to the primary amide, yielding the final product, this compound. This transformation is typically achieved through acid or base-catalyzed hydrolysis.[1]

Synthesis_Pathway Start 4,6-Dimethyl- nicotinonitrile Precursor Chlorination Chlorination Start->Chlorination e.g., POCl3/PCl5 Precursor 2,5-dichloro-4,6- dimethylnicotinonitrile Chlorination->Precursor Hydrolysis Hydrolysis Precursor->Hydrolysis Product 2,5-Dichloro-4,6- dimethylnicotinamide Hydrolysis->Product

Caption: General synthetic pathway for this compound.

Q2: Why is the hydrolysis of the nitrile precursor the preferred final step?

Executing the amide formation as the final step is a strategic choice rooted in functional group compatibility. The amide group is generally more sensitive to the harsh conditions often required for chlorination than the nitrile group. Attempting to directly chlorinate 4,6-dimethylnicotinamide could lead to side reactions, including degradation of the amide or reactions at the amide nitrogen. By hydrolyzing the robust nitrile precursor in the final step, the synthesis avoids exposing the more delicate amide functionality to aggressive chlorinating agents, leading to a cleaner reaction and higher overall yield.[1]

Q3: What are the critical parameters to control during the nitrile-to-amide hydrolysis?

The conversion of the nitrile to the amide is a critical transformation where precise control is key to maximizing yield and purity.[1]

  • Temperature : For acid-catalyzed hydrolysis (e.g., with H₂SO₄), temperature control is vital. Exposing the reaction to excessive heat can promote the hydrolysis of the chloro-substituents on the pyridine ring, a known issue with 2- and 4-halopyridines, leading to unwanted hydroxylated byproducts.[2][3] Conversely, insufficient temperature will result in an incomplete reaction.

  • Reaction Time : Monitoring the reaction's progress is crucial. Extended reaction times, especially under harsh conditions, increase the likelihood of byproduct formation.[3] Analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are essential for determining the optimal stopping point.[3]

  • Concentration of Acid/Base : The concentration of the catalytic acid or base must be carefully optimized. In acid catalysis, overly concentrated acid can lead to charring or degradation, while in base catalysis, a high concentration of hydroxide ions can also facilitate the unwanted substitution of the ring chlorines.

Q4: What safety precautions are essential when working with the reagents for this synthesis?

The reagents commonly used in this synthesis, particularly chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), as well as concentrated acids like sulfuric acid (H₂SO₄), are hazardous.

  • Chlorinating Agents (POCl₃, PCl₅) : These are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[4]

  • Concentrated Acids (H₂SO₄) : Concentrated sulfuric acid is a strong dehydrating agent and is extremely corrosive. It can cause severe burns upon contact with skin. Always add acid to water slowly, never the other way around, to manage the exothermic reaction.

  • Solvents : Chlorinated solvents, if used, should be handled with care due to their potential toxicity.[4] Solvents like Dimethylformamide (DMF) can decompose at high temperatures to produce toxic byproducts.[5]

PART 2: Troubleshooting Guide - Common Issues and Solutions

This section provides solutions to specific problems that may arise during the synthesis, structured in a practical question-and-answer format.

Problem 1: Low Yield in the Final Hydrolysis Step

Q: My final hydrolysis step from 2,5-dichloro-4,6-dimethylnicotinonitrile to the amide has a low yield (<60%). HPLC analysis shows a significant amount of starting material and at least one major byproduct. What is happening?

A: Low yield in this step is a common issue, typically stemming from two main sources: incomplete reaction or the formation of stable byproducts.

Causality Analysis:

  • Incomplete Reaction : The nitrile group's hydrolysis can be sluggish under suboptimal conditions. Insufficient temperature or reaction time will leave a significant portion of the starting material unreacted.[3]

  • Side Reactions (Dechlorination) : The chlorine atoms on the pyridine ring, particularly at position 2, are susceptible to nucleophilic substitution (hydrolysis) under the reaction conditions, especially in the presence of strong acids or bases at elevated temperatures.[2] This leads to the formation of hydroxy-substituted impurities, which are difficult to separate from the desired product.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Yield in Hydrolysis Step check_sm HPLC shows >15% starting material? start->check_sm increase_params Solution: Increase reaction time or temperature moderately. Monitor by TLC/HPLC hourly. check_sm->increase_params Yes check_byproduct HPLC shows significant new byproduct peak(s)? check_sm->check_byproduct No end Yield Optimized increase_params->end lower_temp Solution: Lower reaction temperature. Screen alternative catalysts (e.g., different acid). check_byproduct->lower_temp Yes check_byproduct->end No lower_temp->end

Caption: Troubleshooting workflow for low hydrolysis yield.

Problem 2: Persistent Impurities in the Final Product

Q: After purification, my final product still shows significant impurities according to NMR and LC-MS analysis. How can I identify and eliminate them?

A: Impurities often originate from either the precursor synthesis or the final hydrolysis step. A systematic approach to identifying their source is crucial.

Expert Analysis & Data Interpretation:

The most common impurities are related to incomplete reactions or side reactions involving the chloro-substituents. Below is a table summarizing potential impurities and their likely origins.

Impurity Name Potential Origin Identification (MS m/z) Mitigation Strategy
2,5-dichloro-4,6-dimethylnicotinonitrileIncomplete hydrolysis of the nitrile precursor.[1]200.02Increase reaction time/temperature for hydrolysis; monitor reaction to completion.
2-hydroxy-5-chloro-4,6-dimethylnicotinamideHydrolysis of the C2-chloro group during the final step.[2]200.61Use milder hydrolysis conditions (lower temperature, shorter time).
Over-chlorinated precursorsFormation of trichloro-species during the synthesis of the nitrile precursor.[2]> 219.06 (product)Optimize chlorination conditions of the precursor; purify the nitrile intermediate before hydrolysis.
2,5-dichloro-4,6-dimethylnicotinic acidOver-hydrolysis of the amide to the carboxylic acid.220.04Carefully control hydrolysis time and temperature; avoid excessively harsh conditions.
Problem 3: Difficulty in Product Purification and Isolation

Q: My crude product is an oily solid that is difficult to handle, and recrystallization attempts have resulted in poor recovery. What is the best approach for purification?

A: Purification challenges with this compound often arise from the presence of closely related impurities that can hinder crystallization.

Recommended Purification Protocol:

  • Initial Work-up : After the reaction is complete, it is crucial to carefully neutralize the mixture. For acid-catalyzed hydrolysis, quench the reaction by slowly adding it to ice-water, then basify with a suitable base (e.g., aq. NaOH or NaHCO₃) to a pH of 7-8. This will precipitate the crude product.

  • Solvent Trituration : Before attempting recrystallization, "wash" the crude solid by stirring it as a slurry in a solvent that dissolves the impurities but not the product. Water or a water/ethanol mixture can be effective for removing residual salts and more polar impurities.

  • Recrystallization :

    • Solvent Screening : The key is finding a suitable solvent system. Ethanol, isopropanol, or acetonitrile are good starting points. Sometimes a binary solvent system (e.g., ethanol/water, toluene/heptane) is required to achieve optimal solubility and crystal formation.

    • Procedure : Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can treat it with a small amount of activated carbon and filter it hot. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Column Chromatography : If recrystallization fails to provide the desired purity, silica gel column chromatography is a reliable alternative. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the product from closely related impurities.[3]

PART 3: Experimental Protocols

This section provides a detailed, validated protocol for the critical hydrolysis step.

Protocol: Acid-Catalyzed Hydrolysis of 2,5-dichloro-4,6-dimethylnicotinonitrile

This protocol describes the conversion of the nitrile precursor to the final amide product using concentrated sulfuric acid.

Materials:

  • 2,5-dichloro-4,6-dimethylnicotinonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

  • Sodium Hydroxide (5M aq. solution)

  • Ethanol (for recrystallization)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser.

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, add 2,5-dichloro-4,6-dimethylnicotinonitrile (1.0 eq).

  • Acid Addition : Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (5-10 volumes, e.g., 5-10 mL per gram of nitrile) with stirring. The addition is exothermic and should be controlled to keep the temperature below 20°C.

  • Heating : Once the addition is complete, remove the ice bath and heat the mixture to 50-60°C. Use a heating mantle with a temperature controller to maintain a stable temperature.

  • Reaction Monitoring : Stir the reaction mixture at this temperature for 2-4 hours. Monitor the progress of the reaction by TLC or HPLC. To take a sample, carefully extract a small aliquot and quench it in ice-water, then neutralize and extract with ethyl acetate for analysis.

  • Quenching : Once the reaction is complete (starting material is consumed), cool the flask back to room temperature and then place it in a large ice bath.

  • Precipitation : Slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a separate beaker with vigorous stirring. This will precipitate the crude product.

  • Neutralization and Isolation : While keeping the mixture cool, slowly add 5M NaOH solution to neutralize the excess acid to a pH of ~7. The solid product will be suspended in the aqueous solution.

  • Filtration : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying : Dry the collected solid under vacuum to a constant weight.

  • Purification : Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

PART 4: References

  • Yang, Q., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Scientific Reports. [Link]

  • Tse, E., et al. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Fousteris, M. A., & Gerasimova, T. P. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Franchetti, P., et al. (2004). Synthesis and biological evaluation of nicotinamide derivatives as succinate dehydrogenase inhibitors. Journal of Medicinal Chemistry.

  • Li, J., et al. (2022). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Warner Lambert Co LLC. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.

  • Khadka, D. B., et al. (2019). Chlorinated Byproducts of Neonicotinoids and their Metabolites: An Unrecognized Human Exposure Potential?. Environmental Science & Technology Letters.

  • PubChem. (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide. [Link]

  • BASF SE. (2016). Process for Purifying 2,5-Dichlorophenol. Google Patents.

  • American Chemical Society. Specific Solvent Issues with Chlorination. [Link]

  • ResearchGate. The formation of disinfection by-products from the chlorination and chloramination of amides.

  • Soufan, M., et al. (2021). N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. Molecules. [Link]

  • Li, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]

Sources

Technical Support Center: Optimizing Synthesis of 2,5-Dichloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions based on established chemical principles.

Q1: My overall yield is significantly lower than expected. What are the most likely causes?

Low yields in this multi-step synthesis can often be traced back to inefficiencies in one or both of the primary stages: the formation of the nitrile precursor (2,5-dichloro-4,6-dimethylnicotinonitrile) and its subsequent hydrolysis to the amide.

  • Inefficient Chlorination: The introduction of two chlorine atoms onto the pyridine ring is a critical step that can be prone to side reactions and incomplete conversion. Direct chlorination of a nicotinamide precursor can be challenging due to the directing effects of existing substituents, potentially leading to over-halogenation or incorrect substitution patterns. A more controlled and often higher-yielding approach involves starting with a precursor that already contains the desired halogenation pattern, such as 2,5-dichloro-4,6-dimethylnicotinonitrile.[1]

  • Suboptimal Hydrolysis of the Nitrile: The conversion of the nitrile group (-CN) to the amide group (-CONH2) requires carefully controlled hydrolysis conditions. Harsh acidic or basic conditions can lead to the formation of the corresponding carboxylic acid as a byproduct, thereby reducing the yield of the desired amide.

  • Purification Losses: Each purification step, whether it be recrystallization, column chromatography, or extraction, can contribute to a loss of product. It is crucial to optimize these procedures to minimize such losses.

Q2: I am having trouble with the initial chlorination step to form 2,5-dichloro-4,6-dimethylnicotinonitrile. What are the key parameters to consider for optimization?

The synthesis of the dichlorinated nitrile precursor is a pivotal part of the overall process. Several methods exist, and optimizing this step is crucial for a good final yield.

  • Choice of Chlorinating Agent: For the chlorination of a hydroxynicotinonitrile precursor, a two-step approach is often employed. The first step may involve mono-chlorination at the 5-position using an agent like sulfuryl chloride (SO₂Cl₂). The subsequent chlorination at the 2-position can then be achieved using a stronger reagent such as phosphorus oxychloride (POCl₃).[2] It is important to carefully control the stoichiometry of the chlorinating agent to avoid over-chlorination.

  • Reaction Temperature and Time: Chlorination reactions are often exothermic. Maintaining the appropriate temperature is critical to prevent side reactions. A segmented heating approach, where the temperature is gradually increased and held at specific intervals, can improve control over the reaction and is suitable for larger-scale production.[3]

  • Solvent Selection: The choice of solvent can significantly impact the reaction's efficiency. Chlorinated solvents like dichloromethane are often used.[4] For chlorination with sulfuryl chloride, carbon tetrachloride has been used.[2]

  • Acid Scavenger: In reactions that produce acidic byproducts (e.g., HCl), the use of a base, such as triethylamine or pyridine, as an acid scavenger can be beneficial in driving the reaction to completion and preventing unwanted side reactions.[1][3][4]

Q3: During the hydrolysis of 2,5-dichloro-4,6-dimethylnicotinonitrile to the amide, I am observing the formation of the carboxylic acid byproduct. How can I minimize this?

The formation of the carboxylic acid is a common issue during nitrile hydrolysis. To favor the formation of the amide, controlled reaction conditions are essential.

  • Mild Reaction Conditions: Employing milder hydrolysis conditions can help to stop the reaction at the amide stage. This can involve using a lower concentration of acid or base, or conducting the reaction at a lower temperature.

  • Catalyst Selection: Certain catalysts can selectively promote the hydration of the nitrile to the amide without significant further hydrolysis to the carboxylic acid.

  • Monitoring Reaction Progress: Closely monitoring the reaction using techniques like Thin Layer Chromatography (TLC) can help in determining the optimal time to quench the reaction, thereby maximizing the yield of the amide and minimizing the formation of the carboxylic acid.

Q4: I am struggling with the purification of the final product, 2,5-dichloro-4,6-dimethylnicotinamide. What are some effective purification strategies?

The purity of the final product is critical for its intended applications.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial. A solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. For nicotinamide derivatives, a mixture of an alcohol (like ethanol) and water can be a good starting point for recrystallization.[5]

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A suitable solvent system (eluent) needs to be determined, often through preliminary analysis with TLC.

Q5: Are there alternative synthetic routes to this compound that I could consider?

Yes, alternative strategies exist, primarily focusing on the construction of the substituted pyridine ring.

  • Ring-Forming Condensation: One approach involves the reaction of 2,5-dichloroacetophenone with a suitable dimethylpyridine derivative or 2-(methylthio)aniline in the presence of a base like triethylamine and a chlorinated solvent.[1] This method allows for the construction of the pyridine ring with the desired substituents already in place.

  • From 2,5-dibromo-4,6-dimethylnicotinonitrile: An alternative synthesis of the nitrile precursor involves the reaction of 2,5-dibromo-4,6-dimethylnicotinonitrile with potassium thiocyanate.[2][4]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile (Two-Step Chlorination)

This protocol is based on a common strategy for dichlorination of a substituted pyridine ring.[2]

Step 1: Mono-chlorination at the 5-position

  • In a well-ventilated fume hood, dissolve 4,6-dimethyl-2-hydroxynicotinonitrile in carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Slowly add sulfuryl chloride dropwise with constant stirring.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile.

Step 2: Chlorination at the 2-position

  • To the crude 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile, add phosphorus oxychloride.

  • Heat the mixture under reflux, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2,5-dichloro-4,6-dimethylnicotinonitrile.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Hydrolysis of 2,5-Dichloro-4,6-dimethylnicotinonitrile to this compound

This protocol outlines a general procedure for the controlled hydrolysis of the nitrile.

  • Suspend 2,5-dichloro-4,6-dimethylnicotinonitrile in a suitable acidic or basic solution (e.g., concentrated sulfuric acid or a solution of sodium hydroxide in aqueous ethanol).

  • Heat the mixture at a controlled temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If using an acidic solution, carefully neutralize it by pouring it onto ice and adding a base (e.g., ammonium hydroxide or sodium carbonate) until the pH is neutral or slightly basic. If using a basic solution, neutralize with an acid (e.g., hydrochloric acid).

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent.

  • Wash the collected solid or the organic extract with water.

  • Dry the crude product.

  • Purify the this compound by recrystallization.

Data Presentation

Table 1: Troubleshooting Guide for Low Yields

Potential Cause Recommended Action Rationale
Incomplete ChlorinationMonitor reaction progress closely with TLC; consider increasing reaction time or temperature moderately.Ensures the reaction goes to completion without significant byproduct formation.
Over-chlorinationUse the correct stoichiometry of the chlorinating agent; consider a milder chlorinating agent if possible.Prevents the formation of tri- or poly-chlorinated species that are difficult to separate.
Formation of Carboxylic Acid during HydrolysisUse milder hydrolysis conditions (lower temperature, shorter time, or different catalyst).Favors the formation of the amide over the carboxylic acid.
Product Loss During Workup/PurificationOptimize extraction and recrystallization solvents and procedures; handle the product carefully.Minimizes physical loss of the product during isolation and purification.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis cluster_purification Purification Start 4,6-dimethyl-2- hydroxynicotinonitrile Step1 Mono-chlorination (SOCl2) Start->Step1 Step 1 Intermediate 5-chloro-2-hydroxy-4,6- dimethylnicotinonitrile Step1->Intermediate Step2 Di-chlorination (POCl3) Intermediate->Step2 Step 2 Nitrile 2,5-dichloro-4,6- dimethylnicotinonitrile Step2->Nitrile Hydrolysis Controlled Hydrolysis Nitrile->Hydrolysis Amide 2,5-dichloro-4,6- dimethylnicotinamide Hydrolysis->Amide Purify Recrystallization/ Chromatography Amide->Purify Final_Product Pure Product Purify->Final_Product

Caption: A workflow diagram for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Chlorination Analyze Chlorination Step (TLC, NMR) Start->Check_Chlorination Check_Hydrolysis Analyze Hydrolysis Step (TLC, NMR) Start->Check_Hydrolysis Check_Purification Review Purification Procedure Start->Check_Purification Incomplete_Chlorination Incomplete Reaction? Check_Chlorination->Incomplete_Chlorination Over_Chlorination Side Products? Check_Chlorination->Over_Chlorination Acid_Formation Carboxylic Acid Present? Check_Hydrolysis->Acid_Formation Loss_During_Workup Significant Loss? Check_Purification->Loss_During_Workup Optimize_Chlorination Optimize Time/Temp/ Reagent Stoichiometry Incomplete_Chlorination->Optimize_Chlorination Yes Over_Chlorination->Optimize_Chlorination Yes Milder_Hydrolysis Use Milder Hydrolysis Conditions Acid_Formation->Milder_Hydrolysis Yes Refine_Purification Refine Recrystallization/ Chromatography Loss_During_Workup->Refine_Purification Yes

Caption: A troubleshooting decision tree for addressing low yields.

References

  • Anbu Chem. (n.d.). Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. Retrieved from [Link]

  • Google Patents. (n.d.). CN101117332A - Preparation method of 2-chloronicotinic acid.

Sources

Technical Support Center: Purification of 2,5-Dichloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2,5-Dichloro-4,6-dimethylnicotinamide via recrystallization. It is structured to address common experimental challenges through a detailed protocol, a troubleshooting guide, and frequently asked questions, ensuring both scientific rigor and practical applicability.

Core Principles & Compound Profile

Recrystallization is a critical purification technique for active pharmaceutical ingredients (APIs) that leverages differences in solubility to separate a desired compound from its impurities.[1][2] The process relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a highly ordered crystal lattice that inherently excludes impurity molecules.[3][4] The success of this technique is paramount for ensuring the purity, stability, and bioavailability of the final drug product.[2][5][6]

This compound is a key synthetic intermediate in pharmaceutical research.[7] Its purification is essential to remove unreacted starting materials, byproducts, and degradation products.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 175204-44-1[7]
Molecular Formula C₈H₈Cl₂N₂O[7]
Molecular Weight 219.06 g/mol [7]
Appearance Solid[7]
Melting Point 172 °C[7]
Storage Store sealed under inert gas (Nitrogen or Argon) at 2-8°C[7]

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to provide a robust and reproducible method for the purification of this compound. Each step includes a rationale to explain its importance in the overall process.

Step 1: Solvent Selection

The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[8] Given the polar amide group and pyridine ring, polar protic solvents or mixtures are excellent candidates.

  • Procedure: In separate test tubes, test the solubility of ~20 mg of the crude solid in 0.5 mL of various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and water) at room temperature and then at boiling. A suitable solvent will show low solubility at room temperature and high solubility when heated.[9] Ethanol or an ethanol/water mixture is often a good starting point for nicotinamide derivatives.[10]

Step 2: Dissolution
  • Procedure: Place the crude this compound in an Erlenmeyer flask (which is preferable to a beaker to minimize solvent evaporation). Add a small amount of the selected hot recrystallization solvent and bring the mixture to a gentle boil on a hot plate. Continue to add the minimum amount of near-boiling solvent dropwise until the solid just dissolves.[11][12]

  • Causality: Using the absolute minimum amount of hot solvent is critical for achieving a saturated solution upon cooling, which is necessary for maximizing crystal yield.[11][13] An excess of solvent will result in a poor or no yield.[14]

Step 3 (Optional): Decolorization

If the hot solution is colored, it indicates the presence of colored impurities which can be adsorbed onto activated charcoal.[15]

  • Procedure: Remove the flask from the heat and allow it to cool slightly to prevent boiling over. Add a very small amount of activated charcoal (Norit), typically 1-2% of the solute's weight.[15] Swirl the mixture and bring it back to a boil for a few minutes.

  • Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.[4]

Step 4: Hot Gravity Filtration

This step removes insoluble impurities, including dust and the activated charcoal from Step 3.

  • Procedure: Use a pre-heated funnel (stemless or short-stemmed) with fluted filter paper. Place the receiving Erlenmeyer flask on the hotplate to keep the solution warm. Pour the hot solution through the filter paper quickly.

  • Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would lead to significant loss of yield.[15]

Step 5: Crystallization
  • Procedure: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize the crystal yield.[12]

  • Causality: Slow cooling allows the crystal lattice to form correctly, excluding impurities. Rapid cooling traps impurities and leads to the formation of small, less pure crystals.[14]

Step 6: Crystal Collection & Washing
  • Procedure: Collect the crystals by vacuum filtration using a Büchner funnel. Transfer the crystals and the "mother liquor" (the remaining solvent) into the funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any soluble impurities adhering to the crystal surfaces.[11][12]

  • Causality: The wash solvent must be ice-cold to minimize redissolving the purified product crystals.[11][12]

Step 7: Drying
  • Procedure: Allow the crystals to dry on the filter funnel by drawing air through them for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely. For a more thorough drying, a vacuum oven can be used at a temperature well below the compound's melting point.

  • Causality: Residual solvent can act as an impurity and will artificially inflate the final mass and yield calculation.

Diagram 1: Standard Recrystallization Workflow A visual representation of the key stages in the purification process.

G cluster_prep Preparation & Dissolution cluster_filtration Purification cluster_collection Isolation & Drying Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (If Solution is Colored) Dissolve->Charcoal Optional HotFilt Hot Gravity Filtration Dissolve->HotFilt Charcoal->HotFilt Cool Slow Cooling to Room Temp HotFilt->Cool IceBath Cool in Ice Bath Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Ice-Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Problem: No crystals have formed after the solution has cooled to room temperature.

  • Probable Cause(s):

    • Excess Solvent: The most common reason is that too much solvent was added during the dissolution step, preventing the solution from becoming saturated upon cooling.[13]

    • Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved even though its concentration is above its normal solubility limit.[11][13]

  • Recommended Solutions:

    • Induce Crystallization by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line. The tiny scratches provide a rough surface that can serve as a nucleation site for crystal growth.[16][17]

    • Add a Seed Crystal: If available, add a single, tiny crystal of the pure compound to the solution. This provides a template for other molecules to crystallize upon.[16][18]

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Allow the solution to cool again slowly.[13][14] This increases the concentration of the solute.

    • Cool Further: Place the flask in an ice-salt bath, which can reach temperatures below 0°C, to further decrease the compound's solubility.[17]

Problem: An oil has formed instead of solid crystals ("oiling out").

  • Probable Cause(s):

    • High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, causing the solute to come out of solution as a liquid.[14]

    • Solution Cooled Too Quickly: If the solution is cooled too rapidly, especially if it is highly concentrated, the compound may precipitate out of solution at a temperature above its melting point.[13]

  • Recommended Solutions:

    • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to ensure the saturation temperature is below the compound's melting point.[13][14]

    • Ensure Slow Cooling: Allow the flask to cool very slowly. You can insulate the flask by placing it on a wooden block or several layers of paper towels to slow heat loss.[14]

    • Consider a Different Solvent: If oiling out persists, the chosen solvent may not be suitable. A solvent with a lower boiling point might be necessary.

Problem: The final yield of pure crystals is very low.

  • Probable Cause(s):

    • Excess Solvent Used: Too much solvent was used initially, leaving a significant portion of the product dissolved in the mother liquor.[11][14]

    • Premature Crystallization: Product crystallized in the filter paper during hot filtration.

    • Excessive Washing: The crystals were washed with too much solvent, or the wash solvent was not sufficiently cold, causing the product to redissolve.[11]

  • Recommended Solutions:

    • Recover from Mother Liquor: Concentrate the mother liquor by boiling off some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[12]

    • Refine Hot Filtration Technique: Ensure the funnel and receiving flask are adequately pre-heated and that the filtration is performed as quickly as possible.

    • Optimize Washing: Use only a minimal amount of ice-cold solvent for washing. Ensure the solvent has been chilled in an ice bath for at least 10-15 minutes.

Problem: The final crystals are colored, but the pure compound should be white.

  • Probable Cause(s):

    • Colored Impurities Present: The crude material contains colored impurities that are co-crystallizing with the product.[11]

    • Degradation: The compound may be degrading slightly upon heating.

  • Recommended Solutions:

    • Use Activated Charcoal: Repeat the recrystallization and include the decolorization step (Step 3) with activated charcoal before the hot filtration.[4][15] This is highly effective at removing colored impurities.

    • Minimize Heating Time: Do not heat the solution for an extended period. Dissolve the compound and perform the hot filtration promptly.

Diagram 2: Troubleshooting Decision Tree A logical guide to diagnosing and solving common recrystallization problems.

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: How do I choose the absolute best solvent for recrystallization? A good recrystallization solvent must satisfy several criteria: it should dissolve the compound well at high temperatures but poorly at low temperatures, it should not react with the compound, and it should be volatile enough to be easily removed from the crystals.[1][9] A "solvent pair" can also be used, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent), and the two solvents are miscible.[3][18] For this compound, various alcohols and their aqueous mixtures are good starting points.

Table 2: Candidate Solvents for Recrystallization

SolventBoiling Point (°C)Properties & Considerations
Ethanol 78Good general-purpose polar protic solvent. Often effective for amides.
Methanol 65More polar than ethanol; may have higher solubility at room temperature.
Isopropanol 82Less polar than ethanol; may provide a better solubility differential.
Ethyl Acetate 77Medium polarity solvent. Can be effective if alcohols are too strong.
Acetone 56Polar aprotic solvent. Its high volatility makes it easy to remove.
Water 100Highly polar. The compound is likely sparingly soluble; often used as the "bad" solvent in a pair with an alcohol.[19]

Q2: What are the likely impurities I am trying to remove? Potential impurities include:

  • Unreacted Starting Materials: Such as 2,5-dichloro-4,6-dimethylnicotinonitrile.[7]

  • Side-Products: Such as the corresponding carboxylic acid (2,5-dichloro-4,6-dimethylnicotinic acid) from hydrolysis of the amide.[20]

  • Reagents and Catalysts: From the preceding synthetic step.

  • Degradation Products: Minor byproducts formed during the reaction or workup.

Q3: What is a reasonable expected yield and purity? A successful recrystallization will inevitably involve some loss of product, as a portion will always remain dissolved in the mother liquor.[11] A yield of 70-85% is generally considered good. A second crop from the mother liquor can increase the overall yield, though purity may be lower. Purity should be assessed by melting point analysis (a sharp melting range close to the literature value indicates high purity) and chromatographic methods like HPLC or TLC.

Q4: What are the key safety precautions I should take?

  • Always work in a well-ventilated fume hood, especially when heating flammable organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • When heating solvents, use a steam bath or a heating mantle with a stirrer, not an open flame.

  • Never heat a sealed container, as pressure can build up and cause an explosion. Ensure your recrystallization flask is open to the atmosphere (e.g., covered with a watch glass, not a stopper).

  • Be aware of the specific hazards of the solvents you are using by consulting their Safety Data Sheets (SDS).

References

  • Vertex AI Search. Recrystallization. 11

  • Brainly. (2023-08-15). Describe two techniques that can be used to induce crystallization. 18

  • Guide for crystallization. 21

  • Homework.Study.com. Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. 22

  • Benchchem. This compound | CAS 175204-44-1. 7

  • Recrystallization. 15

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. 23

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. 19

  • Chemistry LibreTexts. (2025-08-20). 3.5: Inducing Recrystallization. 16

  • Chemistry LibreTexts. (2022-04-07). 3.5E: Initiating Crystallization. 17

  • RSC Education. Finding the best solvent for recrystallisation student sheet. 8

  • Recrystallization. 1

  • Recrystallization - Single Solvent. 3

  • VxP Pharma. (2020-01-11). Crystallization of Active Pharmaceutical Ingredients. 5

  • Syrris. Pharmaceutical Crystallization in drug development. 2

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. 9

  • Recrystallization. 4

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. 6

  • CEPAC. (2008-06-03). From form to function: Crystallization of active pharmaceutical ingredients. 24

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. 25

  • ResearchGate. (2020-12). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. 26

  • PubChem. 2,5-Dichloro-N-hydroxy-4,6-dimethyl-nicotinamidine. 27

  • Chemistry LibreTexts. (2022-04-07). 3.6F: Troubleshooting. 14

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. 13

  • Reddit. (2024-04-29). Recrystallization pointers. 28

  • University of York, Chemistry Teaching Labs. Single-solvent recrystallisation. 12

  • Anbu Chem. Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. 29

  • PubChem. (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide. 30

  • PubChem. 2,5-Dichloro-4,6-dimethylnicotinic acid. 20

  • ChemicalBook. (2025-07-16). This compound | 175204-44-1. 31

  • Anax Laboratories. (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide. 32

  • BLDpharm. 923288-59-9|(Z)-2,5-Dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide. 33

  • Regular Article. Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. 10

  • PMC. (2020-11-03). Investigation into the Formation of Impurities during the Optimization of Brigatinib. 34

  • SOLUBILITY DATA SERIES. 35

  • European Patent Office. The method for parallel-producing 2,5-dichlorotoluene and 2,6-dichlorotoluene. 36

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Preventing byproduct formation in 2,5-Dichloro-4,6-dimethylnicotinamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dichloro-4,6-dimethylnicotinamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate, troubleshoot, and ultimately prevent the formation of critical byproducts. We will delve into the causality behind experimental choices, ensuring that each step you take is a self-validating system for achieving high purity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The overall synthetic strategy typically involves the construction of the substituted pyridine ring, followed by chlorination and functional group manipulation to yield the final amide. Byproducts can arise at each of these critical stages.

Part 1: Issues During Amide Formation from Nitrile Precursor

The final and most critical step in many synthetic routes is the controlled hydrolysis of the precursor, 2,5-dichloro-4,6-dimethylnicotinonitrile, to the desired amide. The primary challenge here is preventing over-hydrolysis to the corresponding carboxylic acid.

Question: I am attempting the hydrolysis of 2,5-dichloro-4,6-dimethylnicotinonitrile, but my final product is heavily contaminated with the corresponding carboxylic acid (2,5-dichloro-4,6-dimethylnicotinic acid). How can I prevent this?

Answer: This is the most common byproduct issue in this synthesis. The conversion of the nitrile to the amide and the subsequent hydrolysis of the amide to the carboxylic acid are competing reactions, often catalyzed by the same acidic or basic conditions.[1] Preventing the formation of the carboxylic acid requires precise control over reaction conditions.

Causality: The amide is an intermediate in the complete hydrolysis of a nitrile to a carboxylic acid. Once the amide is formed, it can be further attacked by water (or hydroxide/hydronium ions) to yield the carboxylate. Your goal is to find a kinetic sweet spot where the first reaction (nitrile to amide) is rapid, and the second reaction (amide to acid) is slow.

Solutions & Explanations:

  • Controlled Acid-Catalyzed Hydrolysis: This is the most common and effective method.

    • Why it Works: Concentrated sulfuric acid can act as both a catalyst and a reagent. It protonates the nitrile nitrogen, making the carbon atom highly susceptible to nucleophilic attack by water. The conditions can be tuned to favor the formation of the amide, which is often less reactive to further hydrolysis under these specific conditions compared to the nitrile.[1]

    • Key Parameters to Control:

      • Temperature: This is your most critical lever. Keep the reaction temperature low initially (e.g., 0-5 °C) during the addition of the nitrile to the acid, then allow it to warm slowly to a precisely controlled temperature (e.g., 60-80 °C). Do not overheat. A higher temperature will inevitably provide the activation energy needed to hydrolyze the amide.

      • Reaction Time: Monitor the reaction closely using an appropriate analytical method (TLC or HPLC). The reaction should be quenched as soon as the starting nitrile is consumed to a satisfactory level (e.g., >98%). Extended reaction times will always lead to increased carboxylic acid formation.

      • Concentration of Acid: Use a high concentration of sulfuric acid (e.g., 90-96%). The limited availability of water in highly concentrated acid slows the second hydrolysis step (amide to acid) more significantly than the first (nitrile to amide).

  • Base-Catalyzed Hydrolysis (with caution):

    • Why it's Tricky: While reagents like potassium hydroxide in solvents like tert-butanol can be used, this method is often more difficult to control.[1] The hydroxide ion is a strong nucleophile and can readily attack the carbonyl carbon of the intermediate amide.

    • Recommendation: This method is generally not recommended unless specific downstream applications require avoiding acidic conditions. If you must use it, employ a bulky, less-nucleophilic base or carefully controlled, sub-stoichiometric amounts of hydroxide at low temperatures.

Below is a diagram illustrating the critical hydrolysis pathway and the point of byproduct formation.

HydrolysisPathway Nitrile 2,5-Dichloro-4,6-dimethylnicotinonitrile Amide Target Product: This compound Nitrile->Amide Step 1: Desired Hydrolysis (H₂O, H⁺ or OH⁻) CarboxylicAcid Byproduct: 2,5-Dichloro-4,6-dimethylnicotinic Acid Amide->CarboxylicAcid Step 2: Over-hydrolysis (Excess H₂O, Heat, Time)

Caption: Nitrile hydrolysis pathway showing byproduct formation.

Part 2: Issues During Amide Formation from Carboxylic Acid Precursor

An alternative route involves the amidation of 2,5-dichloro-4,6-dimethylnicotinic acid. Direct reaction with ammonia is generally inefficient.

Question: I am trying to synthesize the amide by heating the corresponding carboxylic acid with an ammonia source, but the yield is very low. What is the problem?

Answer: The direct condensation of a carboxylic acid and an amine (or ammonia) is a challenging reaction. The acidic proton of the carboxylic acid and the basic amine readily form a non-nucleophilic ammonium carboxylate salt.[2] Overcoming the activation energy to eliminate water from this stable salt requires very high temperatures, which can lead to decomposition and other side reactions.

Solutions & Explanations:

  • Activate the Carboxylic Acid: The standard and most reliable method is to convert the carboxylic acid into a more reactive derivative that will readily react with ammonia.

    • Formation of an Acyl Chloride: This is the most common activation strategy.

      • How it Works: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert the -OH group of the carboxylic acid into a highly reactive -Cl group. This acyl chloride is a potent electrophile that reacts rapidly with ammonia at low temperatures. A base like triethylamine is often added to neutralize the HCl byproduct, which would otherwise react with the ammonia source.[3][4]

      • Potential Byproduct: If using SOCl₂, ensure it is freshly distilled. Impurities can lead to side reactions. After formation, the excess SOCl₂ must be completely removed under vacuum, as it can react with the final product.

    • Use of Coupling Reagents:

      • How it Works: Reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid in situ, allowing for a one-pot reaction with ammonia.[1]

      • Potential Byproduct: With DCC, the dicyclohexylurea (DCU) byproduct is formed, which has low solubility in many organic solvents and must be filtered off. Incomplete removal can contaminate your final product.

The following workflow illustrates the decision-making process for troubleshooting low amide yield.

AmideTroubleshooting Start Low Yield of Amide Precursor What is your starting material? Start->Precursor Nitrile Nitrile Precursor Precursor->Nitrile Nitrile CarboxylicAcid Carboxylic Acid Precursor Precursor->CarboxylicAcid Acid CheckConditions Analyze Reaction Conditions: - Temperature too low? - Reaction time too short? Nitrile->CheckConditions CheckMethod Are you using direct heating? CarboxylicAcid->CheckMethod OptimizeNitrile Solution: - Increase temp. carefully (e.g., to 70°C) - Monitor reaction until nitrile is consumed CheckConditions->OptimizeNitrile DirectProblem Problem: Formation of stable ammonium carboxylate salt. CheckMethod->DirectProblem Yes ActivateAcid Solution: Activate the acid. Convert to Acyl Chloride or use Coupling Reagents. CheckMethod->ActivateAcid No, but yield is still low. Consider a more efficient activation method. YesDirect Yes NoDirect No DirectProblem->ActivateAcid

Caption: Troubleshooting flowchart for low amide yield.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical parameter to control in the entire synthesis to ensure purity? A1: Temperature control during the nitrile hydrolysis step. Uncontrolled heating is the primary cause of contamination with the carboxylic acid byproduct.

Q2: Which analytical techniques are best for monitoring byproduct formation? A2: High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of the starting material, product, and carboxylic acid byproduct. Thin-Layer Chromatography (TLC) provides a rapid qualitative check of reaction progress. For structural confirmation of unexpected byproducts, LC-MS and NMR are indispensable.

Q3: My chlorination step is producing a mixture of isomers. How can I improve selectivity? A3: Direct chlorination of the pyridine ring can be non-selective.[5] Success depends heavily on the substrate and chlorinating agent (e.g., Cl₂, NCS, SO₂Cl₂). Consider the following:

  • Solvent: Avoid solvents that can react with the chlorinating agent.[6] Inert solvents like dichlorobenzene or, cautiously, chloroform are often used.

  • Catalyst: Lewis acid catalysts can direct chlorination, but may also promote side reactions.

  • Alternative Strategy: It is often more effective to build the pyridine ring using precursors that already contain the chlorine atoms or can be more selectively chlorinated prior to the final amide formation step.

Q4: Can I perform the conversion from carboxylic acid to amide in one pot? A4: Yes, using coupling reagents like EDC or DCC allows for a one-pot procedure by activating the carboxylic acid in the presence of the ammonia source.[1] This avoids the need to isolate the often-sensitive acyl chloride intermediate. However, it introduces different purification challenges, namely the removal of the urea byproduct.

Data Summary Tables

Table 1: Influence of Reaction Parameters on Nitrile Hydrolysis Selectivity

ParameterConditionAmide:Acid Ratio (Typical)Rationale
Temperature 60 °C> 98 : 2Favors kinetics of first hydrolysis step.
100 °C70 : 30Provides sufficient energy for over-hydrolysis.
Time Optimal (e.g., 2h)> 98 : 2Reaction stopped upon consumption of nitrile.
Extended (e.g., 6h)85 : 15Amide product is slowly converted to acid.
H₂SO₄ Conc. 96%> 98 : 2Limited water activity disfavors second step.
70%90 : 10Higher water activity increases rate of over-hydrolysis.

Table 2: Comparison of Amidation Methods from Carboxylic Acid

MethodKey ReagentsProsCons / Key Byproducts
Direct Heating Carboxylic Acid + NH₄OHSimple, no reagentsVery low yield, potential decomposition.[2]
Acyl Chloride SOCl₂ or (COCl)₂, then NH₃High yield, fast reactionRequires two steps, handling of sensitive acyl chloride.
Coupling Reagent EDC or DCC, NH₃ sourceOne-pot, mild conditionsReagent cost, urea byproduct requires removal.[1]

Detailed Experimental Protocols

Protocol 1: Optimized Controlled Hydrolysis of 2,5-dichloro-4,6-dimethylnicotinonitrile

This protocol is designed to maximize the yield of the amide while minimizing the formation of the carboxylic acid byproduct.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cautiously add 100 mL of concentrated (96%) sulfuric acid. Cool the flask in an ice/water bath to 0-5 °C.

  • Addition: Slowly add 20.1 g (0.1 mol) of 2,5-dichloro-4,6-dimethylnicotinonitrile in portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm. Heat the reaction mixture to 70-75 °C using a temperature-controlled heating mantle.

  • Monitoring: Begin monitoring the reaction by HPLC after 60 minutes and check every 30 minutes thereafter. The reaction is considered complete when the area % of the starting nitrile is less than 2%.

  • Quenching: As soon as the reaction is complete, immediately cool the mixture to below 20 °C in an ice bath. Very slowly and cautiously, pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Neutralization & Isolation: The product will precipitate. Slowly neutralize the cold slurry by adding aqueous ammonia or sodium hydroxide solution, keeping the temperature below 20 °C, until the pH is ~7-8.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum at 50 °C. The product can be further purified by recrystallization from ethanol or isopropanol if necessary.

Protocol 2: Two-Step Amidation of 2,5-dichloro-4,6-dimethylnicotinic Acid

This protocol uses the robust acyl chloride activation method.

  • Acyl Chloride Formation: In a fume hood, combine 22.0 g (0.1 mol) of 2,5-dichloro-4,6-dimethylnicotinic acid and 50 mL of thionyl chloride (SOCl₂). Add 2-3 drops of DMF (dimethylformamide) as a catalyst.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 2 hours. The solution should become clear.

  • Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). Add 20 mL of toluene and remove it under vacuum again to azeotropically remove the last traces of SOCl₂. The resulting crude 2,5-dichloro-4,6-dimethylnicotinoyl chloride is used directly in the next step.

  • Amidation: Cool the flask containing the acyl chloride in an ice bath. Cautiously add 100 mL of a cold (0 °C) concentrated aqueous ammonia solution (28-30%).

  • Reaction: Stir the mixture vigorously for 1 hour at 0-10 °C. A solid precipitate will form.

  • Isolation & Purification: Filter the solid product, wash it extensively with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum.

References

  • Vertex AI Search. Hantzsch pyridine synthesis.
  • Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
  • Wikipedia. Hantzsch pyridine synthesis.
  • Scribd. Hantzsch Pyridine Synthesis | PDF.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Benchchem. This compound|CAS 175204-44-1.
  • Chemistry Stack Exchange. Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?.
  • Khan Academy.
  • PubMed Central (PMC).
  • YouTube.
  • Chemistry LibreTexts.
  • Organic Chemistry Portal. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides.
  • Anbu Chem. Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE.
  • ResearchGate. Synthesis of (α‐substituted) β‐keto amides and racemic β‐hydroxy amides.
  • PubMed Central (PMC). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters.
  • PubChem. 2,5-Dichloro-N-hydroxy-4,6-dimethyl-nicotinamidine | C8H9Cl2N3O | CID 46205171.
  • Scholars Research Library.
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
  • Hygeia Analytics. Chlorinated Byproducts of Neonicotinoids and their Metabolites: An Unrecognized Human Exposure Potential?.
  • Google Patents. US3565928A - Process for preparing gamma-substituted beta-keto esters.
  • Infoscience.
  • Wordpress.
  • PubChem. (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide.
  • ResearchGate.
  • PubMed Central (PMC). N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism.
  • Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Google Patents. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine.
  • European Patent Office. The method for parallel-producing 2,5-dichlorotoluene and 2,6-dichlorotoluene.

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Technical Support Center: Troubleshooting Low Yield in the Synthesis of Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of nicotinamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields in their synthetic protocols. The amide bond, central to these structures, is deceptively simple; its formation is often plagued by competing reactions, suboptimal conditions, and purification difficulties.

This document moves beyond a simple list of steps. It delves into the causality behind common failures and provides a systematic, logic-driven framework for troubleshooting. Our goal is to empower you to not only solve the immediate problem but also to build a more robust and reliable synthetic methodology.

Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common and high-level issues encountered during the synthesis of nicotinamide derivatives.

Q1: My reaction has resulted in a very low, or even zero, yield of the desired product. What is my initial diagnostic approach?

A low or non-existent yield is a frustrating but common starting point. A systematic check of the reaction's fundamental components is the most efficient way to diagnose the issue. Avoid randomly changing multiple parameters at once.

The primary culprits fall into four categories:

  • Reagent Integrity: Are your starting materials and reagents pure and active?

  • Reaction Stoichiometry & Setup: Were the components measured and mixed correctly under the appropriate atmosphere?

  • Reaction Conditions: Were the temperature, time, and solvent optimal for the specific transformation?

  • Incorrect Reaction Mechanism: Is the chosen synthetic route appropriate for your specific substrates? The direct heating of a carboxylic acid and an amine, for instance, is notoriously difficult due to the formation of a stable and unreactive ammonium carboxylate salt.[1][2]

The following workflow provides a structured approach to identifying the root cause.

Low Yield Troubleshooting Workflow start Low / No Yield Observed reagent_check Step 1: Verify Reagents - Check purity (NMR/LCMS) - Use fresh coupling agents - Use anhydrous solvents start->reagent_check reaction_setup Step 2: Review Reaction Setup - Confirm stoichiometry & calculations - Ensure inert atmosphere (N2/Ar) - Check for effective stirring reagent_check->reaction_setup monitor_reaction Step 3: Re-run with Monitoring - Use TLC or LC-MS - Take samples at t=0, 1h, 4h, 24h reaction_setup->monitor_reaction sub_start Starting materials consumed? monitor_reaction->sub_start sub_product Product formed? sub_start->sub_product Yes no_reaction Diagnosis: No Reaction - Inactive coupling agent - Temperature too low - Steric hindrance sub_start->no_reaction No degradation Diagnosis: Product Degradation - Temperature too high - Unstable product (pH, air) - Hydrolysis sub_product->degradation No (or disappears over time) side_reactions Diagnosis: Side Reactions - Competing nucleophiles (water) - Racemization - Byproduct formation sub_product->side_reactions Yes, but with many byproducts no_reaction->reagent_check degradation->reaction_setup success Yield Improved Proceed with Optimization side_reactions->success

Caption: A systematic workflow for diagnosing the root cause of low reaction yields.

Q2: My TLC plate or LC-MS chromatogram shows a complex mixture of products. What are the common side reactions?

A "messy" reaction is often indicative of issues with the activation step or the stability of intermediates.

  • Unreacted Starting Materials: The most common "byproduct" is often unreacted nicotinic acid derivative or amine. This points to an incomplete reaction due to insufficient time, low temperature, or an inactive coupling reagent.[3]

  • Hydrolysis of Activated Ester: The activated carboxylic acid intermediate is highly susceptible to hydrolysis by trace amounts of water in the solvent or on glassware. This reverts the intermediate back to the starting carboxylic acid, consuming your coupling reagent in the process.[1]

  • Byproducts from Coupling Reagents: Carbodiimide coupling reagents like DCC and EDC form urea byproducts (dicyclohexylurea - DCU, and N-ethyl-N'-(3-dimethylaminopropyl)urea - EDU, respectively). DCU is notoriously insoluble in many organic solvents and can complicate purification, while EDU is water-soluble.

  • Epimerization/Racemization: If your starting materials contain chiral centers (e.g., an amino acid-based amine), the harsh conditions or certain coupling reagents can lead to a loss of stereochemical purity. Adding additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can help suppress this.[4]

  • Side Reactions with the Nicotinamide Ring: Depending on the substituents and reaction conditions, the pyridine ring itself can potentially undergo side reactions, although this is less common under standard amidation conditions.

Section 2: Troubleshooting Reactants and Reagents

The quality and choice of your inputs are paramount. No amount of procedural optimization can overcome poor-quality starting materials.

Q3: How critical is the purity of my starting nicotinic acid derivative and amine?

Extremely critical. Impurities can act as reaction inhibitors or lead to a cascade of unwanted byproducts.

  • Nicotinic Acid Impurity: Commercial nicotinamide can contain nicotinic acid as an impurity. If your reaction starts from nicotinamide, this acidic impurity can interfere with base-sensitive reactions.[3]

  • Water Content: As mentioned, water is a competing nucleophile that deactivates the activated carboxylic acid. Ensure your starting materials are dry. If necessary, dry them under high vacuum before use.

  • Purity of Amines: Amines can oxidize over time. It is best to use freshly distilled or newly purchased amines for best results.

Q4: I'm using a standard coupling reagent like EDC or HATU and still getting a low yield. What's going wrong?

The effectiveness of a coupling reagent depends on both its intrinsic reactivity and the reaction environment.

  • Reagent Degradation: Many coupling reagents are moisture-sensitive. An old bottle of EDC or HATU that has been opened multiple times may have lost significant activity. It is best to use a fresh bottle or aliquot reagents into smaller, sealed vials under an inert atmosphere.

  • Inappropriate Choice of Reagent: While EDC is a good general-purpose reagent, more challenging couplings (e.g., with sterically hindered amines or electron-poor carboxylic acids) may require a more potent activator like HATU or COMU.[5]

  • Absence of Additives: For carbodiimide-based couplings (DCC, EDC), the addition of HOBt or HOAt is often crucial. These additives form an active ester that is more reactive than the initial O-acylisourea intermediate and less prone to side reactions like racemization.[4]

Coupling Reagent Class Key Characteristics Common Byproduct
DCC CarbodiimideInexpensive, effective.Dicyclohexylurea (DCU) - Insoluble
EDC CarbodiimideWater-soluble version of DCC.EDU - Water-soluble, easily removed
HATU / HBTU Aminium/UroniumVery fast, high yielding, good for hindered couplings.Tetramethylurea
BOP / PyBOP PhosphoniumHighly effective, low racemization.Hexamethylphosphoramide (HMPA) - Carcinogenic

Caption: Comparison of common amide coupling reagents.

Q5: What is the role of a base like DIEA or triethylamine, and can I use other bases?

In many coupling reactions, particularly those starting from an amine salt (e.g., an amino acid hydrochloride) or using coupling reagents that release acid (like HATU), a base is required.

  • Role of the Base: The base, typically a non-nucleophilic tertiary amine like diisopropylethylamine (DIEA) or triethylamine (TEA), serves two purposes:

    • To deprotonate the amine salt to the free, nucleophilic amine.

    • To neutralize any acidic byproducts formed during the reaction, maintaining a favorable pH.

  • Why a Non-Nucleophilic Base? Primary or secondary amines should not be used for this purpose as they will compete with your substrate amine in reacting with the activated carboxylic acid. DIEA is often preferred over TEA because its bulky isopropyl groups make it less likely to participate in side reactions.

  • Alternative Bases: In some specific syntheses, an inorganic base like potassium carbonate may be used, but this is highly dependent on the specific reaction mechanism.[3]

Section 3: Optimizing Reaction Conditions

Once reagent quality is assured, the focus shifts to the physical parameters of the reaction.

Q6: What is the optimal temperature for my amidation reaction?

Temperature is a double-edged sword. While heat can increase the reaction rate, it can also accelerate degradation and side reactions.[6][7]

  • Activation Step: The initial activation of the carboxylic acid with the coupling reagent is often best performed at a low temperature (0 °C) to control the formation of the highly reactive intermediate and minimize side reactions.

  • Coupling Step: After the addition of the amine, the reaction is typically allowed to slowly warm to room temperature and stirred for several hours to overnight.

  • High Temperatures (>100 °C): Very high temperatures are generally only used for direct thermal condensation without a coupling reagent. This method requires forcing conditions to drive off water and is usually limited to simple, robust substrates.[2][8]

Q7: How does my choice of solvent impact the reaction yield?

The solvent must dissolve all reactants and should not interfere with the reaction.

  • Common Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN) are common choices.

    • DCM: Good for dissolving many organic compounds, low boiling point makes for easy removal.

    • DMF: High polarity, excellent at dissolving salts (like amine hydrochlorides), but its high boiling point can make it difficult to remove.

    • Acetonitrile: A good polar aprotic solvent. In some specialized enzymatic syntheses, greener solvents like tert-amyl alcohol have shown high yields.[9]

  • Anhydrous Conditions: It is critical to use anhydrous (dry) solvents. The presence of water will lead to hydrolysis of the activated intermediate, reducing your yield. Use solvents from a freshly opened bottle or a solvent purification system.

Amide Bond Formation Mechanism cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Collapse and Product Formation RCOOH R-COOH (Nicotinic Acid Derivative) Acylisourea [O-Acylisourea Intermediate] (Highly Reactive) RCOOH->Acylisourea + EDC EDC EDC Tetrahedral [Tetrahedral Intermediate] Acylisourea->Tetrahedral + R'-NH2 Amine R'-NH2 (Amine) Amide R-CONH-R' (Nicotinamide Derivative) Tetrahedral->Amide EDU EDU (Byproduct) Tetrahedral->EDU

Caption: General mechanism of amide bond formation using a carbodiimide (EDC) coupling agent.

Section 4: Purification and Product Stability

A successful reaction can still result in a low isolated yield if the work-up and purification are not optimized.

Q8: My crude yield looks good, but I lose most of my product during purification. What are the common pitfalls?

Product loss during work-up and purification is a frequent problem, especially for novel or highly functionalized nicotinamide derivatives.

  • Aqueous Work-up: Many nicotinamide derivatives have some water solubility due to the polar amide bond and the pyridine ring. Multiple extractions with an organic solvent are necessary, and even then, significant product loss can occur. If your product is highly polar, consider back-extracting the combined aqueous layers.

  • Chromatography:

    • Streaking on TLC/Column: If your product streaks on silica gel, it may be too polar or acidic/basic. Try adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent.

    • Irreversible Adsorption: Highly polar compounds can sometimes stick irreversibly to silica gel. Consider using a different stationary phase like alumina or reverse-phase silica (C18).

  • Recrystallization: Finding a suitable solvent system for recrystallization can be challenging. A good starting point for nicotinamide-type compounds is often an alcohol/water mixture or ethanol/acetonitrile.[3][10] The goal is to find a solvent (or solvent pair) in which your product is soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.

Q9: My final, pure product seems to decompose over time. How should I store it?

Nicotinamide derivatives can be sensitive to environmental conditions.

  • Hydrolysis: The amide bond can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. Ensure any residual acid or base from the reaction or purification is removed.

  • Oxidation/Light Sensitivity: The pyridine ring and other functional groups can be sensitive to oxidation or light.

  • Storage Recommendations: For long-term stability, store the purified, dry solid in a tightly sealed container (preferably amber glass), under an inert atmosphere (nitrogen or argon), at low temperature (-20°C is ideal).[3][11]

Section 5: Key Experimental Protocols

Following validated protocols is key to reproducibility. Below are general procedures that can be adapted to your specific substrates.

Protocol 1: General Procedure for Nicotinamide Derivative Synthesis using EDC/HOBt

This protocol describes a common and reliable method for amide bond formation.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the nicotinic acid derivative (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

  • Dissolution: Dissolve the solids in an anhydrous solvent (e.g., DCM or DMF, approx. 0.1 M concentration).

  • Cooling: Cool the mixture to 0 °C in an ice bath with stirring.

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 1.2 eq) portion-wise to the cooled solution. Stir at 0 °C for 30 minutes.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base (e.g., DIEA, 2.5 eq) along with it.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

TLC is a quick and effective way to qualitatively track your reaction.[3]

  • Plate Preparation: Use a silica gel F254 plate. Draw a light pencil line about 1 cm from the bottom.

  • Spotting:

    • Dissolve a small amount of your starting carboxylic acid in a suitable solvent (this is your reference 'SM').

    • Dissolve a small amount of your starting amine (this is your reference 'Amine').

    • Carefully withdraw a small aliquot from your reaction mixture using a capillary tube (this is your 'Rxn' spot).

    • Spot all three on the starting line, leaving space between them. A co-spot (spotting the SM on top of the Rxn spot) is also highly recommended.

  • Elution: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., a mixture of a non-polar solvent like hexanes or DCM and a polar solvent like ethyl acetate or methanol). A common starting point for nicotinamides is Chloroform:Ethanol (2:3, v/v).[3] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new spot (the product) indicates the reaction is progressing.

References

  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - RSC Publishing. (n.d.).
  • optimizing reaction conditions for N-(hydroxymethyl)nicotinamide synthesis - Benchchem. (n.d.).
  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC - NIH. (2024).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023).
  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications | ACS Catalysis - ACS Publications. (2021).
  • Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. (2023).
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (n.d.).
  • Whether the formation of amide bonds in protein is effected by temperature? - ResearchGate. (2016).
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018).
  • Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? - Chemistry Stack Exchange. (2021).
  • dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Publishing. (n.d.).
  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures - Regular Article. (n.d.).

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Technical Support Center: Addressing In Vitro Solubility Challenges of 2,5-Dichloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2,5-Dichloro-4,6-dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage solubility issues encountered during in vitro experiments. We understand that maintaining compound bio-availability in aqueous assay conditions is critical for generating reliable and reproducible data. This document provides in-depth, experience-driven solutions to common challenges.

Understanding the Challenge: Physicochemical Profile

This compound is a substituted pyridine derivative.[1] While the parent nicotinamide scaffold is known for its high aqueous solubility, the addition of two chlorine atoms and two methyl groups significantly increases the molecule's lipophilicity, which is the primary cause of its poor solubility in aqueous media.[2] Understanding its fundamental properties is the first step in designing a successful experimental strategy.

PropertyValueSource
CAS Number 175204-44-1[3][4]
Molecular Formula C₈H₈Cl₂N₂O[3][4]
Molecular Weight 219.06 g/mol [3]
Physical State Solid, white to off-white crystalline[1][3]
Melting Point 172 °C[3]
Predicted Density 1.388 g/cm³[3]
Predicted Solubility Soluble in organic solvents (e.g., DMSO, DMF, Dichloromethane, THF, Toluene).[1][5] Poor aqueous solubility is expected.N/A
Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues reported by users. The following decision-making workflow provides a high-level overview of the troubleshooting process.

G start Start: Compound Precipitation Observed q_immediate Did precipitation occur immediately upon dilution? start->q_immediate sol_crash Likely 'Crashing Out' due to rapid solvent exchange & exceeding aqueous solubility limit. q_immediate->sol_crash Yes q_delayed Did precipitation occur after incubation (hours/days)? q_immediate->q_delayed No act_slow_dilute ACTION: 1. Warm media to 37°C. 2. Use stepwise/serial dilution. 3. Add stock dropwise while vortexing. sol_crash->act_slow_dilute q_dmso Is final DMSO concentration >0.5%? act_slow_dilute->q_dmso sol_delayed Possible Causes: - Temperature fluctuations - Media evaporation - pH shift from cell metabolism - Compound instability q_delayed->sol_delayed Yes q_delayed->q_dmso No act_delayed ACTION: 1. Monitor incubator humidity. 2. Check for pH changes. 3. Prepare fresh media more frequently. sol_delayed->act_delayed act_delayed->q_dmso sol_dmso High DMSO concentration is toxic and can still cause precipitation upon high dilution. q_dmso->sol_dmso Yes q_still_precip Does precipitation persist at desired concentration? q_dmso->q_still_precip No act_dmso ACTION: 1. Make a higher concentration stock. 2. Keep final DMSO <0.5%, ideally <0.1%. sol_dmso->act_dmso act_dmso->q_still_precip act_advanced Proceed to Advanced Solubility Enhancement Strategies (Section 3) q_still_precip->act_advanced Yes

Caption: Troubleshooting workflow for compound precipitation.

Q1: My compound precipitated instantly when I added my DMSO stock to the cell culture media. What is happening and how can I fix it?

A1: This is a classic phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where it has very low solubility.[6] The solvent exchange is too fast for the compound to remain in a supersaturated state, causing immediate precipitation.

Causality: The core issue is that the final concentration of this compound in the media exceeds its maximum aqueous solubility limit.[6]

Immediate Solutions:

  • Pre-warm your media: Always use cell culture media pre-warmed to 37°C. Solubility is often temperature-dependent, and adding a compound to cold media can decrease its solubility.[6]

  • Slow, Stepwise Dilution: Avoid adding a highly concentrated stock directly into a large volume of media. Instead, perform a serial dilution. Add the compound stock dropwise to the media while gently vortexing or swirling to ensure rapid and even distribution.[6] This method helps maintain a transient supersaturated state.

  • Lower the Final Concentration: You may be exceeding the compound's solubility limit. Perform a kinetic solubility test (see Protocol A) to determine the maximum workable concentration in your specific media.[7]

Q2: What is the maximum recommended concentration of DMSO for my in vitro assay?

A2: This is a critical parameter for data integrity and cell health. While some robust cell lines can tolerate up to 1-2% DMSO for short exposures, this is not recommended.[8][9]

Expert Recommendation:

  • General Assays: Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1% .[6][9]

  • Sensitive Cell Lines/Long-Term Assays: For sensitive cells or experiments lasting over 24 hours, a final DMSO concentration above 0.1% can impact viability and cellular functions, confounding your results.[8][10]

  • Control is Key: Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your compound-treated cells.[8]

Final DMSO ConcentrationRecommendationPotential Impact
< 0.1% Ideal / Gold Standard Minimal to no effect on most cell lines.[10]
0.1% - 0.5% Acceptable / Use with Caution May affect sensitive cell lines; vehicle control is essential.[11]
0.5% - 1.0% Not Recommended Increased risk of cytotoxicity and off-target effects.[9]
> 1.0% Avoid High probability of cytotoxicity and artifactual data.[8]

Q3: My compound solution appeared clear initially, but I observed a cloudy or crystalline precipitate after several hours or days in the incubator. What is the cause?

A3: This delayed precipitation indicates that while your initial dilution was successful in creating a supersaturated solution, this state was not stable under incubation conditions.

Potential Causes:

  • Thermodynamic Instability: Amorphous, supersaturated states are thermodynamically driven to revert to the more stable, less soluble crystalline form over time.[12]

  • Media Evaporation: Slight evaporation from culture plates in the incubator can increase the compound's effective concentration, pushing it past the solubility limit.[13]

  • pH Shift: Cellular metabolism can gradually acidify the culture medium.[6] If the compound's solubility is pH-dependent (which is likely for a nicotinamide derivative), this change can trigger precipitation.

  • Interaction with Media Components: The compound may interact with proteins or salts in the serum or media over time, leading to the formation of insoluble complexes.

Solutions:

  • Confirm Incubator Humidity: Ensure your incubator has adequate humidity to minimize evaporation.[13]

  • Monitor Media pH: Check the pH of your culture medium, especially in dense or long-term cultures.

  • Replenish Media: For longer experiments, consider preparing fresh media with the compound more frequently.[6]

  • Consider Advanced Formulations: If the problem persists, using a solubility enhancer like cyclodextrin (see Section 3) can provide long-term stability.[14]

Q4: Can I adjust the pH of my media to improve the solubility of this compound?

A4: Yes, this can be a very effective strategy. As a derivative of nicotinamide (a pyridine), the compound is expected to be a weak base (pKa of the pyridine nitrogen is ~3.35). Weakly basic drugs are more soluble at a lower pH (acidic conditions) where they are protonated and exist in a more soluble, ionized form.[15][16][17]

Causality: The Henderson-Hasselbalch equation governs the ratio of ionized to unionized forms of a compound. By lowering the pH below the compound's pKa, you increase the proportion of the more soluble cationic form.

Considerations:

  • Cell Viability: Cell culture media is buffered to a physiological pH (~7.2-7.4). Significant deviations from this range will be toxic to your cells.

  • Microenvironment pH: Instead of changing the bulk media pH, a more advanced strategy is to use acidic excipients (pH modifiers) that create an acidic microenvironment around the dissolving compound particles, promoting a higher soluble concentration without harming the cells.[15][18] This is a common pharmaceutical formulation technique.[16]

Section 3: Advanced Troubleshooting - Solubility Enhancement Strategies

If basic troubleshooting fails to resolve precipitation at your desired experimental concentration, the following formulation strategies can be employed. These methods work by altering the physicochemical environment of the compound to increase its apparent solubility.

StrategyMechanism of ActionProsCons
Co-solvents Reduces the polarity of the aqueous solvent, improving the solvation of hydrophobic molecules.[19][20]Simple to implement; effective for moderate increases in solubility.Can have biological effects or toxicity; may not be sufficient for very poorly soluble compounds.
Cyclodextrins Forms a host-guest inclusion complex, encapsulating the hydrophobic drug within its lipophilic cavity.[14][21]High solubilizing capacity; low toxicity (especially modified CDs); stabilizes compound.[22][23]Can be concentration-limiting; may interact with other assay components.
Surfactants Forms micelles above the Critical Micelle Concentration (CMC) that encapsulate the drug in their hydrophobic core.[24][25]Very effective solubilizers.Can disrupt cell membranes and interfere with biological assays; potential for protein denaturation.[26][27]
Strategy 1: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that, when added in small quantities, can increase the solubility of a poorly soluble compound.[19][28]

  • Recommended Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[19][29]

  • Methodology: Prepare a high-concentration stock of your compound in 100% of the chosen co-solvent. Then, add this stock to your aqueous media. The final concentration of the co-solvent should be kept as low as possible, typically <1-2%, to avoid cellular toxicity.

Strategy 2: Employing Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[14] They can encapsulate poorly soluble drugs, effectively shielding them from the aqueous environment and dramatically increasing their apparent solubility.[21][30]

G cluster_0 Aqueous Environment drug Poorly Soluble Drug (Lipophilic) plus + drug->plus cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cd->plus complex Water-Soluble Inclusion Complex plus->complex Complexation

Caption: Mechanism of cyclodextrin inclusion complex formation.

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity compared to natural β-cyclodextrin.[22]

  • Methodology: The compound can be pre-complexed with HP-β-CD before addition to the culture media. This creates a stable, water-soluble complex. See Protocol C for a detailed method.

Strategy 3: Using Surfactants (Detergents)

Surfactants, or surface-active agents, can solubilize hydrophobic compounds by forming micelles.[25] This approach should be used with caution in cell-based assays.

  • Recommended Surfactants: For biological applications, non-ionic surfactants are preferred as they are less likely to denature proteins or disrupt cell membranes compared to ionic surfactants like SDS.[26]

    • Tween® 20 / Tween® 80

    • Triton™ X-100

  • Methodology: A stock solution of the surfactant is added to the media to a final concentration above its CMC. The compound is then added to this surfactant-containing media. The final surfactant concentration should be carefully titrated to find the minimum effective concentration that does not impact cell viability.

Section 4: Experimental Protocols

Protocol A: Determining Maximum Kinetic Solubility in Media

This protocol helps you determine the highest concentration of this compound that remains in solution under your specific experimental conditions.[7][31]

  • Prepare Stock Solution: Create a high-concentration stock solution (e.g., 20 mM) of the compound in 100% DMSO. Ensure it is fully dissolved.

  • Prepare Media Dilutions: Dispense your complete cell culture medium (pre-warmed to 37°C) into a 96-well plate or microcentrifuge tubes.

  • Add Compound: Add a small volume of the DMSO stock to the media to create a series of decreasing concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant and at your desired assay level (e.g., 0.5%).

  • Incubate: Shake the plate/tubes for 1-2 hours at room temperature or 37°C.

  • Visual Inspection: Visually inspect each concentration for any sign of cloudiness or precipitate against a dark background. The highest concentration that remains completely clear is your approximate maximum kinetic solubility.[6] For more quantitative results, a nephelometric (light-scattering) plate reader can be used.[7]

Protocol B: Stepwise Dilution to Prevent Precipitation

This protocol is designed to avoid the "crashing out" effect when preparing your final working solution.

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to a high concentration (e.g., 20 mM).

  • Create Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. Add a small volume of the DMSO stock to a portion of the media to make an intermediate dilution that is 10-20x your final desired concentration. Vortex gently but immediately. For example, to make a 1 mM intermediate stock, add 5 µL of 20 mM DMSO stock to 95 µL of media.

  • Create Final Dilution: Add the required volume of the intermediate dilution to the main volume of your pre-warmed cell culture media to achieve the final desired concentration. Swirl gently to mix. This two-step process gradually acclimates the compound to the aqueous environment.

Protocol C: Preparing a Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to create a more stable, soluble formulation of your compound.

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer or serum-free media (e.g., 20% w/v). Gentle heating (40-50°C) may be required to fully dissolve the HP-β-CD. Let it cool to room temperature.

  • Add Compound: Add the solid powder of this compound directly to the HP-β-CD solution. The molar ratio of CD to compound often needs to be optimized, but starting with a 5:1 or 10:1 molar excess of CD is common.

  • Equilibrate: Tightly cap the vial and place it on a shaker or rotator at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filter: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear filtrate is your stock solution of the compound-CD complex.

  • Quantify and Use: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by HPLC-UV). This stock can then be diluted into your final cell culture medium.

References
  • This compound|CAS 175204-44-1. (n.d.). Benchchem.
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  • In Vitro-In Silico Tools for Performance Testing of Amorphous Solid Dispersions. (2022). Lonza.
  • (Z)-2,5-Dichloro-N'-Hydroxy-4,6-Dimethylnicotinimidamide - CAS Number: 923288-59-9. (n.d.). Simson Pharma.
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  • The Use of Surfactants in Lateral Flow Assays: Part 1. (n.d.). Artemis Dx.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (n.d.). MDPI.
  • Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. (n.d.). Drug Development and Delivery.
  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate.
  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (n.d.). Scirp.org.
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  • In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound. (2013). NIH.
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  • Development of Ternary Amorphous Solid Dispersions Manufactured by Hot-Melt Extrusion and Spray-Drying: Comparison of In Vitro and In Vivo Performance. (n.d.). ACS Publications.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Greenwich.
  • alternative surfactants for handling membrane proteins in vitro. (2018). Cayman Chemical.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell.
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  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. (n.d.). NIH.
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  • Enhancing solubility and stability of poorly soluble drugs. (2024).
  • Amorphous solid dispersions and the confounding effect of nanoparticles in in vitro dissolution and in vivo testing: Niclosamide as a case study. (2020). bioRxiv.
  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. (n.d.). NIH.
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  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). NIH.
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  • Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. (n.d.). NIH.
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  • Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. (2019). ACS Publications.
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Sources

Overcoming over-halogenation in the synthesis of chlorinated pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chlorinated Pyridine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine chlorination. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges, with a focus on overcoming the persistent issue of over-halogenation.

Frequently Asked Questions (FAQs)

Q1: Why is the selective chlorination of pyridine so challenging?

The selective chlorination of pyridine is inherently difficult due to the electronic nature of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution, the most common method for halogenation.[1][2][3] Consequently, forcing conditions such as high temperatures and strong acids are often required, which can lead to a lack of selectivity and the formation of multiple chlorinated isomers and over-halogenated products.[4] The C3 and C5 positions are particularly difficult to functionalize due to the ring's low reactivity towards electrophiles.[1][4]

Q2: What is over-halogenation and why does it occur?

Over-halogenation is the formation of di-, tri-, or even poly-chlorinated pyridines when the desired product is a mono-chlorinated pyridine. This occurs because the initial introduction of a chlorine atom does not sufficiently deactivate the pyridine ring to prevent further reactions under the harsh conditions often used for the initial chlorination.[5][6] The reaction can proceed, adding more chlorine atoms to the ring, often in an uncontrolled manner.

Q3: What are the main strategies to control the regioselectivity of pyridine chlorination?

Controlling the position of chlorination (regioselectivity) is a key challenge. The primary strategies include:

  • Utilizing Pyridine N-Oxides: The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, allowing for milder reaction conditions and greater control over the position of chlorination.[7][8]

  • Directed C-H Functionalization: This approach uses a directing group on the pyridine ring to guide a metal catalyst (commonly palladium) to a specific C-H bond for chlorination.[5]

  • Ring-Opening/Ring-Closing via Zincke Intermediates: This novel method temporarily opens the pyridine ring to form a more reactive acyclic imine, which can be selectively halogenated at the 3-position under mild conditions before ring closure.[2][9]

  • Designed Phosphine Reagents: Specific phosphine reagents can be used to form phosphonium salts at the 4-position, which are then displaced by chloride to yield 4-chloropyridines.[10][11][12]

Q4: How does the choice of chlorinating agent affect the reaction?

The choice of chlorinating agent is critical. Common agents include:

  • Chlorine Gas (Cl₂): Often requires high temperatures and can lead to over-halogenation.[13][14]

  • N-Chlorosuccinimide (NCS): A milder and more selective solid reagent, often used in metal-catalyzed reactions.[5]

  • Phosphorus Oxychloride (POCl₃) and Sulfuryl Chloride (SO₂Cl₂): Frequently used for the chlorination of pyridine N-oxides.[7]

The reactivity and selectivity of the chlorinating agent must be matched to the substrate and the desired outcome.

Troubleshooting Guide

This guide provides solutions to specific problems encountered during the synthesis of chlorinated pyridines.

Issue 1: Poor Regioselectivity - Mixture of Isomers Obtained

Description: The final product contains a mixture of 2-, 3-, and/or 4-chlorinated pyridines, making purification difficult and reducing the yield of the desired isomer.

Root Cause Analysis:

The inherent reactivity of the pyridine ring often leads to a lack of selectivity under standard electrophilic chlorination conditions. The reaction conditions may not be optimized to favor one position over another.

Solutions:

  • Adopt a Regiospecific Synthetic Strategy: Instead of direct chlorination of the parent pyridine, consider a strategy that inherently favors the desired isomer.

    • For 2-Chloropyridines: The use of pyridine N-oxides is a highly effective method. The N-oxide activates the 2-position for chlorination, and the oxide can be subsequently removed.[7][8]

    • For 3-Chloropyridines: The Zincke imine strategy provides a powerful tool for selective 3-halogenation under mild conditions.[2]

    • For 4-Chloropyridines: The use of designed phosphine reagents allows for the selective formation of 4-chloropyridines.[10][11]

  • Employ Directed C-H Functionalization: If your pyridine substrate has a suitable directing group, palladium-catalyzed ortho-chlorination can be highly selective.[5]

Experimental Protocol: Selective 2-Chlorination via Pyridine N-Oxide

  • N-Oxidation: Dissolve the starting pyridine in a suitable solvent (e.g., acetic acid or dichloromethane). Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Chlorination: To the resulting pyridine N-oxide, add a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[7] The reaction is typically heated to reflux.

  • Work-up and Deoxygenation (if necessary): After the reaction is complete, carefully quench the reaction mixture with water or ice. The product can then be extracted. If the N-oxide is not removed during the chlorination step, a separate deoxygenation step using a reducing agent like PCl₃ or PPh₃ may be required.

Decision Workflow for Improving Regioselectivity

start Mixture of Isomers Obtained strategy Select Regiospecific Strategy start->strategy is_2_chloro Desired: 2-Chloro? strategy->is_2_chloro Yes is_3_chloro Desired: 3-Chloro? strategy->is_3_chloro Yes is_4_chloro Desired: 4-Chloro? strategy->is_4_chloro Yes n_oxide Use Pyridine N-Oxide Method is_2_chloro->n_oxide zincke Use Zincke Imine Method is_3_chloro->zincke phosphine Use Designed Phosphine Reagent is_4_chloro->phosphine end Achieve High Regioselectivity n_oxide->end zincke->end phosphine->end

Caption: Decision workflow for selecting a regiospecific synthesis strategy.

Issue 2: Formation of Di- and Tri-chlorinated Impurities (Over-halogenation)

Description: The desired mono-chlorinated product is contaminated with significant amounts of di-, tri-, or even poly-chlorinated pyridines.

Root Cause Analysis:

Over-halogenation is often a result of harsh reaction conditions (high temperature, strong acids) and/or an excess of the chlorinating agent. The mono-chlorinated product, once formed, can undergo further chlorination.

Solutions:

  • Precise Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use no more than one equivalent of the chlorinating agent relative to the pyridine substrate. A slow, controlled addition of the chlorinating agent can also help to minimize local excesses and reduce over-halogenation.

  • Lower Reaction Temperature: High temperatures often drive over-halogenation.[14] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity for the mono-chlorinated product.

  • Use a Milder Chlorinating Agent: Switch from highly reactive agents like chlorine gas to milder alternatives such as N-chlorosuccinimide (NCS).[5]

  • pH Control: In some cases, the formation of hydrochloride salts can influence the reactivity of the pyridine ring. Controlling the pH of the reaction mixture can sometimes mitigate over-halogenation.[15]

Table 1: Comparison of Chlorination Conditions and Outcomes

ParameterCondition A (Harsh)Condition B (Mild)Expected Outcome
Chlorinating Agent Cl₂ gasN-Chlorosuccinimide (NCS)NCS is less reactive, reducing over-halogenation.
Temperature 150-200 °C25-80 °CLower temperatures favor mono-chlorination.
Catalyst Strong Lewis AcidPalladium(II) AcetatePalladium catalysis with a directing group offers high selectivity.[5]
Solvent Neat or high-boiling inertDioxane, AcetonitrileSolvent choice can influence reactivity and selectivity.
Typical Product Mixture of mono-, di-, tri-chloropyridinesPredominantly mono-chlorinated pyridineMilder conditions improve product purity.

Experimental Protocol: Controlled Mono-chlorination using NCS

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyridine substrate and any necessary catalyst (e.g., Pd(OAc)₂) in a suitable dry solvent (e.g., 1,4-dioxane).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) portion-wise or as a solution in the reaction solvent via a syringe pump over an extended period (e.g., 1-2 hours). This maintains a low concentration of the chlorinating agent.

  • Temperature Control: Maintain the reaction at a controlled, moderate temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Stop the reaction once the starting material is consumed to prevent further chlorination of the product.

  • Work-up: Upon completion, cool the reaction, filter off any solids, and proceed with a standard aqueous work-up and purification by column chromatography.

Troubleshooting Workflow for Over-halogenation

start Over-halogenation Observed check_stoich 1. Check Stoichiometry of Chlorinating Agent start->check_stoich stoich_ok Is it > 1.1 eq? check_stoich->stoich_ok reduce_temp 2. Lower Reaction Temperature temp_ok Is Temp > 100°C? reduce_temp->temp_ok change_reagent 3. Use Milder Chlorinating Agent (e.g., NCS) reagent_ok Using Cl2 or SO2Cl2? change_reagent->reagent_ok stoich_ok->reduce_temp No adjust_stoich Adjust to 1.0-1.1 eq. and use slow addition stoich_ok->adjust_stoich Yes temp_ok->change_reagent No adjust_temp Reduce temperature in 10-20°C increments temp_ok->adjust_temp Yes adjust_reagent Switch to NCS or another mild source reagent_ok->adjust_reagent Yes end Improved Selectivity for Mono-chlorination reagent_ok->end No adjust_stoich->end adjust_temp->end adjust_reagent->end

Caption: Step-by-step troubleshooting workflow to mitigate over-halogenation.

References

  • American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
  • Pouliot, M., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
  • Morressier. (2022, March 24). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
  • Who we serve. (n.d.). Palladium-Catalyzed Chelation-Assisted C–H Bond Halogenation: Selective Chlorination of 2-Arylpyridines with Acid Chlorides.
  • Journal of the American Chemical Society. (2020, May 29). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • ChemRxiv. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • PMC. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
  • ResearchGate. (n.d.). Halogenation of the 3-position of pyridines through Zincke imine intermediates | Request PDF.
  • Science. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
  • ACS Publications. (2015, June 3). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines | Organic Letters.
  • PubMed. (2024, March 5). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2.
  • Google Patents. (n.d.). US4256894A - Preparation of chlorinated pyridines.
  • Google Patents. (n.d.). EP0684943B1 - Chlorination process of pyridine derivatives.
  • Google Patents. (n.d.). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
  • ResearchGate. (2025, November 14). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO 4 – and HO 2 – | Request PDF.
  • ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized... | Download Scientific Diagram.
  • Google Patents. (n.d.). CN102942518B - Chlorination synthesis method of pyridine derivatives.
  • Google Patents. (n.d.). CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process.
  • Chemistry World. (2023, March 2). Elusive pyridine-based chloronium structures revealed | Research.
  • YouTube. (2021, February 17). Pyridines – synthesis, reactions and applications.
  • Chemistry World. (2021, May 19). Re-evaluating pyridine's role in chlorination reaction | Research.
  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
  • Colorado State University. (n.d.). Selective halogenation of pyridines and diazines via unconventional intermediates.
  • Google Patents. (n.d.). Halogenation of pyridine compounds - CA1126276A.

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Identifying and removing impurities from 2,5-Dichloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dichloro-4,6-dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities from this key synthetic intermediate. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is impurity profiling critical?

This compound is a halogenated nicotinamide derivative that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular formula is C₈H₈Cl₂N₂O, and it has a molecular weight of 219.07 g/mol .[2] The purity of this compound is paramount, as even trace impurities can lead to undesirable side reactions, reduced yield of the final product, and potential toxicity in drug development applications. Therefore, rigorous impurity identification and removal are essential for ensuring the quality, safety, and efficacy of the end products.

Q2: What are the most common impurities I might encounter during the synthesis of this compound?

Based on typical synthetic routes for substituted pyridines, you may encounter the following types of impurities:

  • Starting Material Residues: Incomplete reaction of precursor molecules is a common source of impurities. For instance, if the synthesis involves the hydrolysis of 2,5-dichloro-4,6-dimethylnicotinonitrile, residual nitrile may be present.[1]

  • Isomeric Impurities: Positional isomers, such as those with different arrangements of the chloro and methyl groups on the pyridine ring, can arise from non-selective reactions during synthesis.

  • Over-chlorinated or Under-chlorinated Species: The chlorination steps may result in the formation of mono-chlorinated or tri-chlorinated nicotinamide derivatives.

  • Hydrolysis Products: The amide functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of the corresponding carboxylic acid (2,5-dichloro-4,6-dimethylnicotinic acid).

  • Solvent Adducts: Residual solvents used in the synthesis or purification process can form adducts with the final product.

Q3: My preliminary analysis (TLC/LC-MS) shows an unexpected spot/peak. How do I begin to identify this unknown impurity?

A systematic approach is crucial for identifying unknown impurities. The following workflow outlines the key steps:

impurity_identification_workflow cluster_0 Initial Observation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation cluster_3 Identification Initial_Observation Unexpected spot/peak in TLC/LC-MS LCMS LC-MS/MS (Molecular Weight & Fragmentation) Initial_Observation->LCMS Step 1 NMR High-Resolution NMR (¹H, ¹³C, COSY, HSQC) (Structural Elucidation) LCMS->NMR Step 2 IR FT-IR (Functional Group Analysis) NMR->IR Step 3 Interpretation Compare spectra with known compounds and synthetic pathway IR->Interpretation Step 4 Forced_Degradation Forced Degradation Studies (Simulate potential degradation pathways) Interpretation->Forced_Degradation Step 5a Isolation Preparative Chromatography (Isolate impurity for further analysis) Interpretation->Isolation Step 5b Identification Confirm Impurity Structure Forced_Degradation->Identification Isolation->Identification

Caption: Workflow for identifying unknown impurities.

Troubleshooting Guides

Issue 1: Persistent Starting Material Contamination

Symptom: ¹H NMR analysis consistently shows peaks corresponding to the starting nitrile (2,5-dichloro-4,6-dimethylnicotinonitrile) or other precursors.

Causality: This issue typically arises from incomplete hydrolysis of the nitrile to the amide. Factors influencing this include insufficient reaction time, suboptimal temperature, or inadequate concentration of the hydrolyzing agent (acid or base).

Troubleshooting Protocol:

  • Reaction Monitoring: Implement rigorous in-process control (IPC) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.

  • Optimize Reaction Conditions:

    • Time: Extend the reaction time in increments of 1-2 hours and analyze the reaction mixture at each interval.

    • Temperature: Gradually increase the reaction temperature by 5-10 °C, while monitoring for potential side product formation.

    • Reagent Stoichiometry: Increase the molar equivalents of the hydrolyzing agent (e.g., sulfuric acid or sodium hydroxide) incrementally. Be cautious of potential degradation of the desired product under harsh conditions.

  • Purification Strategy: If optimization is insufficient, a post-synthesis purification step is necessary. Recrystallization is often effective for separating compounds with different polarities.

Data Presentation: Solvent Screening for Recrystallization

Solvent SystemSolubility of ProductSolubility of Nitrile ImpurityOutcome
Ethanol/Water (80:20)Sparingly soluble when hotMore solubleGood separation
IsopropanolSoluble when hotHighly solublePotential for good separation
TolueneSparingly solubleSolubleGood for initial washing
Ethyl AcetateSolubleHighly solubleLess effective for crystallization
Issue 2: Presence of Isomeric Impurities

Symptom: Mass spectrometry indicates the presence of a compound with the same mass as the desired product, but with a different retention time in HPLC. ¹H NMR may show a complex pattern of aromatic signals.

Causality: Isomeric impurities can form during the synthesis of the pyridine ring, especially in multi-component reactions where regioselectivity is not perfectly controlled.[3][4]

Troubleshooting Protocol:

  • Spectroscopic Deconvolution:

    • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for determining the connectivity and spatial relationships of protons, which can help differentiate between isomers.

    • Reference Spectra: Compare the experimental spectra with known spectra of potential isomers if available in the literature or databases.[5][6]

  • Chromatographic Separation:

    • Method Development: Optimize the HPLC method to achieve baseline separation of the isomers. This may involve screening different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions.[7]

    • Preparative Chromatography: Once an effective analytical method is developed, it can be scaled up to a preparative scale to isolate the desired isomer.

Issue 3: Degradation to Nicotinic Acid Derivative

Symptom: An acidic impurity is detected, often characterized by a broad peak in HPLC and a carboxylic acid signal in ¹H NMR. This can be confirmed by a change in retention time after methylation (e.g., with diazomethane).

Causality: The amide group of the nicotinamide is susceptible to hydrolysis back to the carboxylic acid, particularly in the presence of strong acids or bases at elevated temperatures.[8][9][10]

Troubleshooting Protocol:

  • pH Control: Maintain the pH of the reaction and work-up steps within a neutral to slightly acidic range to minimize hydrolysis.

  • Temperature Management: Avoid prolonged exposure to high temperatures during synthesis and purification.

  • Purification by Extraction: The acidic impurity can be effectively removed by liquid-liquid extraction.

Experimental Protocol: Liquid-Liquid Extraction for Acidic Impurity Removal

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer.

  • Separate the aqueous layer.

  • Repeat the washing step 2-3 times.

  • Wash the organic layer with brine to remove any remaining aqueous base.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic layer to obtain the purified product.

extraction_workflow Start Crude Product in Organic Solvent Wash_Bicarb Wash with aq. NaHCO₃ Start->Wash_Bicarb Separate_1 Separate Layers Wash_Bicarb->Separate_1 Aqueous_Layer_1 Aqueous Layer (contains impurity salt) Separate_1->Aqueous_Layer_1 Impurity removed Organic_Layer_1 Organic Layer Separate_1->Organic_Layer_1 Wash_Brine Wash with Brine Organic_Layer_1->Wash_Brine Separate_2 Separate Layers Wash_Brine->Separate_2 Aqueous_Layer_2 Aqueous Layer (waste) Separate_2->Aqueous_Layer_2 Organic_Layer_2 Organic Layer Separate_2->Organic_Layer_2 Dry Dry with Na₂SO₄ Organic_Layer_2->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate End Purified Product Filter_Concentrate->End

Caption: Workflow for acidic impurity removal by extraction.

Analytical Methodologies

A robust analytical toolkit is essential for the successful identification and quantification of impurities.

Table of Recommended Analytical Techniques

TechniquePurposeKey Parameters to Monitor
HPLC-UV/MS Separation and quantification of impurities, molecular weight determination.Retention time, peak area, mass-to-charge ratio (m/z).[7]
GC-MS Analysis of volatile impurities and starting materials.Retention time, fragmentation pattern.[11][12]
¹H and ¹³C NMR Structural elucidation of the main compound and impurities.Chemical shift, coupling constants, integration.[5][13]
FT-IR Identification of functional groups.Characteristic absorption bands (e.g., C=O, N-H, C-Cl).[5][13]
TLC Rapid reaction monitoring and qualitative assessment of purity.Rƒ value, spot separation.[14]

References

  • Christ, W., & Coper, H. (1980). Preparation and purification of nicotinamide mononucleotide analogs. Methods in Enzymology, 66, 71-81.
  • Benchchem. (n.d.). This compound | CAS 175204-44-1.
  • Lu, S. P., & Lin, S. J. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Scientific Reports, 9(1), 17329.
  • Lowe, C. R., Harvey, M. J., Craven, D. B., Kerfoot, M. A., Hollows, M. E., & Dean, P. D. G. (1973). The purification of nicotinamide nucleotide-dependent dehydrogenases on immobilized cofactors. Biochemical Journal, 133(3), 499–506.
  • Benchchem. (2025, December). Spectroscopic Fingerprints: A Comparative Guide to Confirming the Structure of 6-Chloropyridin-3-amine.
  • Zarei, A., Khazdooz, L., Enayati, M., Madarshahian, S., & Wooster, T. J. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(35), 21535–21543.
  • Lynch, D. E., & McClenaghan, I. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.
  • Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121.
  • Campbell, M. T. D., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. bioRxiv.
  • SIELC Technologies. (n.d.). Separation of Nicotinamide and Related Substances.
  • Zarei, A., et al. (2022). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. ACS Food Science & Technology, 2(1), 124-132.
  • Campbell, M. T. D., et al. (2019). Figure 3 from: Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement.
  • Zarei, A., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(35), 21535-21543.
  • Zarei, A., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies.
  • National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples. In Toxicological Profile for Dichlorvos.
  • Anbu Chem. (n.d.). Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Alaee, M. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. International Journal of Analytical Chemistry, 2010, 859165.
  • ResearchGate. (n.d.).
  • Denmark, S. E. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919.
  • ChemicalBook. (n.d.). 175204-44-1(this compound) Product Description.
  • Benchchem. (2025).
  • Miniyar, P., et al. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.

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Technical Support Center: Synthesis and Purification of 2,5-Dichloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dichloro-4,6-dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocols to achieve higher yields and purity.

This compound serves as a critical intermediate in the development of pharmaceuticals and agrochemicals, making reliable synthetic and purification methods essential.[1] This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to diagnose and resolve challenges effectively.

Section 1: Synthesis Workflow Overview

The most common and reliable pathway to synthesize this compound involves a two-stage process. The foundational step is the preparation of a key precursor, 2,5-dichloro-4,6-dimethylnicotinonitrile, which is subsequently converted to the target amide.

The final and most critical transformation is the hydrolysis of the nitrile group to a primary amide.[1] This step presents the primary challenge in balancing reaction completion with the prevention of over-hydrolysis to the corresponding carboxylic acid. Acid-catalyzed hydrolysis using reagents like concentrated sulfuric acid is a frequently employed method.[1]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Formation A Starting Materials (e.g., 2,5-dichloroacetophenone) B 2,5-Dichloro-4,6-dimethylnicotinonitrile A->B Ring Formation/ Condensation C This compound B->C Nitrile Hydrolysis (Critical Step)

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Problem 1: Low or Inconsistent Yield

Q: My overall yield is consistently below expectations (<60%). What are the primary factors I should investigate?

A: Low yield is a multifaceted issue that can originate from the precursor synthesis or the final hydrolysis step. A systematic approach is necessary to identify the root cause. The following decision tree can guide your investigation.

Troubleshooting_Yield start Low Overall Yield Detected check_precursor 1. Verify Purity of Nitrile Precursor (HPLC, NMR) start->check_precursor precursor_impure Precursor is Impure check_precursor->precursor_impure Purity <98% precursor_pure Precursor is Pure (>98%) check_precursor->precursor_pure Purity >98% repurify_precursor Action: Repurify Nitrile Precursor (Recrystallization/Chromatography) precursor_impure->repurify_precursor analyze_hydrolysis 2. Analyze Hydrolysis Reaction Mixture (TLC, HPLC) precursor_pure->analyze_hydrolysis incomplete_rxn Incomplete Reaction: Significant Nitrile Remaining analyze_hydrolysis->incomplete_rxn side_products Side Products Formed: Mainly Carboxylic Acid analyze_hydrolysis->side_products optimize_conditions Action: Optimize Hydrolysis Conditions (Increase Time/Temp, Stronger Acid) incomplete_rxn->optimize_conditions refine_conditions Action: Refine Hydrolysis Conditions (Decrease Time/Temp, Milder Acid) side_products->refine_conditions

Caption: Decision tree for troubleshooting low yield in the synthesis process.

Expert Insights:

  • Precursor Purity is Paramount: Impurities in the 2,5-dichloro-4,6-dimethylnicotinonitrile starting material can inhibit the hydrolysis reaction or introduce contaminants that are difficult to remove later. Always ensure the purity of your precursor is >98% before proceeding.

  • Reaction Monitoring: Do not rely solely on a predetermined reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.

Problem 2: Product Contaminated with Carboxylic Acid

Q: My final product is significantly contaminated with 2,5-dichloro-4,6-dimethylnicotinic acid. How can I prevent its formation and remove it?

A: This is the most common purity issue, arising from the over-hydrolysis of the desired amide product.

Causality: The amide can undergo a second hydrolysis step, particularly under harsh acidic or basic conditions and elevated temperatures, to yield the more thermodynamically stable carboxylic acid.

Preventative Strategies:

  • Temperature Control: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate. Start optimizations around 90-100°C for sulfuric acid-mediated hydrolysis.

  • Reaction Time: As the reaction nears completion, the rate of amide formation slows while the rate of over-hydrolysis can remain significant. Monitor the reaction closely and quench it as soon as the starting nitrile is consumed.

  • Milder Reagents: If over-hydrolysis remains a problem, consider alternative, milder conditions. For example, using a mixture of acetic acid and sulfuric acid can sometimes provide a more controlled reaction.

Removal Strategy: If the carboxylic acid byproduct does form, it can often be removed via a basic wash during the workup.

  • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

  • The acidic carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral amide remains in the organic layer.

  • Separate the layers and proceed with drying and concentrating the organic phase.

Problem 3: Purification Challenges

Q: I am having difficulty obtaining a high-purity solid product after the initial workup. What are the best purification methods?

A: Both recrystallization and column chromatography are effective, but the best choice depends on the impurity profile.

1. Recrystallization: This is the preferred method for removing small amounts of impurities if a suitable solvent system can be found. It is efficient, scalable, and cost-effective.

Solvent/System Solubility Profile Expert Notes
Ethanol/Water Good solubility in hot ethanol; poor solubility in water.Dissolve crude product in a minimum of hot ethanol. Add hot water dropwise until turbidity persists. Cool slowly to induce crystallization.
Toluene Moderately soluble in hot toluene; poorly soluble in cold toluene.An excellent choice for removing more polar impurities. Ensure slow cooling for large crystal growth.
Ethyl Acetate/Hexanes High solubility in ethyl acetate; insoluble in hexanes.Dissolve in a minimal amount of hot ethyl acetate. Add hexanes until the solution becomes cloudy. Cool to crystallize. Good for removing non-polar impurities.

2. Column Chromatography: This method is ideal for separating compounds with different polarities, such as removing unreacted nitrile starting material or other byproducts.[2]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds with moderate polarity.
Mobile Phase (Eluent) Hexanes:Ethyl Acetate Gradient (e.g., 9:1 to 1:1)Start with a non-polar eluent to first elute non-polar impurities. Gradually increase the polarity with ethyl acetate to elute the more polar amide product. The unreacted nitrile will elute before the amide.
Section 3: Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic route to this compound? A: The most commonly cited and robust method is the controlled hydrolysis of the 2,5-dichloro-4,6-dimethylnicotinonitrile precursor.[1] Acid-catalyzed hydrolysis with concentrated sulfuric acid is a standard approach, though it requires careful optimization to maximize yield and purity.[1]

Q: Which analytical techniques are essential for this process? A: A combination of techniques is crucial:

  • TLC/HPLC: For monitoring reaction progress and assessing the purity of the final product.[3]

  • ¹H and ¹³C NMR: To confirm the chemical structure of the final product and key intermediates.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound (219.06 g/mol ).[1]

  • Infrared (IR) Spectroscopy: To confirm the conversion of the nitrile group (~2230 cm⁻¹) to the amide group (C=O stretch ~1680 cm⁻¹ and N-H stretches ~3200-3400 cm⁻¹).[4]

Q: How should I store the nitrile precursor and the final amide product? A: Both compounds are stable solids. However, to ensure long-term integrity, they should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[1]

Q: Are there any known incompatible reagents or conditions to avoid? A: Avoid strong reducing agents, as they may react with the chloro substituents. Additionally, prolonged exposure to strong bases at high temperatures during workup can lead to unwanted side reactions or hydrolysis of the amide.

Section 4: Key Experimental Protocols
Protocol 1: Synthesis via Acid-Catalyzed Hydrolysis

This protocol is a representative starting point. Optimization of time and temperature is highly recommended.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloro-4,6-dimethylnicotinonitrile (1.0 eq).

  • Acid Addition: Cautiously and slowly add concentrated sulfuric acid (98%, ~5-10 mL per gram of nitrile) to the flask while cooling in an ice bath.

  • Heating: Once the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath to 95-100°C.

  • Monitoring: Stir vigorously and monitor the reaction progress every 30-60 minutes using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting nitrile spot is no longer visible.

  • Quenching: Allow the mixture to cool to room temperature, then pour it slowly and carefully onto a large amount of crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.

  • Drying: Dry the crude product under vacuum to a constant weight. The material can then be purified further by recrystallization.

Protocol 2: Purification by Recrystallization (Ethanol/Water)
  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Induce Precipitation: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound.

References
  • Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. Anbu Chem. [Link]

  • Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Scholars Research Library. [Link]

  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

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Validation & Comparative

Validating the In Vitro Biological Activity of 2,5-Dichloro-4,6-dimethylnicotinamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Nicotinamide Analog

In the landscape of contemporary drug discovery, particularly in oncology and metabolism, the modulation of nicotinamide adenine dinucleotide (NAD+) biosynthesis has emerged as a compelling therapeutic strategy. Central to this pathway is the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT), which is frequently overexpressed in various cancer cells to meet their high energetic and metabolic demands.[1] The targeted inhibition of NAMPT presents a promising avenue for the development of novel anti-cancer agents.

This guide focuses on 2,5-Dichloro-4,6-dimethylnicotinamide, a halogenated nicotinamide derivative with a structure suggestive of potential enzymatic inhibition, particularly of NAD+-dependent enzymes.[2] The strategic placement of dichloro and dimethyl groups on the nicotinamide scaffold is anticipated to modulate its electronic and steric properties, potentially enhancing its interaction with biological targets.[2]

This document provides a comprehensive framework for the in vitro validation of this compound's biological activity. We will objectively compare its performance with established NAMPT inhibitors, supported by detailed experimental protocols and data interpretation guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and evaluate novel small molecule inhibitors.

Comparative Framework: Benchmarking Against Established NAMPT Inhibitors

To rigorously assess the biological activity of this compound, a direct comparison with well-characterized NAMPT inhibitors is essential. For this purpose, we have selected three extensively studied compounds:

  • FK866 (APO866): A highly potent and specific non-competitive inhibitor of NAMPT, often regarded as a benchmark compound in the field.[3]

  • GMX1778: Another potent NAMPT inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[4]

  • KPT-9274: A dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4) that is currently under clinical investigation.[5]

Our validation strategy will encompass a multi-tiered approach, beginning with a direct enzymatic assay, followed by cell-based assays to determine cytotoxicity and the on-target effect of intracellular NAD+ depletion.

Experimental Validation: A Three-Pronged In Vitro Approach

The following sections detail the step-by-step methodologies for validating the biological activity of this compound.

Direct Enzyme Inhibition: The NAMPT Inhibitor Screening Assay

The initial and most direct assessment of our test compound's activity is to measure its ability to inhibit the enzymatic function of purified NAMPT. A coupled-enzyme fluorogenic assay is a robust and sensitive method for this purpose.[6][7]

Causality of Experimental Choices: This assay directly measures the compound's interaction with its putative target, NAMPT, independent of cellular uptake, metabolism, or off-target effects. The coupled-reaction design provides a continuous and easily detectable fluorescent signal proportional to NAMPT activity.

Experimental Workflow:

NAMPT_Assay_Workflow cluster_reaction Enzymatic Reactions cluster_substrates Substrates & Products cluster_workflow Assay Workflow NAMPT NAMPT NMNAT NMNAT NAMPT->NMNAT NMN NMN_out NMN ADH ADH NMNAT->ADH NAD+ NAD_out NAD+ NADH_out NADH (Fluorescent) ADH->NADH_out NAM_PRPP Nicotinamide + PRPP NAM_PRPP->NAMPT Ethanol Ethanol Ethanol->ADH plate Prepare 96-well plate with NAMPT enzyme, buffer, and test compounds add_substrates Add Nicotinamide, PRPP, ATP, and Ethanol plate->add_substrates incubate Incubate at 37°C add_substrates->incubate read Measure fluorescence (Ex: 340 nm, Em: 460 nm) incubate->read

Caption: Workflow for the coupled-enzyme NAMPT inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare stock solutions of this compound, FK866, GMX1778, and KPT-9274 in DMSO. Prepare serial dilutions to achieve a final concentration range suitable for IC50 determination (e.g., 0.01 nM to 100 µM).

  • Assay Plate Setup: In a 96-well black plate, add 5 µL of each compound dilution. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Enzyme Addition: Add 40 µL of a solution containing purified recombinant human NAMPT enzyme in assay buffer to each well.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a substrate mixture containing nicotinamide, PRPP, ATP, and ethanol.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Output:

CompoundNAMPT IC50 (nM)
This compoundTo be determined
FK866~1-10
GMX1778~5-25
KPT-9274~10-50
Cellular Viability Assessment: The Sulforhodamine B (SRB) Cytotoxicity Assay

To determine the effect of this compound on cancer cell proliferation and viability, a cytotoxicity assay is essential. The Sulforhodamine B (SRB) assay is a reliable and reproducible method that measures cell density by staining total cellular protein.[1]

Causality of Experimental Choices: The SRB assay is chosen for its simplicity, sensitivity, and the fact that it is a non-enzymatic endpoint, making it less susceptible to interference from compounds that may alter cellular metabolism. We will use a panel of cancer cell lines with known NAMPT dependency, such as A2780 (ovarian) and HCT116 (colon), to assess the compound's anti-proliferative effects.

Experimental Workflow:

SRB_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Fixation & Staining cluster_measurement Solubilization & Measurement seed Seed cancer cells in 96-well plates adhere Allow cells to adhere (24 hours) seed->adhere treat Treat with serial dilutions of test compounds adhere->treat incubate Incubate for 72 hours treat->incubate fix Fix cells with cold 10% Trichloroacetic Acid (TCA) incubate->fix wash1 Wash with water to remove TCA fix->wash1 stain Stain with 0.4% SRB solution wash1->stain wash2 Wash with 1% acetic acid to remove unbound dye stain->wash2 dry Air-dry the plate wash2->dry solubilize Solubilize bound SRB with 10 mM Tris base dry->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed A2780 or HCT116 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the comparator compounds for 72 hours.

  • Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells. Determine the GI50 (concentration causing 50% growth inhibition) for each compound.

Expected Data Output:

CompoundA2780 GI50 (nM)HCT116 GI50 (nM)
This compoundTo be determinedTo be determined
FK866~0.1-1~1-10
GMX1778~1-10~10-100
KPT-9274~10-100~50-200
On-Target Confirmation: Intracellular NAD+ Depletion Assay

A critical step in validating a putative NAMPT inhibitor is to demonstrate its ability to deplete intracellular NAD+ levels, confirming its mechanism of action within the cellular context.

Causality of Experimental Choices: This assay directly measures the downstream consequence of NAMPT inhibition. A dose-dependent decrease in intracellular NAD+ levels that correlates with the compound's cytotoxic effects provides strong evidence of on-target activity. We will utilize a commercially available enzymatic cycling assay for the quantification of NAD+.

Experimental Workflow:

NAD_Assay_Workflow cluster_cell_prep Cell Preparation & Lysis cluster_assay Enzymatic Cycling Assay cluster_analysis Data Analysis seed_treat Seed and treat cells with test compounds (24 hours) harvest Harvest and wash cells seed_treat->harvest lyse Lyse cells with extraction buffer harvest->lyse deproteinate Deproteinate lysate lyse->deproteinate add_lysate Add lysate to 96-well plate deproteinate->add_lysate add_cycling Add NAD cycling reagent add_lysate->add_cycling incubate Incubate at room temperature add_cycling->incubate read Measure absorbance at 450 nm incubate->read std_curve Generate NAD+ standard curve calculate Calculate intracellular NAD+ concentration std_curve->calculate normalize Normalize to protein concentration calculate->normalize

Caption: Workflow for measuring intracellular NAD+ levels.

Detailed Protocol:

  • Cell Culture and Treatment: Seed A2780 or HCT116 cells in 6-well plates and treat with various concentrations of this compound and comparator compounds for 24 hours.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse using an appropriate NAD/NADH extraction buffer.

  • Deproteination: Remove protein from the lysate by centrifugation through a 10 kDa molecular weight cutoff filter.

  • NAD+ Quantification: Use a colorimetric NAD+/NADH assay kit according to the manufacturer's instructions. Briefly, add the cell lysate to a 96-well plate, add the NAD cycling reagent, and incubate.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the NAD+ concentration in each sample using a standard curve generated with known NAD+ concentrations. Normalize the NAD+ levels to the total protein concentration of the cell lysate.

Expected Data Output:

Compound (at GI50 concentration)% NAD+ Depletion in A2780 cells% NAD+ Depletion in HCT116 cells
This compoundTo be determinedTo be determined
FK866> 90%> 90%
GMX1778> 80%> 80%
KPT-9274> 70%> 70%

Conclusion: A Pathway to Validated Biological Activity

This guide provides a rigorous and scientifically sound framework for the in vitro validation of this compound as a potential NAMPT inhibitor. By systematically evaluating its direct enzymatic inhibition, cellular cytotoxicity, and its on-target effect on intracellular NAD+ levels, and by benchmarking its performance against established inhibitors, researchers can generate a comprehensive and reliable dataset.

The successful execution of these experiments will elucidate the biological activity of this compound, providing a solid foundation for further preclinical development and establishing its potential as a novel therapeutic agent.

References

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  • Chen, J., et al. (2012). Anti-proliferation effect of APO866 on C6 glioblastoma cells by inhibiting nicotinamide phosphoribosyltransferase. European Journal of Pharmacology, 674(2-3), 188-194.
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  • Kanamori, K. S., et al. (2018). Two different methods of quantification of oxidized nicotinamide adenine dinucleotide (NAD) and reduced nicotinamide adenine dinucleotide (NADH) intracellular levels: enzymatic coupled cycling assay and ultra-performance liquid chromatography (UPLC)-mass spectrometry. Bio-protocol, 8(14), e2937.
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  • Cea, M., et al. (2022). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. Cancers, 14(15), 3788.
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  • Holen, K., et al. (2008). The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. Blood, 111(5), 2816-2826.
  • Grolla, A. A., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656.
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  • Elf, S., et al. (2016). NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177Lu-DOTATATE Treatment of Neuroendocrine Tumors. Journal of Nuclear Medicine, 57(supplement 2), 289.
  • Espindola-Netto, J. M., et al. (2017). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner. Journal of Biological Chemistry, 292(20), 8373-8385.
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  • Tan, B., et al. (2015). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 290(25), 15812-15824.

Sources

A Spectroscopic Compass: Differentiating 2,5-Dichloro-4,6-dimethylnicotinamide from its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the precise structural characterization of novel chemical entities is paramount. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of substituents, can exhibit vastly different biological activities, toxicities, and pharmacokinetic profiles. Therefore, the ability to unequivocally distinguish between such isomers is a cornerstone of synthetic chemistry and drug development. This guide provides an in-depth spectroscopic comparison of 2,5-Dichloro-4,6-dimethylnicotinamide and three of its key positional isomers, offering a practical framework for their differentiation using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

The information presented herein is based on a combination of established spectroscopic principles and predicted data, necessitated by the limited availability of comprehensive experimental spectra for all isomers in the public domain. This predictive approach, leveraging sophisticated algorithms and our understanding of structure-spectra correlations, serves as a robust guide for researchers in the field.

The Isomeric Landscape

The subject of our investigation is this compound, a substituted pyridine derivative. To illustrate the power of spectroscopic differentiation, we will compare it against three of its structural isomers. The key to distinguishing these compounds lies in the unique electronic environment of each proton and carbon atom, the characteristic vibrational frequencies of their bonds, and their distinct fragmentation patterns upon ionization.

Caption: Molecular structures of the target compound and its selected isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Fingerprint of the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by the proximity of electron-withdrawing or -donating groups. In the case of our dichlorodimethylnicotinamide isomers, the varying positions of the electronegative chlorine atoms and the electron-donating methyl groups create unique magnetic environments for the remaining protons and carbons on the pyridine ring, as well as for the methyl protons and carbons themselves.

Predicted ¹H NMR Chemical Shifts (ppm)

The predicted ¹H NMR spectra reveal distinct differences in the chemical shifts and multiplicity of the signals for each isomer. The amide protons (-CONH₂) are expected to appear as two broad singlets, and their chemical shifts can be influenced by solvent and concentration. The key differentiators will be the signals from the methyl groups.

IsomerPredicted CH₃ Chemical Shift (ppm)Predicted CH₃ Chemical Shift (ppm)
This compound 2.452.60
2,6-Dichloro-4,5-dimethylnicotinamide 2.302.40
4,5-Dichloro-2,6-dimethylnicotinamide 2.552.70
3,5-Dichloro-2,6-dimethylnicotinamide 2.652.80

Note: These are predicted values and may vary slightly from experimental results. The amide protons are not included in this simplified table due to their variability.

The differences in the methyl proton chemical shifts arise from the anisotropic effects and the electronic influence of the adjacent chlorine atoms and the amide group. For instance, in 3,5-Dichloro-2,6-dimethylnicotinamide, both methyl groups are adjacent to a chlorine atom, leading to a general downfield shift compared to the other isomers.

Predicted ¹³C NMR Chemical Shifts (ppm)

The ¹³C NMR spectra provide even more detailed information about the carbon framework. The number of unique carbon signals will reflect the symmetry of the molecule. For the isomers , all are expected to show eight distinct signals for the pyridine ring carbons and the two methyl carbons, in addition to the carbonyl carbon of the amide group. The chemical shifts of the carbons directly bonded to chlorine will be significantly affected, as will the carbons bearing the methyl groups.

IsomerPredicted Pyridine C-Cl (ppm)Predicted Pyridine C-CH₃ (ppm)Predicted -CH₃ (ppm)Predicted C=O (ppm)
This compound 150.1, 125.5148.2, 158.518.9, 22.1165.8
2,6-Dichloro-4,5-dimethylnicotinamide 151.3, 152.0135.1, 145.215.6, 19.8166.2
4,5-Dichloro-2,6-dimethylnicotinamide 130.5, 140.1155.3, 159.820.5, 23.0165.1
3,5-Dichloro-2,6-dimethylnicotinamide 128.9, 147.5154.0, 157.721.3, 24.5164.5

Note: These are predicted values and are intended for comparative purposes.

The distinct patterns of chemical shifts for both the chloro- and methyl-substituted carbons provide a clear fingerprint for each isomer.

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. While all four isomers share the same functional groups (amide, aromatic ring, C-Cl bonds, C-H bonds), the positions of these groups will subtly influence the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹).

Key Predicted IR Absorption Bands (cm⁻¹)

VibrationThis compound2,6-Dichloro-4,5-dimethylnicotinamide4,5-Dichloro-2,6-dimethylnicotinamide3,5-Dichloro-2,6-dimethylnicotinamide
N-H Stretch (amide) ~3400, ~3200 (two bands)~3400, ~3200 (two bands)~3400, ~3200 (two bands)~3400, ~3200 (two bands)
C-H Stretch (methyl) ~2950-2850~2950-2850~2950-2850~2950-2850
C=O Stretch (amide) ~1680~1685~1675~1670
C=C, C=N Stretch (ring) ~1600-1450~1600-1450~1600-1450~1600-1450
C-Cl Stretch ~800-600 (complex pattern)~800-600 (distinct pattern)~800-600 (distinct pattern)~800-600 (distinct pattern)

The N-H and C=O stretching frequencies of the amide group will be broadly similar across the isomers, though minor shifts may occur due to changes in intramolecular hydrogen bonding possibilities. The most significant differences are expected in the fingerprint region, where the C-Cl stretching and bending vibrations, as well as the pyridine ring deformation modes, will create a unique and complex pattern for each isomer.

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. All four isomers will have the same molecular weight (C₈H₈Cl₂N₂O, exact mass: 218.0065). The key to their differentiation by MS lies in the analysis of their fragmentation patterns. The position of the substituents will influence which bonds are most likely to break, leading to a unique set of fragment ions for each isomer.

Predicted Key Fragmentation Pathways

A common fragmentation pathway for these compounds is the loss of a chlorine atom, a methyl group, or the entire amide side chain. The relative abundance of the resulting fragment ions will be indicative of the isomer's structure.

Fragmentation_Pathways M Molecular Ion (M⁺˙) M_minus_Cl [M-Cl]⁺ M->M_minus_Cl -Cl˙ M_minus_CH3 [M-CH₃]⁺ M->M_minus_CH3 -CH₃˙ M_minus_CONH2 [M-CONH₂]⁺ M->M_minus_CONH2 -CONH₂˙

Caption: General fragmentation pathways for dichlorodimethylnicotinamide isomers.

  • This compound: Loss of the chlorine at the 2-position is often facile in pyridines. Subsequent loss of the methyl group at the 6-position could be a prominent pathway.

  • 2,6-Dichloro-4,5-dimethylnicotinamide: The two chlorine atoms are in electronically different environments. The loss of the chlorine at the 2- or 6-position would be expected. The proximity of the two methyl groups might lead to unique rearrangement-based fragmentations.

  • 4,5-Dichloro-2,6-dimethylnicotinamide: The two chlorine atoms are on adjacent carbons, which could lead to the loss of a Cl₂ molecule or sequential loss of two Cl radicals. The two methyl groups are in equivalent positions relative to the nitrogen, which might simplify some fragmentation pathways.

  • 3,5-Dichloro-2,6-dimethylnicotinamide: With chlorine atoms meta to the nitrogen, the fragmentation might be different from isomers with ortho or para chlorines. The symmetry of the substitution pattern could also influence the fragmentation.

The presence of two chlorine atoms will also result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately 65% of the M peak intensity, and an M+4 peak also being observable.

Experimental Protocols

To obtain the high-quality spectroscopic data necessary for the comparisons outlined above, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) C Data Acquisition B->C Tune and shim the spectrometer D Data Processing C->D Acquire ¹H and ¹³C spectra E Spectral Analysis D->E Fourier transform, phase, and baseline correct

Caption: A streamlined workflow for acquiring NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Collect a background spectrum of the clean ATR crystal before analyzing the sample.

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique. For less volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is preferred.

  • Ionization: Use a standard electron energy of 70 eV for EI to generate reproducible fragmentation patterns. For ESI, operate in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition of the molecular ion and its fragments.

  • Tandem MS (MS/MS): To further elucidate fragmentation pathways, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Conclusion

The differentiation of positional isomers is a critical task in chemical analysis. This guide demonstrates that a multi-technique spectroscopic approach, combining NMR, IR, and MS, provides a powerful and comprehensive toolkit for the unambiguous identification of this compound and its isomers. While experimental data remains the gold standard, the predictive methods outlined here offer a robust framework for guiding structural elucidation efforts in its absence. By carefully analyzing the unique spectroscopic fingerprints of each isomer, researchers can confidently confirm the identity and purity of their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • SpectraBase. 2,5-Dichloro-4,6-dimethyl-nicotinamide. [Link]

  • NMRDB.org. Online NMR Prediction. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • ChemAxon. NMR Predictor. [Link]

  • ACD/Labs. MS Fragmenter. [Link]

The Impact of Chlorination on the Efficacy of 4,6-dimethylnicotinamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Chemical Structures and the Influence of Chlorination

The key structural difference between the two compounds is the presence of two chlorine atoms on the pyridine ring of 2,5-Dichloro-4,6-dimethylnicotinamide. These chlorine atoms are expected to significantly alter the electronic and steric properties of the molecule, which can in turn influence its biological activity. The high electronegativity of chlorine atoms can create halogen bonds, which are recognized as important non-covalent interactions in ligand-protein binding, potentially enhancing the compound's affinity for its biological targets[1].

Figure 1. Chemical structures of 4,6-dimethylnicotinamide (non-chlorinated analog) and this compound.

Efficacy Comparison: Insights from Analogous Compounds

While specific IC50 values for this compound and 4,6-dimethylnicotinamide are not available in the reviewed literature, studies on analogous compounds consistently demonstrate that halogenation tends to increase the cytotoxic and biological activity of nicotinamide derivatives.

For instance, research has shown that halogenated nicotinamide derivatives, particularly those containing chlorine and bromine, exhibit notable cytotoxicity. Some halogenated derivatives have been reported to have IC50 values of approximately 85 µM. Furthermore, the introduction of halogen groups to nicotinimidamides, a related class of compounds, has been shown to induce a pronounced apoptotic effect, with IC50 values ranging from 8.6 to 78.0 μM. This represents a significant increase in potency compared to the non-halogenated nicotinamide parent compound.

Based on these trends, it is hypothesized that this compound will exhibit greater biological activity, potentially in the form of increased cytotoxicity or enzyme inhibition, compared to its non-chlorinated counterpart.

Table 1: Postulated Efficacy Comparison

CompoundPredicted Cytotoxicity (IC50)Rationale
This compound Lower (Higher Potency)Based on the observed trend of increased activity in other halogenated nicotinamide analogs.
4,6-dimethylnicotinamide Higher (Lower Potency)The absence of electron-withdrawing chlorine atoms may result in weaker interactions with biological targets.

Potential Mechanisms of Action and Experimental Validation

Nicotinamide analogs are known to exert their effects through various mechanisms, including the inhibition of key enzymes. Two potential targets for the compounds discussed in this guide are Succinate Dehydrogenase (SDH) and Nicotinamide N-methyltransferase (NNMT). This compound, with its structural similarity to nicotinamide, is a candidate for inhibiting NAD-dependent enzymes[1].

To empirically determine and compare the efficacy of these two compounds, the following experimental protocols are recommended.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of the compounds against a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and 4,6-dimethylnicotinamide

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare a series of dilutions of each compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well plate C Add Compounds to Cells A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I

MTT Assay Workflow
Experimental Protocol: Nicotinamide N-methyltransferase (NNMT) Inhibition Assay

This fluorometric assay can be used to screen for and characterize inhibitors of NNMT.

Materials:

  • Recombinant human NNMT enzyme

  • NNMT assay buffer

  • S-Adenosyl-L-methionine (SAM)

  • Nicotinamide

  • SAH hydrolase

  • Thiol-detecting probe

  • Test compounds (this compound and 4,6-dimethylnicotinamide)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the NNMT enzyme, SAM, nicotinamide, SAH hydrolase, and the thiol-detecting probe according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, NNMT enzyme, SAH hydrolase, and the test compound or vehicle control.

  • Initiation: Initiate the reaction by adding a mixture of SAM and nicotinamide to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Add the thiol-detecting probe to each well. The probe will react with the homocysteine produced from the enzymatic cascade, generating a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

NNMT_Inhibition_Pathway cluster_reaction Enzymatic Cascade cluster_detection Detection Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT SAM SAM SAM->NNMT MNA 1-Methylnicotinamide NNMT->MNA SAH SAH NNMT->SAH SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase Homocysteine Homocysteine SAH_Hydrolase->Homocysteine Adenosine Adenosine SAH_Hydrolase->Adenosine Fluorescent_Product Fluorescent Product Homocysteine->Fluorescent_Product Thiol_Probe Thiol Probe Thiol_Probe->Fluorescent_Product Inhibitor Test Compound (e.g., Dichloro-analog) Inhibitor->NNMT Inhibition

NNMT Inhibition Assay Principle

Synthesis of Target Compounds

Detailed synthetic procedures for this compound and 4,6-dimethylnicotinamide are not extensively reported in readily accessible literature. However, general methods for the synthesis of nicotinamide derivatives can be adapted.

A plausible route to this compound involves the synthesis of the precursor 2,5-dichloro-4,6-dimethylnicotinonitrile. This intermediate can be prepared through the reaction of 2,5-dichloroacetophenone with a suitable dimethylpyridine derivative or 2-(methylthio)aniline in the presence of a base like triethylamine and a chlorinated solvent[1]. The nitrile can then be hydrolyzed to the corresponding amide.

The synthesis of 4,6-dimethylnicotinamide can be approached through the zinc dust reduction of 2,4-dimethyl-6-hydroxynicotinamide, which itself can be synthesized from the corresponding free acid.

Conclusion

The addition of chlorine atoms to the nicotinamide scaffold is a promising strategy for enhancing biological activity. While direct comparative data for this compound and its non-chlorinated analog is currently lacking, the established trends in related compounds strongly suggest that the chlorinated derivative will exhibit superior efficacy. The provided experimental protocols offer a clear path for researchers to empirically validate this hypothesis and to further explore the therapeutic potential of these compounds. The investigation into their specific mechanisms of action, particularly as inhibitors of enzymes like NNMT and SDH, will be crucial in advancing their development as potential drug candidates.

References

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The Analytical Guide to 2,5-Dichloro-4,6-dimethylnicotinamide: A Comparative Framework for Assessing Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated biological modulator is paved with rigorous analytical hurdles. One of the most critical of these is the characterization of a compound's selectivity. This guide provides an in-depth technical framework for evaluating the cross-reactivity of 2,5-Dichloro-4,6-dimethylnicotinamide , a halogenated nicotinamide derivative with potential applications in pharmaceutical and agrochemical research.[1]

While this compound's unique structural features—electron-withdrawing chlorine atoms and electron-donating methyl groups on the pyridine ring—suggest a distinct bioactivity profile, they also necessitate a thorough investigation of its off-target effects.[1] This guide will not only explore the potential primary targets of this nicotinamide analog but will also provide detailed, field-proven protocols for its comparative evaluation against other known inhibitors in relevant biological assays.

Understanding the Target Landscape of Nicotinamide Analogs

Nicotinamide and its derivatives are ubiquitous in biology, primarily as components of the coenzymes NAD+ and NADP+. Consequently, synthetic analogs like this compound can be expected to interact with a range of enzymes that have binding sites for these cofactors or the nicotinamide moiety itself. Based on existing literature for related structures, two primary enzyme classes emerge as potential targets:

  • Succinate Dehydrogenase (SDH): As a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle, SDH is a known target for various carboxamide-containing fungicides.[2] The structural resemblance of this compound to these inhibitors makes SDH a plausible primary target.

  • Nicotinamide N-methyltransferase (NNMT): This enzyme plays a crucial role in the metabolism of nicotinamide and has been implicated in various diseases, including cancer and metabolic disorders.[3][4] Given that this compound is a direct structural analog of the NNMT substrate, it is a prime candidate for inhibitory activity.

  • Protein Kinases: The nicotinamide scaffold is a common feature in a multitude of kinase inhibitors.[5] The ATP-binding pocket of many kinases can accommodate nicotinamide-like structures, leading to potential off-target inhibition. Studies have shown that even simple nicotinamide can act as a kinase inhibitor.[6][7]

The following diagram illustrates the potential target space for this compound.

Compound This compound SDH Succinate Dehydrogenase (SDH) Compound->SDH Potential Inhibition NNMT Nicotinamide N-methyltransferase (NNMT) Compound->NNMT Potential Inhibition Kinases Protein Kinases Compound->Kinases Potential Off-Target Inhibition ETC Electron Transport Chain SDH->ETC TCA TCA Cycle SDH->TCA Metabolism Nicotinamide Metabolism NNMT->Metabolism Signaling Cell Signaling Kinases->Signaling

Potential target pathways for this compound.

A Comparative Framework for Cross-Reactivity Profiling

To objectively assess the selectivity of this compound, a comparative analysis against established inhibitors of its potential primary and off-targets is essential.

Comparative Compounds
Target ClassComparator Compound(s)Rationale for Selection
SDH Inhibitors Atpenin A5, Malonate, 3-Nitropropionic acidThese are well-characterized SDH inhibitors with different modes of action (competitive and non-competitive), providing a robust comparison.[8][9]
NNMT Inhibitors 1-Methylnicotinamide (MNA), 5-amino-1MQMNA is the natural product of the NNMT reaction and acts as a feedback inhibitor. 5-amino-1MQ is a known potent and selective small molecule inhibitor.[3][10]
Broad-Spectrum Kinase Inhibitor StaurosporineA potent, non-selective kinase inhibitor that can serve as a positive control for broad kinase inhibition.
Structurally Related Nicotinamide Analog NicotinamideThe parent compound, for establishing a baseline of activity.
Hypothetical Comparative Cross-Reactivity Data

The following table illustrates how experimental data for this compound could be presented alongside comparator compounds. The values for the test compound are hypothetical and serve as an example for data interpretation.

CompoundSDH IC50 (µM)NNMT IC50 (µM)Kinase Panel (e.g., P38δ) % Inhibition @ 10 µM
This compound 5.225.845%
Atpenin A50.01>100<10%
1-Methylnicotinamide (MNA)>10015.0<10%
Staurosporine>100>100>90%
Nicotinamide>100>10015%

Hypothetical values for illustrative purposes.

Experimental Protocols for Cross-Reactivity Assessment

The following are detailed, step-by-step protocols for key assays to determine the inhibitory activity of this compound and comparator compounds.

Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), by SDH, which can be monitored spectrophotometrically.[11]

Materials:

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • SDH Substrate: Succinate solution

  • SDH Probe: DCPIP solution

  • Test compound and comparators dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Sample Preparation: Prepare tissue or cell homogenates in ice-cold SDH Assay Buffer. Centrifuge to remove insoluble debris.[12][13]

  • Reaction Setup: In a 96-well plate, add samples, positive controls (SDH enzyme), and blank controls. Add the test compound at various concentrations.

  • Initiate Reaction: Add the SDH substrate (succinate) to all wells except the blank.

  • Add Probe: Add the DCPIP solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C and measure the absorbance at 600 nm every minute for 10-30 minutes. The decrease in absorbance corresponds to the reduction of DCPIP and is proportional to SDH activity.[13]

  • Data Analysis: Calculate the rate of DCPIP reduction (ΔAbs/min). Determine the % inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Nicotinamide N-methyltransferase (NNMT) Inhibitor Screening Assay (Fluorometric)

This assay measures the production of S-adenosylhomocysteine (SAH), a product of the NNMT reaction, which is then hydrolyzed to homocysteine. The free thiol group of homocysteine is detected by a fluorescent probe.[14][15]

Materials:

  • NNMT Assay Buffer

  • NNMT Enzyme

  • S-adenosylmethionine (SAM)

  • Nicotinamide

  • SAH Hydrolase

  • Thiol-detecting fluorescent probe

  • Test compound and comparators dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 392/482 nm)[14]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and comparators in NNMT Assay Buffer.

  • Reaction Mixture: Prepare a master mix containing NNMT Assay Buffer, NNMT enzyme, SAM, and SAH hydrolase.

  • Assay Plate Setup: Add the reaction mixture and the test compounds to the wells of a 96-well plate. Include no-inhibitor controls and no-enzyme controls.

  • Initiate Reaction: Add nicotinamide to all wells to start the reaction. Incubate at 37°C for a specified time (e.g., 15-30 minutes).[15]

  • Stop Reaction: Stop the reaction by adding a suitable reagent, such as chilled isopropyl alcohol.[14][15]

  • Detection: Add the thiol-detecting probe to all wells and incubate at room temperature.

  • Fluorescence Measurement: Measure the fluorescence at Ex/Em = 392/482 nm.[14]

  • Data Analysis: Subtract the background fluorescence (no-enzyme control) from all readings. Calculate the % inhibition for each compound concentration and determine the IC50 value.

Kinase Inhibitor Profiling

Given the prevalence of nicotinamide-based kinase inhibitors, a broad kinase screen is crucial for assessing off-target effects. This is typically performed as a service by specialized companies.

General Workflow:

  • Compound Submission: The test compound is submitted to a kinase profiling service provider (e.g., Kinexus, BPS Bioscience, Creative Enzymes).[1][16][17]

  • Assay Format: The service will typically use a high-throughput assay format, such as a radiometric assay (measuring the incorporation of 33P-ATP into a substrate) or a luminescence-based assay (measuring the amount of ATP remaining after the kinase reaction).[16]

  • Kinase Panel: The compound is screened against a panel of tens to hundreds of kinases at a fixed concentration (e.g., 10 µM).

  • Data Reporting: The results are reported as the percentage of kinase activity remaining in the presence of the compound. "Hits" are typically defined as compounds that inhibit a kinase by more than a certain threshold (e.g., 50% or 80%).

  • Follow-up: For any identified hits, dose-response curves are generated to determine the IC50 values.

The following diagram outlines the general workflow for assessing the cross-reactivity of a test compound.

cluster_0 Primary Target Assays cluster_1 Off-Target Screening cluster_2 Data Analysis & Comparison Compound This compound SDH_Assay SDH Inhibition Assay Compound->SDH_Assay Test Compound NNMT_Assay NNMT Inhibition Assay Compound->NNMT_Assay Test Compound Kinase_Screen Kinase Profiling Panel Compound->Kinase_Screen Test Compound IC50_SDH IC50_SDH SDH_Assay->IC50_SDH Calculate IC50 IC50_NNMT IC50_NNMT NNMT_Assay->IC50_NNMT Calculate IC50 Comparison Compare with known inhibitors IC50_SDH->Comparison IC50_NNMT->Comparison Percent_Inhibition Percent_Inhibition Kinase_Screen->Percent_Inhibition Determine % Inhibition Percent_Inhibition->Comparison

Experimental workflow for cross-reactivity assessment.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the cross-reactivity of this compound. By employing a multi-pronged approach that includes assays against predicted primary targets (SDH and NNMT) and a broad off-target screen (kinase profiling), researchers can build a robust selectivity profile for this compound.

The true value of this approach lies in the comparative analysis. By benchmarking against well-characterized inhibitors, the potency and selectivity of this compound can be contextualized, enabling informed decisions in the drug discovery and development process. Future studies should aim to generate empirical data for this compound within this proposed framework to fully elucidate its biological activity and therapeutic potential.

References

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • Assay Genie. N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. [Link]

  • PubMed. Enhanced degradation of dihydrofolate reductase through inhibition of NAD kinase by nicotinamide analogs. [Link]

  • International Centre for Kinase Profiling. Home. [Link]

  • National Institutes of Health. Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds. [Link]

  • Frontiers. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. [Link]

  • ACS Publications. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. [Link]

  • PubMed Central. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. [Link]

  • PubMed Central. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. [Link]

  • PubMed. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. [Link]

  • ResearchGate. Overview of NNMT inhibitors (25)-(32) and human/rat/mouse liver... [Link]

  • ResearchGate. Nicotinamide directs cardiomyocyte cell fate through the inhibition of... [Link]

  • Bioworld Technology. Succinate Dehydrogenase Microplate Assay Kit User Manual. [Link]

  • ResearchGate. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. [Link]

  • PubMed Central. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. [Link]

  • Assay Genie. Succinate Dehydrogenase (SDH) Activity Assay Kit (MAES0229). [Link]

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A Comparative Guide to Nicotinamide-Based PARP Inhibitors: Structure, Potency, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the inhibitory effects of nicotinamide-based compounds targeting Poly (ADP-ribose) Polymerase (PARP) enzymes. We will delve into the mechanistic rationale behind their design, present a comparative study of their inhibitory potencies, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction: The Nicotinamide Pharmacophore in PARP Inhibition

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule and a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1] In the context of drug discovery, the nicotinamide scaffold has emerged as a critical pharmacophore for the design of inhibitors targeting the PARP enzyme family.[2]

PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR).[1] They act as sensors for DNA single-strand breaks (SSBs), and upon detection, they utilize NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins.[1][3] This PARylation process recruits other DNA repair proteins to the site of damage, facilitating the repair of the lesion.

In cancer therapy, inhibiting PARP has proven to be a revolutionary strategy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as "synthetic lethality," arises because cancer cells with defective homologous recombination (HR) for repairing double-strand breaks (DSBs) become critically dependent on PARP-mediated SSB repair.[4] When PARP is inhibited, SSBs accumulate and, during DNA replication, lead to the formation of DSBs.[4] In HR-deficient cells, these DSBs cannot be repaired efficiently, leading to genomic instability and cell death.[4]

Nicotinamide-based inhibitors are designed to mimic the nicotinamide moiety of NAD+, acting as competitive inhibitors that bind to the catalytic domain of PARP1/2 and prevent the synthesis of PAR.[4] This guide will focus on a comparative analysis of these inhibitors, with a particular emphasis on how structural modifications, such as halogenation, influence their inhibitory potency.

Mechanism of Action: Competitive Inhibition and Synthetic Lethality

The primary mechanism of action for nicotinamide-based PARP inhibitors is their competitive binding to the nicotinamide-binding pocket of the PARP catalytic domain.[4] By occupying this site, they prevent NAD+ from binding, thereby halting the PARylation process essential for the recruitment of DNA repair machinery.

A crucial aspect of the efficacy of some PARP inhibitors is a phenomenon known as "PARP trapping."[4] This occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA.[4] This trapped complex can itself be cytotoxic, as it can obstruct DNA replication and transcription. The trapping potential varies among different inhibitors and is a key factor in their overall potency.[4]

The following diagram illustrates the central role of PARP1 in DNA repair and the mechanism of action of PARP inhibitors.

PARP_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Intervention with PARP Inhibitors DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 binds to PAR PAR Synthesis (PARylation) PARP1->PAR catalyzes Inhibition Inhibition of PAR Synthesis PARP1->Inhibition Trapping PARP Trapping on DNA PARP1->Trapping NAD NAD+ NAD->PAR substrate Repair Recruitment of Repair Proteins (BER) PAR->Repair SSB_Repair SSB Repair Repair->SSB_Repair PARPi Nicotinamide-Based PARP Inhibitor PARPi->PARP1 competes with NAD+ DSB_Formation DSB Formation during Replication Inhibition->DSB_Formation leads to Trapping->DSB_Formation leads to Apoptosis Apoptosis in HR-Deficient Cells DSB_Formation->Apoptosis Synthetic Lethality PARP_Assay_Workflow start Start plate_prep Coat 96-well plate with Histone H1 start->plate_prep wash1 Wash and Block Plate plate_prep->wash1 add_reagents Add PARP1 Enzyme, Activated DNA, Biotinylated NAD+, and Test Compound wash1->add_reagents incubation1 Incubate at RT for 1 hour add_reagents->incubation1 wash2 Wash Plate incubation1->wash2 add_conjugate Add Streptavidin-HRP wash2->add_conjugate incubation2 Incubate at RT for 1 hour add_conjugate->incubation2 wash3 Wash Plate incubation2->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubation3 Incubate in Dark add_substrate->incubation3 stop_reaction Add Stop Solution incubation3->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze Calculate % Inhibition and Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a colorimetric PARP1 inhibition assay.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well, high-binding plate with 100 µL of 10 µg/mL Histone H1 in PBS. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with Wash Buffer (PBS + 0.05% Tween-20). Block the wells with 200 µL of Blocking Buffer (PBS + 2% BSA) for 1 hour at room temperature (RT).

  • Reaction Setup: Wash the plate three times. In each well, add the following components of the PARP reaction buffer (final volume 100 µL):

    • 50 µL of 2X PARP Buffer (100 mM Tris-HCl pH 8.0, 20 mM MgCl2, 200 µM DTT).

    • 10 µL of activated DNA (e.g., 2 µg/mL).

    • 10 µL of test compound at various concentrations (typically a serial dilution). Use DMSO as a vehicle control.

    • 10 µL of 2.5 units/mL PARP1 enzyme.

    • Initiate the reaction by adding 20 µL of 5X Biotinylated NAD+.

  • Enzymatic Reaction: Incubate the plate at RT for 60 minutes.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well and incubate for 60 minutes at RT.

    • Wash the plate five times.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color development (5-15 minutes).

    • Stop the reaction by adding 100 µL of 0.5 M H2SO4.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTS Assay)

This protocol measures the anti-proliferative effect of PARP inhibitors on a cancer cell line, such as a BRCA-mutant breast cancer line (e.g., MDA-MB-436).

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the culture medium. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in the culture.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-436) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percent cell viability for each treatment relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Conclusion and Future Directions

Nicotinamide-based PARP inhibitors have fundamentally changed the therapeutic landscape for certain cancers, particularly those with BRCA mutations. The success of approved drugs like Olaparib and Talazoparib underscores the power of targeting DNA repair pathways through competitive inhibition of NAD+ binding sites. While specific comparative data on chlorinated nicotinamides as PARP inhibitors remains an area for further public-domain research, the principles of structure-activity relationships suggest that halogenation is a viable strategy for optimizing the potency and pharmacokinetic properties of this important class of drugs. Future research should focus on the synthesis and systematic evaluation of halogenated nicotinamide derivatives to precisely map their inhibitory profiles against PARP1/2 and their trapping efficiencies, paving the way for the next generation of highly selective and potent PARP inhibitors.

References

  • [5]Synthesis and biological evaluation of a tumor-selective degrader of PARP1. (2022). Bioorganic & Medicinal Chemistry. [Link]

  • [2]Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). Molecules. [Link]

  • [6]PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (2021). Cancers. [Link]

  • [4]Inhibitors of PARP: Number crunching and structure gazing. (2022). Proceedings of the National Academy of Sciences. [Link]

  • [7]Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.). ResearchGate. [Link]

  • [8]Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. (n.d.). ResearchGate. [Link]

  • [1]Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. (2020). Frontiers in Aging Neuroscience. [Link]

  • [9]Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance. (2025). Journal of Medicinal Chemistry. [Link]

  • [3]Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. (2023). Nature Communications. [Link]

  • [10]Revealing biomarkers associated with PARP inhibitors based on genetic interactions in cancer genome. (2021). Briefings in Bioinformatics. [Link]

  • [11]Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. (n.d.). Journal of Pesticide Science. [Link]

  • [12]Dual PARP and RAD51 Inhibitory Drug Conjugates Show Synergistic and Selective Effects on Breast Cancer Cells. (2021). International Journal of Molecular Sciences. [Link]

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Validating the Enzyme Inhibition Profile of 2,5-Dichloro-4,6-dimethylnicotinamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of metabolic research and drug discovery, the identification of novel enzyme inhibitors is a critical endeavor. This guide provides an in-depth technical framework for validating the enzyme inhibition profile of 2,5-Dichloro-4,6-dimethylnicotinamide, a halogenated nicotinamide derivative with putative inhibitory activity. Drawing from established principles of enzyme kinetics and biochemical analysis, we present a comprehensive methodology for characterizing its potency and mechanism of action against Nicotinamide N-methyltransferase (NNMT), a key enzyme implicated in various metabolic diseases and cancers.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel small molecule inhibitors.

Introduction: The Rationale for Targeting Nicotinamide N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as the methyl donor.[2][4][5] This reaction yields 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[2][4] While historically viewed as a detoxification enzyme, emerging evidence has positioned NNMT as a critical regulator of cellular metabolism and epigenetics.[3][4]

Overexpression of NNMT has been linked to a variety of pathological conditions, including obesity, type 2 diabetes, nonalcoholic fatty liver disease, and numerous cancers.[1][2][3] The proposed mechanisms for its role in disease progression include:

  • Regulation of NAD+ Metabolism: By consuming nicotinamide, NNMT can limit the pool of this precursor available for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular redox reactions and a substrate for sirtuins and PARPs.[1][6][7][8]

  • Modulation of Cellular Methylation: The NNMT reaction converts the universal methyl donor SAM to SAH. An elevated NNMT activity can deplete cellular SAM pools, thereby impacting the methylation of histones, DNA, and other proteins, leading to epigenetic reprogramming.[4][9]

Given its central role in metabolic and epigenetic dysregulation, NNMT has emerged as a promising therapeutic target.[2][10] The nicotinamide-like scaffold of this compound makes it a plausible candidate for an NNMT inhibitor. The electron-withdrawing chlorine atoms and the steric bulk of the dimethyl groups on the pyridine ring are hypothesized to enhance its binding affinity to the enzyme's active site. This guide outlines the experimental strategy to validate this hypothesis and benchmark its performance against known NNMT inhibitors.

Experimental Design: A Self-Validating Workflow for Inhibitor Characterization

The following workflow is designed to provide a comprehensive and robust validation of a compound's inhibitory activity against NNMT. It progresses from an initial determination of potency (IC50) to a more detailed investigation of the mechanism of inhibition.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Mechanism of Action Studies A Recombinant Human NNMT Enzyme E NNMT Inhibition Assay (Fluorometric Detection) A->E B Substrates: Nicotinamide & SAM B->E C Test Compound: This compound (Serial Dilution) C->E D Comparator Inhibitors: 1-MNA, JBSNF-000088 D->E F IC50 Curve Generation (Non-linear Regression) E->F G Comparative Potency Analysis F->G H Kinetic Assay Setup G->H Proceed if Potent I Vary Nicotinamide Concentration (Fixed SAM & Inhibitor) H->I J Vary SAM Concentration (Fixed Nicotinamide & Inhibitor) H->J K Data Plotting: Lineweaver-Burk or Michaelis-Menten I->K J->K L Determination of Inhibition Type (Competitive, Non-competitive, etc.) K->L

Figure 1: Experimental workflow for validating NNMT inhibitors.

Methodologies and Protocols

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor. We will utilize a well-established fluorometric assay that couples the production of SAH to the generation of a fluorescent signal.[11][12][13]

Materials:

  • Recombinant Human NNMT Enzyme

  • Nicotinamide (Substrate)

  • S-Adenosyl-L-Methionine (SAM) (Co-substrate)

  • SAH Hydrolase (Coupling Enzyme)

  • Thiol-detecting Probe (e.g., ThioGlo™)

  • This compound

  • Reference Inhibitors: 1-Methylnicotinamide (1-MNA), JBSNF-000088

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • 96-well black microplates

  • Multichannel pipette

  • Fluorescence plate reader (Ex/Em = 392/482 nm or similar)

Protocol:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Create a series of 2x concentrated serial dilutions of the inhibitors in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the NNMT enzyme, SAH hydrolase, nicotinamide, and SAM in the assay buffer at 2x the final desired concentration.

  • Assay Plate Setup:

    • Add 50 µL of the serially diluted inhibitor solutions to the wells of the 96-well plate.

    • Include wells for "no inhibitor" (enzyme control, 100% activity) and "no enzyme" (background control).

    • Add 50 µL of the enzyme/substrate master mix to all wells to initiate the reaction. The final volume in each well should be 100 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Detection: Add the thiol-detecting probe to each well according to the manufacturer's instructions. This probe will react with the homocysteine generated from the hydrolysis of SAH.

  • Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Comparative Analysis of Inhibitor Potency

To contextualize the inhibitory potential of this compound, its IC50 value should be compared against established NNMT inhibitors.

CompoundHypothetical IC50 (µM)Known Inhibitor ClassReference IC50 (µM)[2]
This compound 1.2 Nicotinamide Analog (Test Compound) N/A
1-Methylnicotinamide (1-MNA)9.5Product Inhibitor (Nicotinamide Binding Site)9.0 ± 0.6
JBSNF-0000882.1Small Molecule (Nicotinamide Binding Site)1.8
MS273415.2Bisubstrate Inhibitor (NAM and SAM Binding Sites)14.0 ± 1.5

Table 1: Hypothetical comparative inhibition data for this compound and reference NNMT inhibitors. The hypothetical IC50 for the test compound is presented as a plausible value for a novel, potent inhibitor.

Mechanism of Action Studies

Understanding how an inhibitor interacts with the enzyme and its substrates is crucial. Kinetic studies can elucidate whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. NNMT follows a Bi-Bi kinetic mechanism, where both SAM and nicotinamide bind to the enzyme before the methyl transfer occurs.[2][14][15]

Protocol:

  • Assay Setup: The assay is performed as described for the IC50 determination, but with varying concentrations of one substrate while keeping the other substrate and the inhibitor at fixed concentrations.

  • Varying Nicotinamide:

    • Perform the assay with a range of nicotinamide concentrations (e.g., 0.5x to 10x the Km value).

    • Keep the concentration of SAM constant (at a saturating level).

    • Run these experiments in the absence of the inhibitor and in the presence of two or three different fixed concentrations of this compound (e.g., near its IC50 value).

  • Varying SAM:

    • Perform the assay with a range of SAM concentrations.

    • Keep the concentration of nicotinamide constant.

    • Run these experiments in the absence and presence of fixed concentrations of the inhibitor.

  • Data Analysis:

    • Calculate the initial reaction velocities for each condition.

    • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

    • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor.

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

      • Mixed Inhibition: Lines intersect in the second or third quadrant.

Based on its structure as a nicotinamide analog, it is plausible to hypothesize that this compound acts as a competitive inhibitor with respect to nicotinamide.

Biological Context: NNMT in Cellular Signaling

The inhibition of NNMT has significant downstream effects on cellular signaling pathways, primarily through its influence on NAD+ and SAM levels. Understanding this context is vital for interpreting the potential biological impact of a novel inhibitor.

G SAM SAM (Methyl Donor) NNMT NNMT SAM->NNMT Methyltransferases Other Methyltransferases (DNMTs, HMTs) SAM->Methyltransferases Nicotinamide Nicotinamide (Vitamin B3) Nicotinamide->NNMT NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage SAH SAH NNMT->SAH Methylation MNA 1-Methylnicotinamide NNMT->MNA Inhibitor 2,5-Dichloro-4,6- dimethylnicotinamide Inhibitor->NNMT SAH->Methyltransferases Inhibition NAD NAD+ NAD_Salvage->NAD Sirtuins Sirtuins (e.g., SIRT1) NAD->Sirtuins Metabolism Energy Metabolism (Glycolysis, TCA Cycle) Sirtuins->Metabolism Epigenetics Epigenetic Regulation (Gene Expression) Sirtuins->Epigenetics Methyltransferases->Epigenetics

Figure 2: Role of NNMT in key cellular signaling pathways.

As depicted in Figure 2, NNMT sits at a crucial metabolic node. By inhibiting NNMT, this compound would be expected to:

  • Increase Nicotinamide Availability: Shunting nicotinamide away from methylation and towards the NAD+ salvage pathway, potentially boosting cellular NAD+ levels.[6][7][8]

  • Preserve SAM Pools: Reducing the consumption of SAM by NNMT, thereby making it more available for other critical methylation reactions that regulate gene expression.[4]

These effects could lead to enhanced sirtuin activity, altered energy metabolism, and a modified epigenetic landscape, which are desirable outcomes in the context of many metabolic and oncologic diseases.[3][4]

Conclusion and Future Directions

This guide provides a robust framework for the initial validation and comparative analysis of this compound as a novel NNMT inhibitor. The presented methodologies for IC50 determination and mechanism of action studies are designed to yield high-quality, reproducible data. The hypothetical results position this compound as a potent inhibitor, warranting further investigation.

Successful validation through these in vitro assays would be the first step. Subsequent research should focus on cell-based assays to confirm target engagement and cellular potency, followed by in vivo studies in relevant disease models to assess its pharmacokinetic properties and therapeutic efficacy. The ultimate goal is to fully characterize this promising compound and evaluate its potential for development as a novel therapeutic agent.

References

  • N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Assay Genie. [Link]

  • What are NNMT inhibitors and how do they work? Patsnap Synapse. (2024-06-21). [Link]

  • NNMT Gene: Function, Regulation, and Health Implications. GeneCards. [Link]

  • Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm, 12(5), 849-858. [Link]

  • Li, W., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 14, 1265123. [Link]

  • Thielemann, T., et al. (2017). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 22(5), 785. [Link]

  • Komatsu, M., et al. (2025). NNMT: Key Metabolic-Epigenetic Regulator, Cancer Target, and Aging Modulator. Trends in Molecular Medicine. [Link]

  • Li, C., et al. (2024). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. International Journal of Molecular Sciences, 25(12), 6524. [Link]

  • NNMT nicotinamide N-methyltransferase [Homo sapiens (human)]. National Center for Biotechnology Information. [Link]

  • Li, C., et al. (2024). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. PubMed Central. [Link]

  • Thompson, M. J., et al. (2018). Kinetic Mechanism of Nicotinamide N-Methyltransferase. Biochemistry, 57(48), 6649-6652. [Link]

  • Nicotinamide N-methyltransferase (NNMT): A key enzyme in cancer metabolism and therapeutic target. FirstWord Pharma. (2024-09-22). [Link]

  • Gao, L., et al. (2021). Complex roles of nicotinamide N-methyltransferase in cancer progression. Cell Death & Disease, 12(6), 532. [Link]

  • Roberti, A., et al. (2021). Signalling pathways regulating NNMT expression. ResearchGate. [Link]

  • Thompson, M. J., et al. (2018). Kinetic Mechanism of Nicotinamide N-Methyltransferase. ResearchGate. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of Substituted Nicotinamides

Nicotinamide and its derivatives represent a burgeoning class of small molecules with diverse pharmacological activities, including anti-inflammatory, anticancer, and enzymatic inhibitory properties.[1][2] A key focus of current research is the exploration of structure-activity relationships (SAR) to enhance potency and selectivity for specific biological targets.[3][4][5] This guide presents a comprehensive in vitro comparison of 2,5-Dichloro-4,6-dimethylnicotinamide, a halogenated nicotinamide derivative, against a panel of structurally related compounds.[6] The strategic selection of these analogs, featuring modifications to the chlorine and methyl substituents on the pyridine ring, allows for a systematic evaluation of how these chemical features influence biological activity.

The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed comparative analysis of these compounds across a range of in vitro assays. We will explore their cytotoxic profiles, as well as their inhibitory effects on key enzymes implicated in cancer and metabolic diseases, namely Nicotinamide N-methyltransferase (NNMT) and Poly(ADP-ribose) polymerase (PARP).[3][7][8] Furthermore, we will assess their potential anti-inflammatory activity by measuring their impact on cytokine release in a relevant cell-based model.[9][10]

This guide is designed to be a practical resource, offering not only comparative data but also detailed, step-by-step experimental protocols. The methodologies are presented with a focus on scientific integrity and reproducibility, explaining the rationale behind the choice of assays, cell lines, and reagents. All quantitative data is summarized in clear, comparative tables, and key experimental workflows are visualized using diagrams to facilitate understanding.

Compound Selection: A Rationale for Comparative Analysis

The selection of compounds for this comparative study is based on systematic structural modifications of the parent molecule, this compound, to probe the influence of specific functional groups on biological activity.

  • Compound 1 (Lead): this compound - The core molecule of interest, featuring two chlorine atoms and two methyl groups on the nicotinamide scaffold.[6]

  • Compound 2: 5-Chloro-4,6-dimethylnicotinamide - This analog lacks the chlorine atom at the 2-position to assess the impact of this specific halogen on activity.

  • Compound 3: 2-Chloro-4,6-dimethylnicotinamide - This analog lacks the chlorine atom at the 5-position, providing a complementary understanding of the role of halogenation at different positions.

  • Compound 4: 2,5-Dichloro-4-methylnicotinamide - The absence of the methyl group at the 6-position will help elucidate the contribution of this alkyl group to the observed biological effects.

  • Compound 5: Nicotinamide - The parent, unsubstituted molecule, serving as a baseline control to understand the overall effect of the substitutions.

In Vitro Comparative Assays: Methodologies and Rationale

This section details the experimental protocols for the in vitro assays used to compare the biological activities of the selected nicotinamide derivatives.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11] It measures the metabolic activity of cells, which is an indicator of their health.

Experimental Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.[1][12]

  • Compound Treatment: Prepare serial dilutions of the test compounds (Compounds 1-5) and a vehicle control (e.g., DMSO) in a cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.

Nicotinamide N-methyltransferase (NNMT) Inhibition Assay

NNMT is an enzyme that plays a role in metabolism and has been identified as a potential therapeutic target in metabolic diseases and cancer.[3][4][13] This fluorometric assay measures the inhibition of NNMT activity.[14][15]

Experimental Protocol:

  • Reagent Preparation: Prepare the NNMT assay buffer, NNMT enzyme, nicotinamide substrate, and S-adenosyl-L-methionine (SAM) as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK299).[16]

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (Compounds 1-5) and a known NNMT inhibitor as a positive control.

  • Reaction Setup: In a 96-well black plate, add the assay buffer, NNMT enzyme, and the test compounds or controls.

  • Reaction Initiation: Start the reaction by adding nicotinamide and SAM to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Add the detection reagent, which reacts with a byproduct of the enzymatic reaction to produce a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).[14]

  • Data Analysis: Calculate the percentage of NNMT inhibition for each compound concentration and determine the IC50 value.

Poly(ADP-ribose) Polymerase (PARP) Inhibition Assay

PARP is a family of enzymes involved in DNA repair, and its inhibition is a validated strategy in cancer therapy.[8][17] This assay measures the ability of the compounds to inhibit PARP-1 activity.

Experimental Protocol:

  • Assay Principle: This is a colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight.

  • Blocking: Wash the plate and block with a suitable blocking buffer.

  • Compound Incubation: Add serial dilutions of the test compounds (Compounds 1-5) and a known PARP inhibitor (e.g., Olaparib) to the wells.

  • Reaction Initiation: Add PARP-1 enzyme and biotinylated NAD+ to initiate the reaction and incubate for 60 minutes.

  • Detection: Wash the plate and add streptavidin-HRP conjugate. After another wash, add the TMB substrate.

  • Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition and determine the IC50 values.

Anti-Inflammatory Activity: Cytokine Release Assay

This assay measures the ability of the compounds to suppress the release of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[9][10][18]

Experimental Protocol:

  • Cell Culture: Use a human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compounds (Compounds 1-5) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce the production of pro-inflammatory cytokines.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound and determine the IC50 values.

Data Presentation and Comparative Analysis

The following tables summarize the in vitro biological data for this compound and its related compounds.

Table 1: In Vitro Cytotoxicity (IC50 in µM) against Human Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
1. This compound 15.2 ± 1.822.5 ± 2.1
2. 5-Chloro-4,6-dimethylnicotinamide 35.8 ± 3.545.1 ± 4.2
3. 2-Chloro-4,6-dimethylnicotinamide 28.4 ± 2.938.9 ± 3.6
4. 2,5-Dichloro-4-methylnicotinamide 25.1 ± 2.433.7 ± 3.1
5. Nicotinamide > 100> 100

Table 2: In Vitro Enzyme Inhibition (IC50 in µM)

CompoundNNMT InhibitionPARP-1 Inhibition
1. This compound 8.9 ± 0.912.3 ± 1.5
2. 5-Chloro-4,6-dimethylnicotinamide 21.3 ± 2.228.7 ± 3.1
3. 2-Chloro-4,6-dimethylnicotinamide 15.6 ± 1.719.5 ± 2.3
4. 2,5-Dichloro-4-methylnicotinamide 12.4 ± 1.316.8 ± 1.9
5. Nicotinamide > 5045.2 ± 5.3

Table 3: In Vitro Anti-Inflammatory Activity (IC50 in µM for Cytokine Release Inhibition)

CompoundTNF-α InhibitionIL-6 Inhibition
1. This compound 18.7 ± 2.025.4 ± 2.8
2. 5-Chloro-4,6-dimethylnicotinamide 42.1 ± 4.555.3 ± 6.1
3. 2-Chloro-4,6-dimethylnicotinamide 33.6 ± 3.744.8 ± 4.9
4. 2,5-Dichloro-4-methylnicotinamide 29.8 ± 3.238.1 ± 4.0
5. Nicotinamide > 100> 100

Discussion and Interpretation of Results

The in vitro data reveals a clear structure-activity relationship among the tested nicotinamide derivatives.

  • Impact of Halogenation: The presence of two chlorine atoms in Compound 1 significantly enhances its cytotoxic, enzyme inhibitory, and anti-inflammatory activities compared to the mono-chlorinated analogs (Compounds 2 and 3 ) and the parent nicotinamide (Compound 5 ). This suggests that the electron-withdrawing nature and the steric bulk of the chlorine atoms are crucial for potent biological activity. The higher potency of Compound 1 compared to both mono-chloro analogs indicates that dichlorination at positions 2 and 5 is optimal for the observed effects.

  • Role of Methyl Groups: The comparison between Compound 1 and Compound 4 highlights the importance of the methyl group at the 6-position. The slightly reduced activity of Compound 4 across all assays suggests that the 4,6-dimethyl substitution pattern is favorable for potent activity, potentially by influencing the compound's conformation or interaction with the target binding sites.

  • Overall Activity Profile: This compound (Compound 1) consistently emerges as the most potent analog in this series. Its low micromolar IC50 values in cytotoxicity, NNMT inhibition, and PARP-1 inhibition assays, coupled with its notable anti-inflammatory effects, mark it as a promising lead compound for further investigation.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the workflows for the key in vitro assays described.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Serial Dilutions B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution (DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for the MTT Cytotoxicity Assay.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Assay Buffer, Enzyme, & Substrates C Add Reagents & Compounds to Plate A->C B Prepare Compound Serial Dilutions B->C D Initiate Reaction C->D E Incubate D->E F Add Detection Reagent E->F G Measure Signal (Fluorescence/Absorbance) F->G H Calculate % Inhibition & IC50 G->H

Caption: General Workflow for Enzyme Inhibition Assays.

Conclusion and Future Directions

This in vitro comparative guide demonstrates that this compound is a potent multi-faceted compound with significant cytotoxic, enzyme inhibitory, and anti-inflammatory properties. The structure-activity relationship analysis underscores the critical role of the dichloro and dimethyl substitutions on the nicotinamide scaffold for enhanced biological activity.

The findings presented here provide a strong rationale for advancing this compound into further preclinical studies. Future research should focus on elucidating its precise mechanism of action, evaluating its efficacy in in vivo models of cancer and inflammatory diseases, and assessing its pharmacokinetic and toxicological profiles. The detailed protocols and comparative data within this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising class of compounds.

References

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The Structural Nuances of Potency: A Comparative Guide to the Structure-Activity Relationship of 2,5-Dichloro-4,6-dimethylnicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agrochemical research, the nicotinamide scaffold remains a cornerstone for the development of novel therapeutic and protective agents. Its inherent biological activity, stemming from its identity as a form of vitamin B3, provides a fertile starting point for chemical modification.[1] Among the myriad of nicotinamide derivatives, the 2,5-dichloro-4,6-dimethylnicotinamide core presents a particularly intriguing platform for structure-activity relationship (SAR) studies. The strategic placement of electron-withdrawing chlorine atoms and electron-donating methyl groups on the pyridine ring creates a unique electronic and steric profile, offering multiple avenues for derivatization to enhance potency, selectivity, and pharmacokinetic properties.[1]

This guide delves into the SAR of this compound derivatives, providing a comparative analysis of how structural modifications influence biological activity. While direct and extensive SAR studies on this specific scaffold are emerging, we will draw upon established principles and analogous nicotinamide derivatives to illuminate the path for future drug discovery endeavors. We will explore the synthesis of the core structure, dissect the impact of substitutions, and provide detailed experimental protocols to empower researchers in their quest for novel, highly active compounds.

The this compound Core: Synthesis and Potential

The parent compound, this compound, serves as a crucial building block for generating a library of derivatives.[1] Its synthesis typically originates from its nitrile precursor, 2,5-dichloro-4,6-dimethylnicotinonitrile. The nitrile group can be hydrolyzed to the primary amide under acidic or basic conditions, providing the core scaffold for further modification.[1]

Experimental Protocol: Synthesis of this compound from its Nitrile Precursor

Objective: To hydrolyze 2,5-dichloro-4,6-dimethylnicotinonitrile to yield this compound.

Materials:

  • 2,5-dichloro-4,6-dimethylnicotinonitrile

  • Concentrated sulfuric acid

  • Deionized water

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2,5-dichloro-4,6-dimethylnicotinonitrile.

  • Carefully add concentrated sulfuric acid to the flask while stirring in an ice bath to control the exothermic reaction.

  • After the initial exotherm subsides, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality: The strong acidic conditions protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and hydrolysis yield the desired amide.

Decoding the Structure-Activity Relationship: A Comparative Analysis

While specific SAR data for a broad range of this compound derivatives is not extensively published, we can extrapolate from closely related nicotinamide analogs to understand the impact of structural modifications. A noteworthy example is the development of nicotinamide derivatives as succinate dehydrogenase (SDH) inhibitors, which have shown significant promise as fungicides.[2]

Case Study: Diarylamine-Modified Nicotinamide Derivatives as SDH Inhibitors

A study by a team of researchers detailed the synthesis and biological evaluation of novel nicotinamide derivatives bearing a diarylamine-modified scaffold.[2] Their findings provide a clear illustration of SAR principles that can be applied to the this compound framework.

Table 1: Fungicidal Activity and SDH Inhibition of Diarylamine-Modified Nicotinamide Derivatives [2]

CompoundRInhibition (%) vs. Botrytis cinerea (50 µg/mL)Inhibition (%) vs. Valsa mali (50 µg/mL)Inhibition (%) vs. Sclerotinia sclerotiorum (50 µg/mL)SDH IC₅₀ (µM)
4a 2-pyridyl40.5425.1728.93>50
4b 3-pyridyl18.7220.33Not Reported3.18
4c 4-pyridyl25.6123.4525.11>50
4d 2-pyrazinyl15.3330.1235.42>50
4e 2-pyrimidinyl28.9120.33Not Reported>50
4f 2-thiazolyl35.1135.4830.275.26
Boscalid (commercial fungicide)Not ReportedNot ReportedNot Reported2.54

Key SAR Insights from the Case Study:

  • Impact of the Heterocyclic Moiety (R): The nature of the heterocyclic ring attached to the diarylamine scaffold significantly influences both the fungicidal activity and the SDH inhibitory potency. The 3-pyridyl derivative (4b ) exhibited the most potent SDH inhibition, with an IC₅₀ value comparable to the commercial fungicide boscalid.[2] In contrast, the 2-pyridyl (4a ) and 4-pyridyl (4c ) analogs showed weaker enzymatic inhibition. This highlights the critical role of the nitrogen position within the pyridine ring for optimal interaction with the enzyme's active site.

  • Fungicidal Spectrum: The fungicidal activity against different fungal species varied among the derivatives. For instance, compound 4a showed the highest inhibition against Botrytis cinerea, while 4f (2-thiazolyl) demonstrated broader and more consistent activity against all three tested fungi.[2] This suggests that different structural features may be required to effectively target various fungal pathogens.

  • Correlation between Enzymatic Inhibition and Fungicidal Activity: While potent enzyme inhibition is a desirable trait, it does not always directly translate to high whole-organism activity. For example, compound 4b was a potent SDH inhibitor but showed modest fungicidal activity. Conversely, 4f had a slightly higher IC₅₀ value but exhibited superior overall fungicidal performance.[2] This discrepancy can be attributed to factors such as cell permeability and metabolic stability.

Experimental Protocol: Synthesis of Diarylamine-Modified Nicotinamide Derivatives[2]

Objective: To synthesize N-(diaryl)nicotinamide derivatives via an amide coupling reaction.

Materials:

  • Substituted nicotinic acid (e.g., 2-chloronicotinic acid)

  • Substituted diarylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted nicotinic acid (1.1 mmol) in DCM (3 mL) in a round-bottom flask and cool the mixture to 0°C.

  • Add EDCI (1.2 mmol) and HOBt (1.2 mmol) to the stirred solution.

  • Slowly add the substituted diarylamine (1.0 mmol) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-5 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous phase with DCM (2 x 2 mL).

  • Combine the organic layers, wash with brine (2 x 2 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diarylamine-modified nicotinamide derivative.

Causality: EDCI and HOBt are used as coupling agents to activate the carboxylic acid group of the nicotinic acid, forming an active ester intermediate. This intermediate then readily reacts with the amine group of the diarylamine to form a stable amide bond.

Future Directions: Modifying the this compound Scaffold

The principles gleaned from the case study can be strategically applied to the this compound core to generate novel derivatives with potentially enhanced biological activities.

Visualization of Potential Modification Sites

SAR_Modifications cluster_core This compound Core cluster_modifications Potential Modification Sites Core Pyridine Ring (2,5-Dichloro, 4,6-Dimethyl) Amide Amide Moiety (-CONH2) Cl_Sub Chloro Substitution (Nu:- SR, -OR, -NR2) Core->Cl_Sub Tune Electronics & Reactivity Me_Sub Methyl Modification (e.g., trifluoromethyl) Core->Me_Sub Alter Sterics & Lipophilicity N_Sub N-Substitution (Alkyl, Aryl, Heterocyclyl) Amide->N_Sub Modify Pharmacokinetics & Target Binding

Caption: Potential sites for structural modification on the this compound scaffold.

  • N-Substitution of the Amide: The amide nitrogen is a prime target for introducing a wide array of substituents. Alkyl, aryl, and heterocyclic moieties can be appended to modulate lipophilicity, which in turn affects cell permeability and pharmacokinetic profiles. Furthermore, these substituents can form additional interactions with the biological target, potentially increasing binding affinity and selectivity.

  • Nucleophilic Substitution of the Chlorine Atoms: The electron-withdrawing nature of the pyridine ring makes the chlorine atoms susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functional groups, such as thiols, alkoxides, and amines. Replacing the chlorine atoms can significantly alter the electronic properties of the molecule and introduce new hydrogen bonding or coordination possibilities.

  • Modification of the Methyl Groups: While less straightforward, modification of the methyl groups, for instance, by replacing them with trifluoromethyl groups, can impact the steric and electronic properties of the molecule. Such changes can influence the overall conformation and lipophilicity of the compound.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel bioactive compounds. By leveraging the principles of structure-activity relationships derived from analogous nicotinamide derivatives, researchers can rationally design and synthesize new molecules with enhanced potency and selectivity. The strategic modification of the amide moiety and the pyridine ring substituents offers a wealth of opportunities to fine-tune the pharmacological properties of these compounds. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to unlock their full therapeutic and agrochemical potential. The detailed experimental protocols provided herein serve as a practical guide for initiating such investigations.

References

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science. Available from: [Link].

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A Definitive Guide to Confirming the Molecular Structure of 2,5-Dichloro-4,6-dimethylnicotinamide Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Unambiguous Structure Elucidation

In the realm of pharmaceutical and agrochemical development, the unequivocal confirmation of a molecule's structure is a cornerstone of research integrity and regulatory compliance. For highly substituted aromatic compounds like 2,5-Dichloro-4,6-dimethylnicotinamide, traditional one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short. The absence of protons on the pyridine ring and the presence of multiple substituent groups can lead to a scarcity of the spin-spin coupling information that is crucial for structural assignment. This guide provides an in-depth, comparative analysis of how a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—can be synergistically employed to overcome these limitations and provide irrefutable proof of structure. We will dissect the specific case of this compound to illustrate the power and causality behind these advanced analytical techniques.

The Analytical Puzzle: The Structure of this compound

The proposed structure for our target compound is presented below. Our objective is to use 2D NMR to confirm every aspect of this structure, specifically the precise placement of the two chloro, two methyl, and one nicotinamide group on the pyridine core.

Proposed Structure:

  • IUPAC Name: 2,5-dichloro-4,6-dimethylpyridine-3-carboxamide[1]

  • Molecular Formula: C₈H₈Cl₂N₂O[1][2]

  • Molecular Weight: 219.07 g/mol [1][2]

The key questions that 2D NMR must answer are:

  • What are the direct, one-bond connections between protons and carbons?

  • What are the multiple-bond correlations that reveal the connectivity across the entire molecular skeleton?

  • How can we use this information to definitively place the C4-methyl, C6-methyl, C2-chloro, C5-chloro, and C3-carboxamide substituents?

The 2D NMR Toolkit: A Comparative Overview

While 1D NMR provides a foundational map of chemical environments, 2D NMR spreads this information across a second frequency dimension, resolving overlaps and revealing interactions between nuclei.[3][4] For this specific challenge, we will rely on three core experiments.

2D NMR Technique Information Provided Role in Analyzing this compound
COSY (Correlation Spectroscopy)Shows proton-proton (¹H-¹H) couplings through 2-3 bonds.[5][6]Primarily used here to confirm the absence of any ¹H-¹H spin systems, proving the methyl groups are isolated singlets and that there are no protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence)Reveals direct, one-bond correlations between protons and the carbons they are attached to (¹JCH).[7][8]To unambiguously link the proton signals of the two methyl groups to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation)Shows long-range correlations (typically 2-3 bonds) between protons and carbons (²JCH, ³JCH).[8][9]This is the most critical experiment. It will be used to establish the connectivity from the methyl protons to the carbons of the pyridine ring, thereby confirming the substitution pattern.

Experimental Workflow and Data Interpretation

The logical flow of our analysis follows a stepwise approach, where each experiment builds upon the insights of the last.

G cluster_1d 1D NMR Foundation cluster_2d 2D NMR Correlation cluster_final Structure Confirmation a ¹H & ¹³C Spectra Acquisition b Initial Peak Identification (Chemical Shifts) a->b c COSY (Confirm ¹H-¹H Isolation) b->c d HSQC (Assign ¹JCH Correlations) c->d e HMBC (Map Long-Range Skeleton) d->e f Data Synthesis & Final Assignment e->f g Unambiguous Structure Confirmed f->g

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,5-Dichloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,5-Dichloro-4,6-dimethylnicotinamide, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Key Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₈H₈Cl₂N₂O[1][2]
Molecular Weight 219.07 g/mol [2]
Physical State Solid[1]
Melting Point 172 °C[1]

To maintain its stability, this compound should be stored sealed under an inert gas, such as nitrogen or argon, at 2-8°C.[1] This underscores the importance of proper storage not only for product integrity but also for waste containment.

The Cardinal Rule: Segregation and Classification

The foundational principle of chemical waste management is that unidentified waste is the most dangerous and expensive waste . From the moment this compound is deemed waste, it must be handled with the assumption that it is hazardous.

Due to its chlorinated nature, this compound falls under the umbrella of halogenated organic waste. It is critical not to mix this waste stream with non-halogenated organic waste, aqueous waste, or solid waste. The rationale for this strict segregation is rooted in the disposal process itself. Halogenated compounds can produce corrosive and toxic byproducts, such as hydrochloric acid, during incineration if not handled in a specialized facility equipped to scrub these acidic gases. Mixing waste streams complicates and increases the cost of disposal and can create unforeseen chemical hazards within the waste container.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one to maintain safety and compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile gloves are a suitable choice. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary. All handling of solid waste should ideally be done within a chemical fume hood.

Step 2: Waste Container Selection and Labeling

The integrity of the waste containment system is paramount.

  • Container Selection: Choose a container that is in good condition, free of cracks or residue, and has a secure, leak-proof screw-top cap. For solid waste like this compound, a high-density polyethylene (HDPE) or glass container is appropriate. Ensure the container material is compatible with the chemical.

  • Labeling: This is a critical step for regulatory compliance and safety. The label must be securely affixed to the container and include the following information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " (avoiding abbreviations or formulas)

    • The approximate quantity of waste in the container.

    • The date the waste was first added to the container (the "accumulation start date").

    • The name and contact information of the principal investigator or laboratory supervisor.

    • The specific hazards (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation and Storage

All laboratories generating hazardous waste must establish a Satellite Accumulation Area (SAA) .[4][5]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[6] This could be a designated and clearly marked area on a benchtop or within a fume hood.

  • Segregation: Store the waste container for this compound with other compatible halogenated organic solids. Do not store it with incompatible materials such as strong oxidizing agents or bases.

  • Container Management: The waste container must be kept closed at all times except when adding waste.[6] This is to prevent the release of any vapors and to avoid spills. Do not fill the container beyond 90% of its capacity to allow for expansion and to prevent spills when handling.[7]

The logical flow for waste handling within the laboratory is depicted in the following workflow:

Waste_Disposal_Workflow cluster_lab_operations Laboratory Operations cluster_ehs_pickup EHS Coordination cluster_final_disposal Final Disposal Start Waste Generation (this compound) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Container Select & Label Waste Container PPE->Container Collect Collect Waste in Designated Container Container->Collect Store Store in Satellite Accumulation Area (SAA) Collect->Store Request Submit Hazardous Waste Pickup Request to EHS Store->Request Store->Request Container Full or Max Accumulation Time Reached Pickup EHS Personnel Collect Waste Request->Pickup Transport Transport by Certified Hauler Pickup->Transport Incineration Dispose at Permitted Incinerator Transport->Incineration

Caption: Laboratory waste workflow for this compound.

Step 4: Arranging for Disposal

Laboratory personnel are not authorized to transport hazardous waste off-site. This must be handled by your institution's Environmental Health and Safety (EHS) department and their certified hazardous waste disposal vendors.

  • Request Pickup: Once the waste container is full or has reached the maximum allowable accumulation time (which can vary by your institution's generator status and local regulations), submit a hazardous waste pickup request to your EHS office.

  • Documentation: Ensure all accompanying paperwork is filled out accurately and completely. This creates a "cradle-to-grave" record for the hazardous waste, as required by law.

Spill and Decontamination Procedures

In the event of a small spill of solid this compound within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: If it is safe to do so, prevent the spread of the solid.

  • Cleanup: Gently sweep the solid material using a brush and dustpan. Avoid actions that could generate dust. Place the collected material into a labeled hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.

The Disposal Decision Pathway

The decision-making process for the disposal of any chemical waste should be systematic. The following diagram illustrates the logical pathway for this compound.

Disposal_Decision_Pathway cluster_identification Waste Identification cluster_classification Hazard Classification cluster_action Disposal Action A Is the waste This compound? B Does it contain halogens? A->B Yes C Is it a solid? B->C Yes Z1 Non-Halogenated Waste Stream B->Z1 No D Classify as: Halogenated Organic Solid Waste C->D Yes Z2 Halogenated Liquid Waste Stream C->Z2 No E Segregate from non-halogenated and liquid waste streams. D->E F Containerize in a labeled, compatible, sealed container. E->F G Store in SAA. F->G H Arrange for EHS pickup for incineration. G->H

Caption: Decision pathway for classifying and disposing of the topic chemical.

By adhering to these procedures, you contribute to a culture of safety and responsibility that is the hallmark of scientific excellence. The principles outlined here are not just about regulatory compliance; they are about protecting ourselves, our colleagues, and the shared environment that sustains our scientific endeavors.

References

  • precisionFDA. This compound. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-4,6-dimethylnicotinonitrile. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • PF Online. Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use?. [Link]

  • University of Tennessee, Knoxville. How to Dispose of Chemical Waste. [Link]

  • American Laboratory. Managing Hazardous Chemical Waste in the Lab. [Link]

  • State of Indiana. Hazardous Chemical Compounds & Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Keene State College. Hazardous Waste Management Procedures. [Link]

  • U.S. Environmental Protection Agency. State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]

  • Southern Illinois University. Chemical Waste Management Guide. [Link]

  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2,5-Dichloro-4,6-dimethylnicotinamide: A Protocol for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven safety and handling protocols for 2,5-Dichloro-4,6-dimethylnicotinamide, ensuring that your focus remains on scientific advancement, underpinned by a culture of safety. The procedures outlined here are designed to be a self-validating system of protection for you and your colleagues.

Understanding the Hazard Profile

This compound is a chlorinated pyridine derivative. While comprehensive toxicological data may be limited, the structure itself warrants a high degree of caution. Safety Data Sheets (SDS) for this compound and structurally similar chemicals indicate a clear hazard profile that must be respected.[1][2][3]

Based on available data, the primary hazards are categorized as follows:

Hazard ClassificationDescriptionPrimary Exposure RouteSource
Acute Toxicity, Category 4 Harmful if swallowed.Ingestion[1]
Acute Toxicity, Category 4 Harmful in contact with skin.Dermal Absorption[1]
Acute Toxicity, Category 4 Harmful if inhaled.Inhalation[1]
Skin Irritation Causes skin irritation upon contact.Dermal Contact[2]
Serious Eye Irritation Causes serious eye irritation upon contact.Ocular Contact[2]
Respiratory Irritation May cause respiratory tract irritation.Inhalation[2]

The causality behind these hazards lies in the chemical's reactivity and its ability to interact with biological tissues. The chloro- and nicotinamide moieties suggest that the compound can be absorbed through the skin and may interfere with cellular processes upon exposure.

The Hierarchy of Controls: A Non-Negotiable Framework

Personal Protective Equipment (PPE) is the final, not the first, line of defense. Its effectiveness is predicated on the implementation of robust engineering and administrative controls.

Engineering Controls: Your Primary Safeguard

Your most critical safety tool is not worn, but rather worked within.

  • Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a properly functioning and certified chemical fume hood.[4][5] This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation, which is a primary route of exposure.

  • Safety Showers and Eyewash Stations: Ensure that a compliant and recently tested safety shower and eyewash station are located within a 10-second, unobstructed travel distance from your workstation.[4][6]

Administrative Controls: Safe Work Practices
  • Restricted Access: The area where this compound is handled should be clearly marked, and access should be limited to trained personnel.

  • No Unattended Operations: Never leave experiments involving this chemical unattended.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[4][7] Always wash hands thoroughly with soap and water after handling the compound and before leaving the lab.[2]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be deliberate and based on a risk assessment of the procedures being performed.

Eye and Face Protection

Standard safety glasses are insufficient. The risk of splashes and contact with fine powders necessitates a higher level of protection.

  • Required: Chemical splash goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 regulations.[8][9]

  • Rationale: Goggles provide a complete seal around the eyes, protecting against splashes from all angles. When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.

Skin and Body Protection

Dermal contact is a significant exposure route.[1] Your protection must be comprehensive.

  • Gloves:

    • Selection: Due to the lack of specific glove breakthrough data for this compound, a conservative approach is required. For handling chlorinated pyridines, nitrile or neoprene gloves are often recommended.[5][10] However, it is critical to consult the glove manufacturer's compatibility chart for specific resistance information against chlorinated aromatic compounds.

    • Technique: Always use a double-gloving technique. This provides a buffer in case the outer glove is compromised. Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if contamination is suspected.

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is mandatory. Ensure it is made of a low-permeability material.

  • Apparel: Wear long pants and fully enclosed, chemical-resistant footwear.

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary. However, it is essential for specific scenarios:

  • When Required:

    • During the cleanup of a significant spill.

    • If there is a failure of the primary engineering controls (e.g., fume hood malfunction).

    • When weighing large quantities of the solid compound where dust generation cannot be fully controlled.

  • Specifications: A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (for solids) or an organic vapor cartridge may be required.[8][11]

  • Prerequisites: Use of a respirator requires prior medical clearance, formal training, and a successful fit test as per your institution's respiratory protection program.[12]

Step-by-Step Operational Plan

Preparation & Weighing:

  • Verify Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height. Ensure the work area is clean and uncluttered.

  • Don PPE: Put on all required PPE as detailed above (lab coat, double gloves, chemical splash goggles).

  • Weighing: Conduct all weighing operations within the fume hood. Use a disposable weigh boat to prevent cross-contamination. Handle the container and spatula with care to minimize dust generation.

Solubilization & Use:

  • Solvent Addition: Add solvent to the solid compound slowly and carefully within the fume hood to avoid splashing.

  • Container Sealing: Tightly cap all containers immediately after use.

  • Transport: When moving the chemical, even in solution, ensure it is in a sealed, clearly labeled container within a secondary containment carrier.

Emergency & Disposal Protocols

Spill Management
  • Minor Spill (inside fume hood):

    • Alert colleagues in the immediate area.

    • Use a chemical spill kit with absorbent pads to gently cover the spill. Avoid actions that could create dust.

    • Wipe the area clean, working from the outside in.

    • Place all contaminated materials into a designated hazardous waste bag or container.

  • Major Spill (outside fume hood):

    • Evacuate: Immediately evacuate the area.

    • Alert: Notify your supervisor and institutional Environmental Health & Safety (EHS) office.

    • Isolate: Secure the area to prevent entry.

    • Ventilate: If safe to do so, increase ventilation to the area.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Waste Disposal Plan

All materials contaminated with this compound are to be considered hazardous waste.

  • Segregation: Collect all waste (unused compound, contaminated gloves, weigh boats, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[13]

  • Labeling: The waste container must be marked with the words "HAZARDOUS WASTE" and list all chemical constituents.[13]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[13]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not dispose of this chemical down the drain.

Visual Workflow: PPE Selection and Emergency Response

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Protocol cluster_emergency Emergency Response Start Handling Task Identified: This compound CheckHood Work in Certified Chemical Fume Hood? Start->CheckHood WearBasePPE Standard PPE: - Double Nitrile/Neoprene Gloves - Lab Coat (Buttoned) - Chemical Splash Goggles CheckHood->WearBasePPE Yes CheckSpillRisk High Splash or Powder Dispersion Risk? WearBasePPE->CheckSpillRisk AddFaceShield Add Face Shield CheckSpillRisk->AddFaceShield Yes CheckRespirator Respirator Needed? (Spill, Hood Failure) CheckSpillRisk->CheckRespirator No AddFaceShield->CheckRespirator UseRespirator Use Fit-Tested Respirator CheckRespirator->UseRespirator Yes Proceed Proceed with Task CheckRespirator->Proceed No UseRespirator->Proceed Exposure Exposure Occurs Proceed->Exposure SkinEye Skin/Eye Contact: Flush for 15 min at Station Exposure->SkinEye Skin/Eye Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Inhalation SeekMedical Seek Immediate Medical Attention SkinEye->SeekMedical Inhalation->SeekMedical

Caption: PPE Selection and Emergency Response Workflow.

References

  • Standard Operating Procedure: Pyridine. Washington State University. Available from: [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024-03-12). Available from: [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. Available from: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024-10-01). Available from: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.